molecular formula C31H44N6O5S B549626 Substance P (7-11) CAS No. 51165-05-0

Substance P (7-11)

Cat. No.: B549626
CAS No.: 51165-05-0
M. Wt: 612.8 g/mol
InChI Key: RBKYMAQIAMFDOE-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2 is a pentapeptide composed of L-phenylalanine, L-phenylalanine, glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P. It is functionally related to a L-leucine, a L-methioninamide, a L-phenylalanine and a glycine. It is a conjugate base of a L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2(1+).

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYMAQIAMFDOE-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965435
Record name 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51165-05-0
Record name Substance P (7-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Function of Substance P (7-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain, inflammation, and various physiological processes through its interaction with neurokinin (NK) receptors.[1][2] Metabolic processing of Substance P can generate smaller peptide fragments, including the C-terminal fragment Substance P (7-11), with the amino acid sequence Phe-Phe-Gly-Leu-Met-NH2.[3] This fragment exhibits distinct biological activities, often differing from the full-length peptide, making it a subject of significant interest in neuroscience and pharmacology. This technical guide provides an in-depth overview of the core biological functions of Substance P (7-11), focusing on its molecular interactions, signaling pathways, and key experimental methodologies used for its characterization.

Core Biological Functions and Mechanisms of Action

Substance P (7-11) primarily exerts its effects through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[4] While the full Substance P peptide can signal through both Gq and Gs proteins, its C-terminal fragments, including SP (7-11), appear to exhibit biased agonism.[5] The primary signaling pathway activated by Substance P (7-11) upon binding to the NK-1 receptor is the Gq/11 pathway.

Activation of the Gq/11 protein initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration is a key event in mediating the downstream effects of Substance P (7-11). Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

One of the notable functions of Substance P (7-11) is its ability to stimulate the production of prostaglandin E2 (PGE2) and collagenase in bovine articular chondrocytes, suggesting a role in joint pathology. This effect is concentration-dependent, occurring at concentrations greater than 1 μM. In contrast, the full-length Substance P and other N-terminal fragments do not elicit this response.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Substance P (7-11) and its analogs with their biological targets.

Ligand/AnalogReceptor/TargetAssay TypeCell Line/TissueParameterValueReference(s)
[3H]propionyl-[Met(O2)11]SP(7-11)Human NK-1Radioligand BindingCHO cellsKd6.6 ± 1.0 nM
Substance P (7-11)NK-1Intracellular CalciumBovine Articular ChondrocytesMaximal [Ca2+]i increase (at 10 µM)140 ± 30 nM
Substance P (7-11)NK-1Prostaglandin E2 & Collagenase ProductionBovine Articular ChondrocytesEffective Concentration> 1 µM

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by Substance P (7-11).

SubstanceP_7_11_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(7-11) Substance P (7-11) NK1R NK-1 Receptor SP(7-11)->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., PGE2 & Collagenase Production) PKC->Downstream Phosphorylates Targets

Caption: Signaling pathway of Substance P (7-11) via the NK-1 receptor.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to Substance P (7-11) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Adherent cells (e.g., chondrocytes) cultured on glass coverslips or in 96-well black-walled plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose, pH 7.4

  • Substance P (7-11) stock solution

  • Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm

Procedure:

  • Cell Preparation:

    • Seed cells on sterile glass coverslips or in a 96-well black-walled plate and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in cell-grade DMSO to a stock concentration of 1 mM.

    • For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • Fluorescence Measurement:

    • Place the coverslip with loaded cells in a perfusion chamber on the stage of a fluorescence microscope or place the 96-well plate in a fluorescence plate reader.

    • Continuously perfuse the cells with HBS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for 2-5 minutes.

    • Apply Substance P (7-11) at the desired concentration to the cells and continue recording the fluorescence ratio.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio from baseline to determine the relative increase in [Ca2+]i.

    • For absolute quantification, a calibration curve can be generated using calcium standards and ionophores (e.g., ionomycin and EGTA).

Fura2_Workflow start Start cell_prep Cell Preparation (Culture on coverslips/plate) start->cell_prep fura2_loading Fura-2 AM Loading (30-60 min at 37°C) cell_prep->fura2_loading deesterification De-esterification (30 min at RT) fura2_loading->deesterification measurement Fluorescence Measurement (Ex: 340/380 nm, Em: 510 nm) deesterification->measurement baseline Establish Baseline Ratio measurement->baseline stimulate Stimulate with SP (7-11) baseline->stimulate record Record Fluorescence Ratio Change stimulate->record analysis Data Analysis (Calculate Δ[Ca2+]i) record->analysis end End analysis->end

Caption: Experimental workflow for intracellular calcium measurement.

Collagenase Activity Assay

This protocol describes a general method for measuring collagenase activity in cell culture supernatants following stimulation with Substance P (7-11).

Materials:

  • Cell culture supernatant from chondrocytes treated with or without Substance P (7-11)

  • Collagenase assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3, pH 7.5)

  • Collagenase substrate (e.g., FITC-labeled collagen or a synthetic peptide substrate like FALGPA)

  • Collagenase standard (e.g., from Clostridium histolyticum)

  • Microplate reader (absorbance or fluorescence, depending on the substrate)

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Culture chondrocytes to confluence.

    • Incubate the cells with Substance P (7-11) at various concentrations (e.g., 1-10 µM) in serum-free medium for 24-48 hours.

    • Collect the cell culture supernatants, which will contain the secreted collagenase.

    • If necessary, activate latent collagenase (pro-collagenase) by treating the supernatant with an activator such as APMA (4-aminophenylmercuric acetate).

  • Assay Procedure:

    • Prepare a standard curve using a known concentration range of purified collagenase.

    • In a 96-well plate, add the cell culture supernatants and the collagenase standards to separate wells.

    • Prepare the collagenase substrate according to the manufacturer's instructions.

    • Add the substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light if using a fluorescent substrate.

  • Measurement:

    • If using a colorimetric substrate (e.g., FALGPA), measure the absorbance at the appropriate wavelength (e.g., 345 nm) in a kinetic or endpoint mode.

    • If using a fluorescent substrate (e.g., FITC-collagen), measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background reading (from wells with no enzyme) from all sample and standard readings.

    • Plot the standard curve of collagenase concentration versus the measured signal.

    • Determine the collagenase activity in the cell culture supernatants by interpolating their readings from the standard curve.

Collagenase_Workflow start Start cell_culture Culture Chondrocytes start->cell_culture treatment Treat with SP (7-11) cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant activate_collagenase Activate Latent Collagenase (optional) collect_supernatant->activate_collagenase prepare_plate Prepare 96-well Plate (Samples & Standards) activate_collagenase->prepare_plate add_substrate Add Collagenase Substrate prepare_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance/Fluorescence incubate->measure analyze Analyze Data (Calculate Collagenase Activity) measure->analyze end End analyze->end

Caption: Experimental workflow for collagenase activity assay.

NK-1 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of Substance P (7-11) with the NK-1 receptor.

Materials:

  • Cell membranes expressing the NK-1 receptor (e.g., from transfected CHO cells)

  • Radiolabeled ligand (e.g., [3H]Substance P or a specific [3H]-labeled NK-1 antagonist)

  • Unlabeled Substance P (7-11) for competition

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the NK-1 receptor in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a series of tubes, add a constant amount of cell membranes.

    • Add a constant concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Add increasing concentrations of unlabeled Substance P (7-11) to compete with the radiolabeled ligand for binding to the NK-1 receptor.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand, e.g., 1 µM Substance P).

  • Incubation:

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of unlabeled ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Analyze the data using a non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

BindingAssay_Workflow start Start membrane_prep Prepare NK-1 Receptor Membranes start->membrane_prep assay_setup Set up Competition Assay (Membranes, Radioligand, Competitor) membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Substance P (7-11) is a biologically active C-terminal fragment of Substance P that signals primarily through the NK-1 receptor and the Gq/11-PLC-IP3/DAG pathway, leading to an increase in intracellular calcium and activation of PKC. Its ability to stimulate prostaglandin E2 and collagenase production in chondrocytes highlights its potential role in joint pathophysiology. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate the nuanced functions of this important neuropeptide fragment and to explore its potential as a therapeutic target in various disease contexts. Further research is warranted to fully elucidate the diverse physiological and pathological roles of Substance P (7-11) and its downstream signaling effectors.

References

The Discovery and Biological Significance of Substance P C-Terminal Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Following its initial discovery in 1931 by von Euler and Gaddum, it became evident that the biological activity of this peptide is largely attributable to its C-terminal sequence. Subsequent research has demonstrated that C-terminal fragments of Substance P are not merely degradation products but are themselves biologically active, exhibiting a range of potencies and selectivities for tachykinin receptors, primarily the neurokinin-1 (NK-1) receptor. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of Substance P C-terminal fragments. It includes a summary of key quantitative data, detailed experimental protocols for their study, and visualizations of relevant signaling pathways and experimental workflows.

Discovery and Historical Timeline

The journey to understanding Substance P and its fragments has been a multi-decade endeavor, marked by key discoveries that have progressively unveiled its structure and function.

  • 1931: Ulf von Euler and John H. Gaddum first identify a biologically active substance in equine brain and intestine extracts, which they name "Substance P" (for preparation or powder).[1]

  • 1971: The amino acid sequence of Substance P is elucidated, revealing it to be an undecapeptide: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] This discovery paves the way for synthetic production and more detailed structure-activity relationship studies.

  • Late 1970s - Early 1980s: Researchers begin to synthesize and test various fragments of Substance P. These studies consistently demonstrate that the C-terminal portion of the peptide is essential for its biological activity. Shorter C-terminal fragments, such as the hexapeptide and heptapeptide, are found to retain significant biological potency.

  • 1983: The metabolism of Substance P in human plasma is shown to rapidly generate C-terminal fragments, specifically SP(3-11) and SP(5-11), suggesting that these fragments may have physiological relevance.[2]

  • Mid-1980s onwards: The focus shifts to characterizing the specific biological effects of different C-terminal fragments and their interactions with the newly identified tachykinin receptors (NK-1, NK-2, and NK-3). It is established that the C-terminal fragments of Substance P are selective agonists for the NK-1 receptor.

Biological Activity of C-Terminal Fragments

The C-terminal fragments of Substance P exhibit a wide range of biological activities, primarily mediated through the NK-1 receptor. The core sequence for retaining high affinity for the NK-1 receptor is generally considered to be the C-terminal pentapeptide, Phe-Phe-Gly-Leu-Met-NH2.

Smooth Muscle Contraction

One of the most well-characterized effects of Substance P and its C-terminal fragments is the contraction of smooth muscle, particularly in the gastrointestinal tract. The guinea pig ileum has been a classical preparation for studying this activity. Structure-activity studies have shown that while the full undecapeptide is highly potent, C-terminal fragments as short as the pentapeptide can elicit significant contractile responses.[3]

Vasodilation

Substance P is a potent vasodilator. This effect is also retained by its C-terminal fragments and is mediated by the release of nitric oxide from the endothelium.

Neuronal Activity and Pain Transmission

Substance P is a key neurotransmitter in the transmission of pain signals in the central and peripheral nervous systems. Its C-terminal fragments have been shown to excite neurons and can produce hyperalgesia when administered intrathecally.

Dopamine Release

In the central nervous system, Substance P and its C-terminal fragments can modulate the release of other neurotransmitters. For instance, the C-terminal heptapeptide, SP(5-11), has been shown to enhance the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of various Substance P C-terminal fragments.

Table 1: Relative Potency of Substance P C-Terminal Fragments on Guinea Pig Ileum Contraction

Peptide FragmentSequenceRelative Potency (Substance P = 100)Reference
Substance P (1-11)RPKPQQFFGLM-NH2100
Substance P (2-11)PKPQQFFGLM-NH2~90
Substance P (3-11)KPQQFFGLM-NH2~80
Substance P (4-11)PQQFFGLM-NH2~70
Substance P (5-11)QQFFGLM-NH2~50
Substance P (6-11)QFFGLM-NH2~30
Substance P (7-11)FFGLM-NH2~10

Table 2: Receptor Binding Affinities (Ki) of Substance P C-Terminal Fragments for the NK-1 Receptor

Peptide FragmentKi (nM)RadioligandTissue/Cell SourceReference
Substance P (1-11)0.1 - 1.0[3H]Substance PRat brain synaptosomes
Substance P (5-11)5 - 20[3H]Substance PRat brain synaptosomes
Substance P (7-11)100 - 500[3H]Substance PRat brain synaptosomes

Table 3: In Vivo Effects of Substance P C-Terminal Fragments on Dopamine Release in the Nucleus Accumbens

Peptide FragmentDoseRoute of Administration% Increase in Dopamine Release (relative to baseline)Reference
Substance P (5-11)1 nmolIntracerebroventricular~150%
Substance P (1-11)1 nmolIntracerebroventricular~120%

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Substance P C-terminal fragments.

Solid-Phase Peptide Synthesis (SPPS) of Substance P C-Terminal Fragments

This protocol outlines the manual synthesis of a generic Substance P C-terminal fragment using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DDT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Guinea Pig Ileum Contraction Assay

This bioassay is a classic method to assess the spasmogenic activity of tachykinins.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Substance P C-terminal fragments and standard Substance P

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.

    • Gently flush the lumen to remove contents.

    • Cut the ileum into 2-3 cm segments.

  • Mounting:

    • Suspend each ileum segment in a 10 mL organ bath containing oxygenated Tyrode's solution at 37°C.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of the Substance P fragment to the organ bath in a cumulative manner.

    • Record the contractile response until a maximal response is achieved.

    • Wash the tissue thoroughly with Tyrode's solution and allow it to return to baseline.

    • Repeat the procedure for standard Substance P and other fragments.

  • Data Analysis:

    • Measure the peak tension developed at each concentration.

    • Plot the contractile response as a percentage of the maximal response to standard Substance P against the logarithm of the agonist concentration.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) for each fragment.

    • Determine the relative potency of the fragments compared to Substance P.

NK-1 Receptor Radioligand Binding Assay

This assay measures the affinity of Substance P fragments for the NK-1 receptor.

Materials:

  • Cell membranes expressing the NK-1 receptor (e.g., from CHO cells or rat brain)

  • Radiolabeled Substance P (e.g., [3H]Substance P)

  • Unlabeled Substance P C-terminal fragments and standard Substance P

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]Substance P (typically at or below its Kd), and varying concentrations of the unlabeled Substance P fragment (competitor).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of unlabeled Substance P.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Substance P/NK-1 Receptor Signaling Pathway

G SP Substance P (or C-terminal fragment) NK1R NK-1 Receptor (GPCR) SP->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates CellularResponse Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca->CellularResponse mediates PKC->CellularResponse phosphorylates target proteins

Caption: Signaling cascade initiated by Substance P binding to the NK-1 receptor.

Experimental Workflow for Guinea Pig Ileum Assay

G Start Start Isolate Isolate Guinea Pig Ileum Start->Isolate Mount Mount Tissue in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue (60 min) Mount->Equilibrate AddAgonist Add Cumulative Doses of SP Fragment Equilibrate->AddAgonist Record Record Contractile Response AddAgonist->Record Wash Wash Tissue Record->Wash Repeat Repeat for Standard SP and other fragments Wash->Repeat Repeat->AddAgonist next fragment Analyze Data Analysis (EC50, Relative Potency) Repeat->Analyze all fragments tested End End Analyze->End

Caption: Workflow for assessing the bioactivity of SP fragments.

Workflow for In Vivo Microdialysis for Dopamine Release

G Start Start Surgery Implant Guide Cannula in Rat Striatum Start->Surgery Recovery Allow Animal to Recover Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfuse Perfuse with aCSF Probe->Perfuse Baseline Collect Baseline Dialysate Samples Perfuse->Baseline Administer Administer SP Fragment (e.g., via reverse dialysis) Baseline->Administer Collect Collect Post-Administration Dialysate Samples Administer->Collect Analyze Analyze Dopamine Content (HPLC-ECD) Collect->Analyze End End Analyze->End

Caption: Workflow for measuring SP fragment-induced dopamine release.

Conclusion

The C-terminal fragments of Substance P are potent, biologically active peptides that have played a significant role in elucidating the structure-activity relationships of tachykinins and the function of the NK-1 receptor. Their study continues to be relevant for understanding the physiological and pathophysiological roles of the tachykinin system and for the development of novel therapeutics targeting this system. This guide provides a foundational resource for researchers entering this field, offering a historical perspective, key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

References

physiological effects of Substance P (7-11) on chondrocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physiological Effects of Substance P (7-11) on Chondrocytes

Introduction

Substance P (SP), a member of the tachykinin neuropeptide family, is recognized for its role in pain transmission and neurogenic inflammation.[1] In joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA), elevated levels of SP in the synovial fluid suggest its involvement in the pathophysiology of cartilage.[1][2] While intact SP has various effects, its C-terminal fragment, Substance P (7-11) (SP-(7-11)), has been identified as a biologically active metabolite with distinct effects on chondrocyte function.[3] This peptide fragment is generated through the enzymatic cleavage of SP by neutral endopeptidases present in synovial fluid.[4] This guide provides a comprehensive overview of the physiological effects of SP-(7-11) on chondrocytes, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Physiological Effects of Substance P (7-11) on Chondrocytes

The effects of SP-(7-11) on chondrocytes are multifaceted, encompassing changes in cellular signaling, inflammatory responses, and matrix metabolism. Notably, the impact of SP and its fragments can differ between healthy and osteoarthritic chondrocytes.

Effects on Inflammatory Mediators and Matrix Components

In bovine articular chondrocytes, SP-(7-11) has been shown to stimulate the production of key molecules involved in inflammation and cartilage degradation. At concentrations greater than 1 µM, SP-(7-11) increases the production of Prostaglandin E2 (PGE2) and collagenase. In contrast, the intact SP molecule and other fragments such as SP-(1-4), SP-(1-6), SP-(8-11), and SP-(9-11) do not elicit this response.

Studies on human osteoarthritic (OA) chondrocytes reveal that intact SP can induce the expression of pro-inflammatory markers, including TNFα, IL6, IL1ß, ICAM, and COX2. Furthermore, in OA chondrocytes, SP treatment leads to a reduction in the gene expression of crucial chondrogenic and anabolic markers such as SOX9, ACAN, ITGA11, COL9A1, and COL2A1.

Effects on Chondrocyte Viability, Proliferation, and Apoptosis

The full Substance P peptide has been observed to dose-dependently increase the proliferation of murine costal chondrocytes through the neurokinin-1 (NK-1) receptor. However, in the context of OA, SP has been shown to reduce the viability of chondrocytes on the first day of culture and to promote both apoptosis and senescence. Conversely, SP appears to have minimal effects on the proliferation and viability of healthy, non-OA chondrocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of Substance P (7-11) and the full Substance P peptide on chondrocytes.

Table 1: Effects of Substance P (7-11) on Bovine Articular Chondrocytes

ParameterSubstance P (7-11) ConcentrationObserved EffectReference
Prostaglandin E2 Production> 1 µMIncreased
Collagenase Production> 1 µMIncreased
Intracellular Ca²⁺ Concentration10 µM140 ± 30 nM increase

Table 2: Effects of Substance P on Human Osteoarthritic (OA) vs. Healthy Chondrocytes

ParameterCell TypeSubstance P ConcentrationObserved EffectReference
Gene Expression (SOX9, ACAN, ITGA11, COL9A1, COL2A1)OA Chondrocytes10⁻⁸ M or 10⁻¹⁰ MDecreased
Gene Expression (Pro-inflammatory markers)OA Chondrocytes10⁻⁸ M or 10⁻¹⁰ MIncreased
ViabilityOA Chondrocytes10⁻⁸ M or 10⁻¹⁰ MReduced at Day 1
Apoptosis & SenescenceOA ChondrocytesNot specifiedPromoted
General EffectsHealthy ChondrocytesNot specifiedMinimal effects observed

Signaling Pathways

The biological effects of Substance P (7-11) on chondrocytes are initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.

Calcium Signaling

A primary and immediate effect of SP-(7-11) on bovine articular chondrocytes is the elevation of intracellular calcium levels. This response is specific to the (7-11) fragment, as intact SP and other fragments do not induce a similar calcium influx. The increase in intracellular calcium is a critical event that likely triggers downstream signaling pathways responsible for the observed increases in PGE2 and collagenase production.

Substance_P_7_11_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP_7_11 Substance P (7-11) Receptor Unknown Receptor SP_7_11->Receptor Ca_Channel Calcium Channel Receptor->Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream PGE2_Collagenase ↑ PGE2 & Collagenase Production Downstream->PGE2_Collagenase Experimental_Workflow Start Bovine Articular Chondrocyte Culture Treatment 24h Incubation with Substance P (7-11) Start->Treatment Collect_Media Collect Culture Media Treatment->Collect_Media Inactivate_TIMP Inactivate TIMPs Collect_Media->Inactivate_TIMP Activate_Collagenase Activate Latent Collagenase (with APMA) Inactivate_TIMP->Activate_Collagenase Measure Measure Collagenase Activity Activate_Collagenase->Measure

References

Substance P (7-11) and its Interaction with Neurokinin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are mediated through the activation of three distinct G protein-coupled receptors (GPCRs) known as neurokinin receptors: NK1, NK2, and NK3. The C-terminal region of Substance P is widely recognized as the primary determinant of its biological activity. This technical guide provides an in-depth analysis of the interaction between the C-terminal fragment, Substance P (7-11) (SP(7-11)), and the neurokinin receptors. SP(7-11) comprises the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂. Understanding the specific binding affinities, functional potencies, and downstream signaling pathways of this fragment is crucial for the rational design of selective neurokinin receptor ligands for therapeutic applications.

Quantitative Analysis of Substance P (7-11) Interaction with Neurokinin Receptors

The following tables summarize the available quantitative data on the binding affinity and functional potency of Substance P (7-11) and related C-terminal fragments with the NK1, NK2, and NK3 receptors. It is important to note that direct and comprehensive quantitative data for SP(7-11) across all three receptors in a single, comparable system is limited in the published literature. Therefore, data for closely related fragments and analogues are included to provide a broader context for structure-activity relationships.

LigandReceptorAssay TypeCell Line/TissueKi (nM)Kd (nM)Reference
propionyl[Met(O2)11]SP(7–11)NK1Radioligand BindingCHO cells expressing human NK1 receptor-5.5 ± 0.4[1]
Substance P (Full Length)NK1Radioligand BindingRat brain membranes-1.4 ± 0.5[1]
Substance P (Full Length)NK1Radioligand BindingCHO cells expressing rat NK1 receptor-0.17[2]
Substance P (Full Length)NK2Radioligand BindingCHO cells expressing rat NK2 receptor-3.4[2]
Eledoisin (NK3 agonist)NK3Radioligand BindingCHO cells expressing rat NK3 receptorIC50 = 240-[2]
Substance P (7-11)Tachykinin ReceptorRadioligand BindingCane toad small intestine>> SP(5-11) & SP(6-11)-

Table 1: Binding Affinity of Substance P (7-11) and Related Ligands for Neurokinin Receptors. Data for SP(7-11) is limited, with qualitative data suggesting significantly lower affinity compared to longer C-terminal fragments. A chemically modified derivative of SP(7-11) shows high affinity for the NK1 receptor.

LigandReceptorAssay TypeCell Line/TissueEC50 (nM)Reference
GR 73632 (SP(7-11) analogue)NK1ContractionRat isolated urinary bladder17
[Glu(OBzl)11]Substance PNK1ContractionGuinea-pig ileum26
Substance P (Full Length)NK1Calcium MobilizationRat spinal neurons16.1
Substance P (6-11)NK1Calcium MobilizationHEK293 cells expressing hNK1R-logEC50 = 8.07 ± 0.27 (approx. 8.5 nM)
Substance P (Full Length)NK2ContractionHuman colonic circular smooth muscle160
GR 73632 (SP(7-11) analogue)NK2ContractionRabbit pulmonary arteryWeak agonist activity
GR 73632 (SP(7-11) analogue)NK3ContractionRat portal veinNo appreciable activity up to 1 µM
Substance P (7-11)Tachykinin ReceptorContractionCane toad lower small intestine>> SP(6-11)

Table 2: Functional Potency of Substance P (7-11) and Related Ligands at Neurokinin Receptors. The synthetic SP(7-11) analogue, GR 73632, demonstrates potent and selective agonist activity at the NK1 receptor, with significantly weaker or no activity at NK2 and NK3 receptors, suggesting a similar selectivity profile for the parent SP(7-11) fragment.

Signaling Pathways Activated by Substance P (7-11)

Activation of neurokinin receptors by Substance P and its fragments initiates a cascade of intracellular signaling events. The primary signaling pathway for the NK1 receptor involves coupling to Gq/11 and Gs proteins.

NK1 Receptor Signaling Cascade

Upon binding of an agonist like SP(7-11), the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.

  • Gq/11 Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and cellular responses.

  • Gs Pathway: The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.

The following diagram illustrates the primary signaling pathways initiated by the activation of the NK1 receptor.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_7_11 Substance P (7-11) NK1R NK1 Receptor SP_7_11->NK1R Binds G_protein Gq/11 Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein:e->PLC:w Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein:e->AC:w Activates (Gαs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Targets

Caption: NK1 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the interaction between Substance P (7-11) and neurokinin receptors. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This protocol outlines a method to determine the binding affinity (Ki) of Substance P (7-11) for neurokinin receptors expressed in cell membranes.

Materials:

  • Cell membranes from a cell line stably expressing the human or rat neurokinin receptor of interest (NK1, NK2, or NK3).

  • Radioligand: A high-affinity radiolabeled ligand for the specific receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]Senktide for NK3).

  • Unlabeled Substance P (7-11) and a reference non-labeled full agonist for the respective receptor.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, supplemented with peptidase inhibitors (e.g., bacitracin, leupeptin, chymostatin).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of unlabeled Substance P (7-11) (the competitor).

    • For determination of non-specific binding, add a high concentration of the unlabeled reference full agonist.

    • For total binding, add binding buffer instead of a competitor.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold under vacuum.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Substance P (7-11). Fit the data to a one-site competition curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing NK Receptor) Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Buffer - Radioligand - SP (7-11) (competitor) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC50) of Substance P (7-11) by quantifying changes in intracellular calcium concentration in whole cells.

Materials:

  • A cell line stably expressing the human or rat neurokinin receptor of interest (NK1, NK2, or NK3) that couples to the Gq pathway.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (to prevent dye leakage).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Substance P (7-11) and a reference full agonist.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into the black-walled microplates and allow them to adhere and grow to confluence.

  • Dye Loading: Prepare a loading solution containing the calcium indicator dye, Pluronic F-127 (to aid in dye solubilization), and probenecid in the assay buffer. Remove the cell culture medium and add the loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Washing: Gently wash the cells with the assay buffer containing probenecid to remove excess extracellular dye.

  • Assay: Place the plate in the fluorescence plate reader.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Agonist Addition: Use the instrument's injection system to add varying concentrations of Substance P (7-11) or the reference agonist to the wells.

  • Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity (peak response minus baseline) is proportional to the increase in intracellular calcium. Plot the response against the log concentration of Substance P (7-11). Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate Cells in Microplate Start->Cell_Plating Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Incubation Incubate for Dye Uptake Dye_Loading->Incubation Washing Wash to Remove Excess Dye Incubation->Washing Plate_Reader Place Plate in Fluorescence Reader Washing->Plate_Reader Baseline Measure Baseline Fluorescence Plate_Reader->Baseline Agonist_Addition Inject SP (7-11) Baseline->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Change Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis: - Determine EC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

Conclusion

Substance P (7-11) represents a key pharmacophore for interaction with neurokinin receptors, demonstrating a clear preference for the NK1 receptor. While comprehensive quantitative data for the native fragment across all three receptor subtypes remains somewhat elusive, the available information, particularly from studies of its synthetic analogues, strongly suggests a pharmacological profile characterized by potent and selective NK1 receptor agonism. The activation of the NK1 receptor by SP (7-11) and related C-terminal fragments triggers downstream signaling primarily through the Gq/11 and Gs pathways, leading to increases in intracellular calcium and cAMP, respectively. The detailed experimental protocols provided herein offer a robust framework for further elucidating the precise binding affinities and functional potencies of SP (7-11) and its derivatives. A thorough understanding of these interactions is paramount for the continued development of novel and selective neurokinin receptor modulators with therapeutic potential in a range of disorders.

References

An In-depth Technical Guide to the Endogenous Production and Metabolism of Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neuromodulator in pain transmission, inflammation, and various physiological processes.[1][2] Its biological activity is not only dictated by the full-length peptide but also by its various metabolites. Among these, the C-terminal fragment Substance P (7-11) (SP(7-11)) has emerged as a biologically active peptide with distinct physiological effects. This technical guide provides a comprehensive overview of the endogenous production and metabolism of SP(7-11), detailing the enzymatic pathways involved, quantitative data on its presence in biological systems, in-depth experimental protocols for its analysis, and a visualization of its signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the Substance P metabolic pathway.

Endogenous Production of Substance P (7-11)

Substance P (7-11), with the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, is not directly synthesized but is a product of the enzymatic degradation of the parent peptide, Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂).[3][4] The generation of SP(7-11) is a crucial step in the modulation of tachykininergic signaling, as this fragment exhibits unique biological activities.

The primary enzyme responsible for the cleavage of Substance P to yield SP(7-11) is Neutral Endopeptidase (NEP) , also known as neprilysin or EC 3.4.24.11.[5] NEP is a cell-surface metalloprotease that hydrolyzes peptides at the amino side of hydrophobic amino acid residues. In the case of Substance P, NEP cleaves the Gln⁶-Phe⁷ bond, releasing the C-terminal fragment SP(7-11).

The enzymatic conversion of Substance P to its metabolites is a key regulatory mechanism controlling the duration and intensity of its signaling. The activity of NEP, therefore, plays a pivotal role in determining the local concentrations of both full-length SP and its active fragments like SP(7-11).

Metabolism of Substance P (7-11)

Once formed, Substance P (7-11) can be further metabolized by various peptidases, leading to its inactivation. The metabolic stability of SP(7-11) is an important factor in determining its physiological effects. While the precise metabolic fate of SP(7-11) is less characterized than that of its parent peptide, it is susceptible to degradation by enzymes that cleave C-terminal peptide bonds.

Key Enzymes in Substance P Metabolism

Several enzymes are involved in the overall degradation of Substance P, influencing the availability of SP(7-11).

  • Neutral Endopeptidase (NEP; EC 3.4.24.11): As mentioned, NEP is the principal enzyme generating SP(7-11) from Substance P. Its activity is a critical determinant of SP(7-11) levels.

  • Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1): ACE is another key enzyme in Substance P metabolism, though it primarily degrades SP at the Phe⁸-Gly⁹ and Gly⁹-Leu¹⁰ bonds, generating smaller fragments and thus competing with NEP for the substrate.

  • Dipeptidyl Peptidase-4 (DPP4; EC 3.4.14.5): DPP4 can also cleave Substance P, typically after a proline or alanine residue in the penultimate position.

  • Prolyl Endopeptidase (PEP; EC 3.4.21.26): PEP is capable of cleaving peptide bonds on the carboxyl side of proline residues and is involved in the degradation of Substance P.

The interplay between these enzymes dictates the metabolic profile of Substance P and the subsequent generation and degradation of its fragments.

Quantitative Data

The following tables summarize the available quantitative data on the endogenous levels of Substance P and its fragments, as well as the kinetic parameters of the key metabolizing enzymes.

Table 1: Endogenous Levels of Substance P and its Metabolites

AnalyteTissue/FluidSpeciesConcentrationReference
Substance PMouse Spinal CordMouse105.9 ± 8.5 pmol/g
Substance P (1-7)Mouse Spinal CordMouse1.6 ± 0.5 pmol/g
Substance P (1-9)Mouse Spinal CordMouse2.1 ± 0.5 pmol/g
Substance PHuman Plasma (Healthy)Human< 3.5 pmol/L
Substance PHuman Synovial Fluid (Arthritis)Human< 3.5 pmol/L
Substance PHuman Plasma (Severe CHF with ACE inhibitors)Human4.05 ± 0.79 pmol/L
Substance PHuman Plasma (Severe CHF without ACE inhibitors)Human2.28 ± 0.30 pmol/L
Substance PHypertrophic Scar TissueHuman3506 pg/g
Substance PUninjured SkinHuman1698 pg/g
Substance PBurned SkinHuman958 pg/g
Substance PSynovial Fluid (Normal)HorseSignificantly less than diseased
Substance PSynovial Fluid (Joint Disease)HorseElevated
Substance PCerebrospinal Fluid (Major Depression)Human79.1 ± 23.5 fmol/ml
Substance PCerebrospinal Fluid (Healthy)Human52.5 ± 25.1 fmol/ml

Table 2: Kinetic Parameters of Enzymes Metabolizing Substance P

EnzymeSubstrateKmVmax/kcatReference
Neutral Endopeptidase (NEP)Substance P2 µM (rat spinal cord), 5 µM (human CSF)Not specified

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of Substance P and its fragment SP(7-11).

Tissue Extraction of Substance P

This protocol is adapted for the extraction of Substance P from solid tissues.

Materials:

  • Tissue of interest

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 1 M Acetic Acid or Trifluoroacetic Acid (TFA)

  • Protease inhibitors (e.g., aprotinin)

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to prevent degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed tube and add 10 volumes of ice-cold extraction buffer containing protease inhibitors.

  • Homogenize the sample on ice using a suitable homogenizer until a uniform suspension is obtained.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the peptide extract.

  • For purification and concentration, pass the supernatant through a pre-conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent wash buffer (e.g., 0.1% TFA in water).

  • Elute the peptides with a high-organic solvent elution buffer (e.g., 60% acetonitrile in 0.1% TFA).

  • Dry the eluted sample under vacuum and reconstitute in an appropriate buffer for subsequent analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the specific and sensitive quantification of SP(7-11).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Substance P (7-11): Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically.

    • Internal Standard (e.g., stable isotope-labeled SP(7-11)): Precursor ion (m/z) -> Product ion (m/z).

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Procedure:

  • Prepare a standard curve of SP(7-11) in the appropriate matrix (e.g., artificial cerebrospinal fluid, plasma from which endogenous peptides have been removed).

  • Add a known amount of a suitable internal standard to all samples and standards.

  • Inject the prepared samples and standards onto the LC-MS/MS system.

  • Quantify the amount of SP(7-11) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptide levels.

Materials:

  • Anti-Substance P (7-11) specific antibody

  • ¹²⁵I-labeled Substance P (7-11) (tracer)

  • Unlabeled Substance P (7-11) standards

  • Assay buffer (e.g., phosphate buffer with BSA)

  • Precipitating agent (e.g., secondary antibody and polyethylene glycol)

  • Gamma counter

Procedure:

  • Set up a series of tubes for the standard curve, samples, and controls.

  • To each tube, add a fixed amount of the anti-SP(7-11) antibody.

  • Add varying known amounts of unlabeled SP(7-11) standards to the standard curve tubes and the unknown samples to the sample tubes.

  • Add a fixed amount of ¹²⁵I-labeled SP(7-11) tracer to all tubes.

  • Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody.

  • Add the precipitating agent to separate the antibody-bound peptide from the free peptide.

  • Centrifuge the tubes and decant the supernatant.

  • Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

  • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standards.

  • Determine the concentration of SP(7-11) in the samples by interpolating their bound tracer percentage on the standard curve.

Signaling Pathways of Substance P (7-11)

Substance P (7-11) exerts its biological effects by interacting with cell surface receptors, although its receptor pharmacology is not as well-defined as that of full-length SP. In bovine articular chondrocytes, SP(7-11) has been shown to induce an increase in intracellular calcium ([Ca²⁺]i), prostaglandin E2 (PGE2), and collagenase production. This suggests the involvement of a G-protein coupled receptor (GPCR) and downstream signaling cascades.

Experimental Workflow for Investigating SP(7-11) Signaling

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis chondrocytes Bovine Articular Chondrocytes sp711 Substance P (7-11) chondrocytes->sp711 Incubation ca_imaging Intracellular Calcium Imaging (Fura-2 AM) sp711->ca_imaging pge2_elisa PGE2 Measurement (ELISA) sp711->pge2_elisa collagenase_assay Collagenase Activity Assay sp711->collagenase_assay

Caption: Experimental workflow for studying the effects of SP(7-11).

Postulated Signaling Pathway of Substance P (7-11) in Chondrocytes

Based on the observed downstream effects, a plausible signaling pathway for SP(7-11) in chondrocytes can be postulated. The increase in intracellular calcium is a hallmark of Gq-coupled GPCR activation, which leads to the activation of phospholipase C (PLC).

signaling_pathway SP711 Substance P (7-11) GPCR Putative GPCR SP711->GPCR Gq Gq protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->PKC activates PLA2 Phospholipase A2 (PLA2) Ca_increase->PLA2 activates MAPK MAPK Pathway PKC->MAPK activates Gene_expression Gene Expression (e.g., Collagenase) MAPK->Gene_expression regulates AA Arachidonic Acid PLA2->AA releases COX COX Enzymes AA->COX substrate for PGE2 ↑ Prostaglandin E2 (PGE2) COX->PGE2 produces

Caption: Postulated signaling cascade of SP(7-11) in chondrocytes.

Conclusion

The endogenous production of Substance P (7-11) via enzymatic processing of Substance P represents a significant layer of regulation in tachykinin signaling. The biological activity of this C-terminal fragment, particularly its effects on chondrocytes and inflammatory processes, highlights its potential as a therapeutic target. A thorough understanding of its metabolism, accurate quantification in biological matrices, and elucidation of its signaling pathways are crucial for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the role of Substance P (7-11) in health and disease. Further research is warranted to fully characterize the receptor systems for SP(7-11) and to explore its physiological and pathological roles in greater detail.

References

The Role of Substance P (7-11) in Nociceptive Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a key neuropeptide involved in the transmission of pain signals within the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] Upon release from the terminals of primary afferent sensory neurons, SP binds to NK1 receptors on second-order neurons in the spinal cord, contributing to the propagation of nociceptive information.[3] While the full-length peptide has been extensively studied, its metabolic fragments also exhibit biological activity. This technical guide focuses on the C-terminal fragment, Substance P (7-11) (SP (7-11)), and its specific role in pain transmission, offering an in-depth analysis of its receptor interactions, signaling pathways, and functional effects.

Substance P (7-11) and its Interaction with the NK1 Receptor

The C-terminal region of Substance P is crucial for its binding to and activation of the NK1 receptor.[2][4] Substance P (7-11), with the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, represents a key active fragment.

Quantitative Analysis of Receptor Binding and Activation

The interaction of SP (7-11) with the NK1 receptor and its subsequent cellular effects have been quantified in various experimental settings. The following tables summarize the key quantitative data available.

Ligand/CompoundReceptorAssay TypeCell Type/TissueParameterValueReference
ESP7 (chimeric peptide containing SP (7-11))Substance P Receptor (NK1)Radioligand DisplacementRat brain membranesKᵢ289 nM

Table 1: Receptor Binding Affinity. This table presents the binding affinity of a chimeric peptide containing the Substance P (7-11) fragment to the NK1 receptor.

AgonistCell TypeAssayConcentrationEffectMagnitudeReference
Substance P (7-11)Bovine articular chondrocytesFura-2 Calcium Imaging10 µMIncrease in intracellular Ca²⁺140 ± 30 nM (maximal change)
Substance P (7-11)Bovine articular chondrocytesProstaglandin E₂ Assay> 1 µMIncreased PGE₂ production-
Substance P (7-11)Bovine articular chondrocytesCollagenase Assay> 1 µMIncreased collagenase production-
Substance P (7-11)NK1R-expressing cellscAMP AssayNot specifiedcAMP accumulationInactive

Table 2: In Vitro Functional Activity. This table summarizes the in vitro functional effects of Substance P (7-11) on intracellular signaling and inflammatory mediator production.

PeptideAnimal ModelAdministration RouteDoseTestEffectMagnitude of EffectReference
Substance P (7-11)RatIntrathecal6.5 nmolesTail-flickDecrease in reaction timeSmaller and more delayed than SP (1-7)
ESP7 (chimeric peptide containing SP (7-11))RatIntrathecal0.05, 0.2, 1 µgTail-flickAnalgesiaPlateau at 20-40% of Maximum Possible Effect (%MPE)

Table 3: In Vivo Nociceptive Effects. This table presents the in vivo effects of Substance P (7-11) and a related chimeric peptide on nociceptive responses in animal models of pain.

Signaling Pathways of Substance P (7-11)

Upon binding to the NK1 receptor, Substance P (7-11) initiates a cascade of intracellular events consistent with the activation of the Gq/11 G-protein pathway. This signaling is crucial for its role in modulating neuronal excitability and pain transmission.

NK1 Receptor-Mediated Signaling Cascade

The primary signaling pathway activated by SP (7-11) through the NK1 receptor is the phospholipase C (PLC) pathway. The binding of the ligand induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The activated Gαq subunit, in turn, stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This rise in intracellular Ca²⁺ is a key event that leads to various downstream cellular responses, including the activation of calcium-dependent kinases and the modulation of ion channel activity, ultimately affecting neuronal excitability.

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(7-11) Substance P (7-11) NK1R NK1 Receptor SP(7-11)->NK1R Binds Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitation) Ca->CellularResponse Mediates Calcium_Imaging_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging and Data Acquisition cluster_analysis Data Analysis A Plate cells on coverslips C Incubate cells with Fura-2 AM solution (30-60 min, 37°C) A->C B Prepare Fura-2 AM loading solution B->C D Wash cells to remove extracellular dye C->D E Incubate for de-esterification (30 min, RT) D->E F Mount coverslip on microscope E->F G Record baseline fluorescence ratio (340/380 nm excitation) F->G H Apply Substance P (7-11) G->H I Continuously record fluorescence ratio H->I J Calculate F340/F380 ratio over time I->J K Relate ratio change to [Ca²⁺]i change J->K

References

The Role of Substance P (7-11) in Joint Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the involvement of the Substance P metabolite, Substance P (7-11) [SP (7-11)], in the pathophysiology of inflammatory joint diseases. While the role of the parent neuropeptide, Substance P (SP), in arthritis has been a subject of interest, evidence points to its C-terminal fragment, SP (7-11), as a key biologically active molecule in chondrocyte-mediated cartilage pathology.[1][2] This document details the signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate the function of this specific peptide fragment.

Core Signaling Pathway of Substance P (7-11) in Articular Chondrocytes

Full-length Substance P is found in elevated concentrations in inflamed joints and is thought to play a role in joint pathology.[3][4] However, studies on isolated bovine articular chondrocytes have shown that intact SP and other related tachykinins like neurokinin A and B do not directly stimulate the production of key inflammatory and degradative molecules.[1] Instead, the C-terminal pentapeptide fragment, SP (7-11) (H-Phe-Phe-Gly-Leu-Met-NH2), has been identified as the active agent.

This fragment is produced from the parent SP molecule by the action of neutral endopeptidases, which are present in synovial fluid. The activity of these enzymes is a critical regulatory step, effectively modulating the impact of Substance P on articular cartilage.

Once generated, SP (7-11) acts on chondrocytes to initiate a signaling cascade that results in the production of catabolic and inflammatory mediators. The primary mechanism involves a rapid increase in the concentration of intracellular calcium ([Ca2+]i). This elevation in cytosolic calcium serves as a second messenger, triggering downstream pathways that lead to the synthesis and release of prostaglandin E2 (PGE2) and collagenase, two key molecules implicated in the inflammation and cartilage degradation characteristic of arthritis.

Notably, other N-terminal and C-terminal fragments of SP, such as SP (1-4), SP (1-6), SP (8-11), and SP (9-11), do not elicit this response, highlighting the specific activity of the 7-11 sequence.

Substance_P_7_11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_chondrocyte Articular Chondrocyte SP_1_11 Substance P (Full-Length) NEP Neutral Endopeptidase (in Synovial Fluid) SP_1_11->NEP Cleavage SP_7_11 Substance P (7-11) Receptor Putative SP(7-11) Receptor SP_7_11->Receptor Binds NEP->SP_7_11 Ca2 Increased Intracellular Ca2+ Receptor->Ca2 Activates PGE2 Prostaglandin E2 (PGE2) Production Ca2->PGE2 Collagenase Collagenase Production Ca2->Collagenase Degradation Cartilage Degradation & Inflammation PGE2->Degradation Collagenase->Degradation

Caption: Signaling cascade of SP (7-11) in chondrocytes.

Quantitative Data Summary

The biological effects of Substance P (7-11) on bovine articular chondrocytes have been quantified in key studies. The data highlights a specific concentration-dependent activity and a measurable intracellular response.

ParameterTreatmentConcentrationObserved EffectCitation
PGE2 & Collagenase Production Substance P (7-11)> 1 µMStatistically significant increase in production.
PGE2 & Collagenase Production Intact Substance PNot specifiedNo effect observed.
Intracellular Calcium ([Ca2+]i) Substance P (7-11)10 µMMaximal increase of 140 ± 30 nM.
Intracellular Calcium ([Ca2+]i) Intact Substance PNot specifiedNo effect observed.
Intracellular Calcium ([Ca2+]i) SP (1-4), SP (1-6), SP (8-11), SP (9-11)Not specifiedNo effect observed.

Experimental Protocols & Workflow

The following section details the methodologies employed in the foundational research that identified the specific role of SP (7-11) in chondrocyte activation.

Chondrocyte Isolation and Culture
  • Source: Articular cartilage was obtained from the metacarpophalangeal joints of adult bovines.

  • Isolation: Cartilage slices were subjected to sequential enzymatic digestion using pronase followed by collagenase to release the chondrocytes.

  • Culture: Isolated chondrocytes were cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal calf serum, penicillin, and streptomycin. Cells were used in their first passage to maintain their phenotype.

Treatment and Analysis
  • Peptide Incubation: Confluent chondrocyte monolayers were washed and incubated in serum-free medium containing various concentrations of Substance P, SP (7-11), and other SP fragments for a 24-hour period.

  • Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture medium was quantified using a specific radioimmunoassay.

  • Collagenase Activity Assay:

    • The culture medium was collected, and endogenous tissue inhibitor of metalloproteinases (TIMP) was inactivated by reduction and alkylation.

    • Latent collagenase was activated using 1 mM 4-aminophenylmercuric acetate (APMA).

    • Collagenase activity was then measured using a 14C-labelled soluble type I collagen substrate, with activity determined by the release of soluble radioactive fragments.

Intracellular Calcium Measurement
  • Dye Loading: Chondrocytes grown on glass coverslips were loaded with the fluorescent calcium indicator dye, Fura-2.

  • Fluorimetry: The coverslips were mounted in a spectrofluorimeter, and the cells were perifused with a buffered salt solution.

  • Stimulation: Various peptides, including SP and SP (7-11), were added to the perifusate, and the change in intracellular calcium concentration was measured by monitoring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.

Experimental_Workflow cluster_prep Cell Preparation cluster_analysis Analysis Start Bovine Articular Cartilage Harvest Digest Enzymatic Digestion (Pronase, Collagenase) Start->Digest Culture Primary Chondrocyte Culture to Confluence Digest->Culture Control Serum-Free Medium Calcium Intracellular Ca2+ Measurement (Fura-2 Fluorimetry) Culture->Calcium Separate Cell Prep on Coverslips PGE2 PGE2 Assay (Radioimmunoassay) Control->PGE2 Culture Medium Collagenase Collagenase Assay (Radiolabelled Substrate) Control->Collagenase Culture Medium SP Intact Substance P SP->PGE2 SP->Collagenase SP711 Substance P (7-11) SP711->PGE2 SP711->Collagenase Fragments Other SP Fragments Fragments->PGE2 Fragments->Collagenase

Caption: Workflow for investigating SP (7-11) effects.

Broader Context and Implications

The specific action of SP (7-11) on chondrocytes provides a nuanced understanding of the role of tachykinins in joint pathology. While the broader tachykinin system, including the neurokinin 1 (NK1) receptor, is implicated in joint inflammation and pain signaling in diseases like rheumatoid arthritis and osteoarthritis, the effects of SP (7-11) appear to be mediated through a distinct pathway that does not respond to the parent peptide.

This suggests that therapeutic strategies targeting only the NK1 receptor might not fully address the cartilage-degrading effects initiated by SP metabolites. The generation of SP (7-11) by synovial fluid endopeptidases represents a critical, localized activation step within the joint. Therefore, understanding and potentially modulating the activity of these enzymes could offer a novel therapeutic avenue for mitigating cartilage destruction in inflammatory joint diseases. Further research into the specific receptor and downstream signaling components for SP (7-11) in chondrocytes is warranted to develop more targeted interventions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substance P (7-11): A Bioactive Metabolite of Substance P

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] Following its release, SP is rapidly processed by various peptidases into smaller fragments.[5] Historically, these fragments were often considered inactive degradation products. However, mounting evidence reveals that specific metabolites, such as the C-terminal pentapeptide Substance P (7-11) (H-Phe-Phe-Gly-Leu-Met-NH₂), are biologically active entities with distinct signaling profiles and physiological effects.

This technical guide provides a comprehensive overview of SP(7-11), focusing on its generation, biological activities, receptor interactions, and signaling pathways. It is intended to serve as a resource for researchers and professionals in pharmacology, neuroscience, and drug development by consolidating quantitative data and detailing key experimental methodologies for its study.

Generation and Metabolism of Substance P (7-11)

Substance P is metabolized by a variety of cell-surface peptidases, including neutral endopeptidase (NEP, E.C. 3.4.24.11), angiotensin-converting enzyme (ACE), and others. The enzymatic cleavage of the full-length peptide yields a spectrum of N-terminal and C-terminal fragments. The production of the C-terminal fragment SP(7-11) is a significant metabolic event, particularly in tissues like articular cartilage where its generation is regulated by neutral endopeptidase activity.

Studies using various cell types, including macrophages, endothelial cells, and fibroblasts, have confirmed the cellular metabolism of SP into multiple fragments, with SP(7-11) being a consistently identified product alongside other metabolites like SP(1-4), SP(5-11), and SP(8-11).

Substance_P_Metabolism SP_seq Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ SP_7_11 SP (7-11) Phe-Phe-Gly-Leu-Met-NH₂ SP_seq->SP_7_11  Neutral Endopeptidase (NEP),  Other Peptidases   SP_1_7 SP (1-7) SP_seq->SP_1_7  ACE, NEP   SP_5_11 SP (5-11) SP_seq->SP_5_11 Peptidases

Figure 1: Simplified metabolic pathway of Substance P to key fragments.

Biological Activity and Receptor Interaction of SP(7-11)

The C-terminal sequence of Substance P is crucial for its high-affinity interaction with the NK1R. Consequently, fragments retaining this sequence, like SP(7-11), can act as receptor agonists. The biological activities of SP(7-11) are diverse, often involving the modulation of inflammatory processes and cellular signaling, particularly in the central nervous system and peripheral tissues.

  • Inflammatory Joint Disease : In bovine articular chondrocytes, SP(7-11) has been shown to increase the production of prostaglandin E2 (PGE2) and collagenase, suggesting a role in the pathogenesis of inflammatory joint diseases.

  • Calcium Mobilization : A distinct effect of SP(7-11) is its ability to cause a significant increase in intracellular calcium concentration ([Ca²⁺]i) in chondrocytes, an effect not mimicked by intact SP or other fragments.

  • Anxiogenic Effects : When microinjected into the dorsal periaqueductal gray (DPAG) matter of rats, SP(7-11) produces anxiogenic-like effects, similar to full-length SP, indicating its activity within central nervous system pathways related to fear and anxiety.

Signaling Pathways of SP(7-11)

While both Substance P and SP(7-11) can activate the NK1R, their downstream signaling consequences can differ. Full-length SP activates the NK1R, which couples to multiple G proteins, including Gαq and Gαs, leading to increases in both intracellular calcium and cAMP.

In contrast, N-terminal metabolism of SP yields C-terminal fragments, including SP(7-11), that retain the ability to activate Gαq-mediated pathways (leading to PLC activation and increased [Ca²⁺]i) but lose the ability to effectively stimulate Gαs-mediated cAMP accumulation. This "biased agonism" suggests that the metabolic processing of SP can redirect the cellular response from a broad signal to a more specific calcium-focused one.

SP_7_11_Signaling SP711 Substance P (7-11) NK1R NK1 Receptor SP711->NK1R Binds G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular [Ca²⁺] ER->Ca_release Releases Ca²⁺ Cell_response Physiological Response (e.g., PGE2, Collagenase production) Ca_release->Cell_response PKC->Cell_response

Figure 2: Signaling pathway of Substance P (7-11) via the NK1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Substance P (7-11) and related analogs.

Table 1: Receptor Binding Affinity
LigandPreparationReceptor SystemKd (Dissociation Constant)Reference
[³H]propionyl-[Met(O₂)¹¹]SP(7-11)Tritiated septide-like peptideHuman NK1R in CHO cells6.6 ± 1.0 nM
Table 2: Physiological Effects and Potency
PeptideBiological EffectSystem / ModelConcentration / DoseQuantitative ResultReference
SP(7-11)Intracellular Ca²⁺ IncreaseBovine Articular Chondrocytes10 µM140 ± 30 nM (Maximal change)
SP(7-11)PGE₂ ProductionBovine Articular Chondrocytes> 1 µMStatistically significant increase
SP(7-11)Collagenase ProductionBovine Articular Chondrocytes> 1 µMStatistically significant increase
SP(7-11)Anxiogenic-like behaviorRat (DPAG injection)35 and 70 pmolSignificant increase in risk assessment behaviors

Experimental Protocols

Detailed methodologies are critical for the accurate study of SP(7-11). The following sections outline protocols for key experiments based on published literature.

In Vitro Metabolism of Substance P

This protocol is adapted from methods used to study the generation of SP metabolites by cultured cells.

  • Cell Culture : Culture cells of interest (e.g., fibroblasts, endothelial cells) to 80-90% confluency in appropriate media.

  • Incubation : Rinse cell monolayers twice with a buffered salt solution (e.g., PBS or PSS, pH 7.4). Add Substance P (e.g., 1.5 µM final concentration) in the same buffer to the cells. Include a negative control with SP in buffer but no cells to monitor non-enzymatic degradation.

  • Time Course : Incubate at 37°C. Collect aliquots of the supernatant at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching : Immediately stop the enzymatic reaction in the collected aliquots by acidification (e.g., mixing with 0.1% formic acid).

  • Internal Standard : Add a known concentration of a stable, related peptide (e.g., [Tyr⁸]-Substance P) as an internal standard for quantitative analysis.

  • Analysis : Analyze samples via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify SP and its metabolites, including SP(7-11).

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of a fluorescent calcium indicator to measure SP(7-11)-induced calcium mobilization.

  • Cell Preparation : Plate adherent cells on glass coverslips and grow to desired confluency.

  • Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Washing : Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Measurement : Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Stimulation : Establish a baseline fluorescence reading. Perfuse the cells with a buffer containing SP(7-11) at the desired concentration (e.g., 10 µM).

  • Data Acquisition : Record the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

  • Calculation : Calculate the ratio of fluorescence intensities (340/380 nm). Convert this ratio to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation after performing a calibration with ionomycin and EGTA.

Sample Preparation and Analysis by LC-MS/MS

Proper sample handling is crucial to prevent the ex vivo degradation of Substance P and its metabolites.

Experimental_Workflow start Biological Sample Collection (e.g., Plasma, Cell Supernatant) inhibit Add Protease Inhibitors (e.g., Aprotinin) & Keep on Ice start->inhibit spe Solid-Phase Extraction (SPE) (C18 Reverse-Phase Column) inhibit->spe Acidify Sample elute Elute Peptides spe->elute Wash Column dry Evaporate & Reconstitute in Mobile Phase elute->dry lcms LC-MS/MS Analysis dry->lcms quant Quantification of SP(7-11) (Multiple Reaction Monitoring) lcms->quant end Data Interpretation quant->end

Figure 3: Workflow for the analysis of SP(7-11) from biological samples.
  • Sample Collection : Collect biological fluids (e.g., blood, cell culture media) directly into tubes containing protease inhibitors (e.g., aprotinin) and keep samples on ice. Process samples within one hour.

  • Plasma Separation : For blood, centrifuge at 4°C to separate plasma.

  • Solid-Phase Extraction (SPE) :

    • Acidify plasma or supernatant with an acid like acetic acid.

    • Use a C18 reverse-phase SPE cartridge, pre-activated with methanol and equilibrated with an aqueous acidic solution (e.g., 1% trifluoroacetic acid).

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with the acidic solution to remove salts and hydrophilic impurities.

    • Elute the peptides, including SP and SP(7-11), with a solvent containing a high percentage of organic modifier (e.g., acetonitrile).

  • Sample Concentration : Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Chromatography : Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate peptides using a gradient of water and acetonitrile, both containing an ion-pairing agent like formic acid.

    • Mass Spectrometry : Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for SP, SP(7-11), and the internal standard to ensure specificity and accurate quantification.

Conclusion

Substance P (7-11) is not merely an inactive byproduct but a bioactive metabolite with a distinct pharmacological profile. Its ability to selectively activate calcium signaling pathways, while having a diminished effect on cAMP, demonstrates how enzymatic processing in vivo can refine and specify a neuropeptide's signal. The involvement of SP(7-11) in inflammatory joint disease and central anxiety pathways highlights its potential as a therapeutic target and a biomarker. Understanding the nuances of its formation, signaling, and physiological roles is essential for researchers and drug developers aiming to modulate the complex tachykinin system for therapeutic benefit. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important peptide fragment.

References

An In-depth Technical Guide to the Cellular Targets and Receptors for Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a crucial neurotransmitter and neuromodulator involved in pain, inflammation, and various physiological processes.[1] Its biological activities are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] The C-terminal pentapeptide fragment, Substance P (7-11) (Phe-Phe-Gly-Leu-Met-NH₂), represents the core sequence responsible for NK1R binding and activation.[3] This document provides a comprehensive technical overview of the cellular targets, receptor interactions, signaling pathways, and experimental methodologies associated with SP (7-11). It is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of therapeutics targeting the tachykinin system.

Primary Cellular Target: The Neurokinin-1 Receptor (NK1R)

The principal cellular target for both full-length Substance P and its C-terminal fragments, including SP (7-11), is the Neurokinin-1 Receptor (NK1R) . NK1R belongs to the tachykinin receptor subfamily of GPCRs and exhibits the highest affinity for Substance P among the endogenous tachykinins.

  • Receptor Structure and Isoforms: NK1R is a seven-transmembrane domain receptor. It exists in two primary isoforms: a full-length form (407 amino acids) and a truncated C-terminal form (311 amino acids). The full-length isoform is predominantly expressed in the brain and demonstrates a higher binding affinity for SP compared to the truncated form, which is more common in peripheral tissues.

  • Cellular and Tissue Distribution: NK1R is widely expressed throughout the central and peripheral nervous systems. It is also found on numerous non-neuronal cell types, including immune cells (macrophages, lymphocytes), endothelial cells, fibroblasts, and smooth muscle cells, highlighting its role in processes like neurogenic inflammation, vasodilation, and immune modulation. Overexpression of NK1R has been implicated in the progression of several types of cancer.

The C-terminal region of Substance P, particularly the (7-11) sequence, is critical for specific, high-affinity interaction with NK1R. While SP (7-11) is a key agonist, its binding affinity and potency can differ from the full-length peptide.

Quantitative Binding and Functional Data

The interaction of SP (7-11) and its analogues with NK1R has been quantified through various binding and functional assays. While specific Ki or IC50 values for the unmodified SP (7-11) fragment are not consistently reported in isolation, studies using modified, tritiated analogues like propionyl-[Met(O2)11]SP(7-11) provide insight into its binding characteristics.

LigandReceptor/Cell SystemAssay TypeParameterValueReference
[³H]propionyl-[Met(O₂)¹¹]SP(7-11)Human NK1R in CHO cellsSaturation BindingK_d_6.6 ± 1.0 nM
Substance P (Full-length)NK1R in HEK293 cellsCalcium Mobilization-log EC₅₀8.5 ± 0.3 M
Substance P (Full-length)NK1R in HEK293 cellscAMP Accumulation-log EC₅₀7.8 ± 0.1 M
GR 73,632 (SP(7-11) analogue)Rat Urinary Bladder (NK1R)Contraction AssayEC₅₀17 nM

Downstream Signaling Pathways

Activation of NK1R by SP (7-11) initiates a cascade of intracellular signaling events characteristic of GPCRs coupled to Gαq and Gαs proteins.

Primary Gαq-Mediated Pathway:

  • Gαq Activation: Ligand binding induces a conformational change in NK1R, leading to the activation of the heterotrimeric G protein Gαq.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • PKC Activation: The elevated intracellular Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC).

Other Key Pathways:

  • Gαs/cAMP Pathway: NK1R activation can also couple to Gαs, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). However, studies suggest that C-terminal fragments like SP (6-11) may lose the ability to increase cAMP while retaining their capacity to mobilize calcium, indicating biased agonism.

  • MAPK Pathway: The receptor can trigger the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38-MAPK, which are involved in cell proliferation, inflammation, and survival.

  • Akt Pathway: SP has been shown to activate the anti-apoptotic Akt pathway, which is crucial for promoting cell survival and tissue integrity.

NK1R_Signaling cluster_membrane cluster_cytosol ligand Substance P (7-11) receptor NK1R ligand->receptor g_protein Gαq / Gαs receptor->g_protein Activates mapk MAPK Pathway (ERK, p38) receptor->mapk plc PLC g_protein->plc Activates (Gαq) ac Adenylyl Cyclase g_protein->ac Activates (Gαs) pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc PKC dag->pkc ca Ca²⁺ (intracellular) er->ca Releases ca->pkc response Inflammation, Proliferation, Pain Transmission pkc->response mapk->response camp cAMP ac->camp Generates camp->response

Fig. 1: NK1R signaling pathways activated by SP fragments.

Key Experimental Protocols

Characterizing the interaction between SP (7-11) and NK1R involves two primary types of assays: radioligand binding assays to measure affinity and receptor occupancy, and functional assays to measure the downstream cellular response.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a non-radiolabeled compound (like SP 7-11) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

I. Materials

  • Membrane Preparation: Cell membranes from a cell line expressing NK1R (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) NK1R ligand (e.g., [³H][Pro⁹]SP or a tritiated SP(7-11) analogue).

  • Test Compound: Substance P (7-11).

  • Binding Buffer: Typically 50 mM Tris-HCl, 3 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) and a vacuum harvester.

  • Scintillation Fluid and Counter.

II. Methodology

  • Plate Setup: Assays are performed in 96-well plates.

  • Reaction Mixture: To each well, add in sequence:

    • 150 µL of the membrane preparation (containing a specific protein concentration).

    • 50 µL of the test compound (SP 7-11) at various concentrations or buffer for total binding.

    • 50 µL of a fixed concentration of the radioligand (typically near its K_d_ value).

  • Non-Specific Binding (NSB): A set of wells should contain a high concentration of an unlabeled NK1R ligand to determine NSB.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25-30°C) with gentle agitation to reach binding equilibrium.

  • Termination: Stop the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Workflow prep Prepare NK1R Membranes & Reagents plate Add Membranes, Test Compound & [³H]Ligand to 96-well Plate prep->plate incubate Incubate to Equilibrium (e.g., 60 min @ 25°C) plate->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze

Fig. 2: Workflow for a radioligand competition binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct consequence of Gαq-PLC activation, to quantify the agonist activity of SP (7-11).

I. Materials

  • Cell Line: A cell line expressing NK1R (e.g., HEK293-NK1R).

  • Labeling Medium: Culture medium containing [³H]-myo-inositol.

  • Stimulation Buffer: Buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing IP₁ to accumulate.

  • Test Compound: Substance P (7-11).

  • Lysis Buffer: E.g., ice-cold perchloric acid or formic acid.

  • Anion Exchange Chromatography: Columns (e.g., Dowex AG1-X8) to separate the inositol phosphates.

II. Methodology

  • Cell Labeling: Culture cells in medium containing [³H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool, including PIP₂.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

  • Stimulation: Add various concentrations of the test compound (SP 7-11) and incubate for a defined time (e.g., 30-60 minutes).

  • Lysis: Terminate the stimulation by adding lysis buffer to extract the soluble inositol phosphates.

  • Separation: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the total inositol phosphates with a high-molarity salt solution (e.g., ammonium formate).

  • Counting: Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of SP (7-11). Use non-linear regression to fit a dose-response curve and determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

Substance P (7-11) acts as a potent agonist at the Neurokinin-1 receptor, initiating a complex array of downstream signaling events primarily through the Gαq/PLC/IP₃ pathway, leading to calcium mobilization. Its activity is fundamental to the physiological and pathophysiological roles of Substance P. The quantitative analysis of its binding affinity and functional potency, through well-defined experimental protocols such as radioligand binding and inositol phosphate accumulation assays, is essential for understanding its mechanism of action and for the development of novel therapeutics targeting the NK1R system for pain, inflammation, and other disorders.

References

The Tachykinin Fragment Substance P (7-11): A Technical Guide to its Downstream Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and cellular proliferation. Its biological activities are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The C-terminal fragment, Substance P (7-11) (SP (7-11)), comprising the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, has been identified as a biologically active metabolite that elicits distinct downstream cellular responses. This technical guide provides an in-depth exploration of the known downstream effects of SP (7-11) binding, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development endeavors.

Receptor Binding and Affinity

SP (7-11) is a C-terminal fragment of Substance P and is recognized by the neurokinin-1 receptor (NK1R). While the full-length Substance P peptide exhibits high affinity for NK1R, its fragments, including SP (7-11), also demonstrate significant binding. A tritiated septide-like peptide analogue of SP(7-11), [³H]propionyl-[Met(O2)¹¹]substance P(7-11), has been used to characterize a high-affinity binding site on NK1R expressed in Chinese hamster ovary (CHO) cells[1].

Ligand Receptor Cell Line Binding Affinity (Kd)
[³H]propionyl-[Met(O2)¹¹]SP(7-11)Human NK1RCHO6.6 ± 1.0 nM[1]

Downstream Signaling Pathways

Upon binding to the NK1R, SP (7-11) initiates a cascade of intracellular signaling events. The primary and well-documented downstream effect is the mobilization of intracellular calcium, which in turn triggers further cellular responses. While the broader signaling cascades of the full-length Substance P, including the activation of MAPK (ERK1/2, p38) and Akt pathways, are well-studied, direct evidence for the activation of these specific pathways by the SP (7-11) fragment is not yet fully established.

Intracellular Calcium Mobilization

A hallmark of SP (7-11) activity is the induction of a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This effect is concentration-dependent and is a critical upstream event for many of its subsequent physiological actions.

G SP (7-11)-Induced Calcium Mobilization SP_7_11 Substance P (7-11) NK1R NK1 Receptor SP_7_11->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Responses Downstream Cellular Responses (PGE2 & Collagenase Production) Ca_release->Cellular_Responses Triggers

SP (7-11)-Induced Calcium Mobilization Pathway
Prostaglandin E2 and Collagenase Production

In bovine articular chondrocytes, SP (7-11) has been shown to increase the production of prostaglandin E2 (PGE2) and collagenase at concentrations greater than 1 µM. This effect is a direct consequence of the elevated intracellular calcium levels.

Parameter Treatment Cell Type Concentration Effect
Intracellular Ca²⁺10 µM SP (7-11)Bovine Articular Chondrocytes10 µM140 ± 30 nM increase
PGE2 Production>1 µM SP (7-11)Bovine Articular Chondrocytes>1 µMIncreased production
Collagenase Production>1 µM SP (7-11)Bovine Articular Chondrocytes>1 µMIncreased production
MAPK and Akt Signaling Pathways (Full-Length Substance P)

While direct evidence for SP (7-11) is limited, the full-length Substance P peptide is known to activate the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, which are crucial for cell proliferation, survival, and inflammation. It is plausible that SP (7-11), as a C-terminal fragment, may also influence these pathways, but further investigation is required.

G Substance P-Mediated MAPK and Akt Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Binding G_protein G-protein NK1R->G_protein Activation PI3K PI3K G_protein->PI3K Activation Ras Ras G_protein->Ras Activation p38 p38 MAPK G_protein->p38 Activation Akt Akt PI3K->Akt Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Inflammation) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription p38->Transcription

Substance P-Mediated MAPK and Akt Signaling Pathways

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to SP (7-11) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing NK1R (e.g., CHO-NK1R, primary chondrocytes)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Substance P (7-11) stock solution

  • Fluorescence microplate reader or microscope with 340 nm and 380 nm excitation filters and an emission filter around 510 nm.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM) containing 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Inject the desired concentration of SP (7-11) into the wells.

    • Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation over time.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio from baseline to determine the response to SP (7-11).

G Workflow for Intracellular Calcium Assay Start Seed Cells in 96-well plate Load_Dye Load with Fura-2 AM Start->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline F340/F380 ratio Wash_Cells->Measure_Baseline Add_SP Add Substance P (7-11) Measure_Baseline->Add_SP Measure_Response Record F340/F380 ratio over time Add_SP->Measure_Response Analyze_Data Calculate change in F340/F380 ratio Measure_Response->Analyze_Data End Results Analyze_Data->End

Workflow for Intracellular Calcium Assay
Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of PGE2 released into the cell culture supernatant following stimulation with SP (7-11).

Materials:

  • Cell culture supernatant from SP (7-11)-treated and control cells.

  • Commercially available PGE2 ELISA kit.

  • Microplate reader capable of reading absorbance at the wavelength specified in the kit protocol (typically 450 nm).

Procedure:

  • Sample Collection: Culture cells to near confluence. Replace the medium with serum-free medium and stimulate with various concentrations of SP (7-11) for a predetermined time (e.g., 24 hours). Collect the culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Protocol: Follow the instructions provided with the commercial PGE2 ELISA kit. A general workflow is as follows:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample for binding to the antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Generate a standard curve using the known concentrations of the PGE2 standards and use it to determine the concentration of PGE2 in the samples.

Collagenase Activity Assay

This protocol outlines a method to measure the activity of collagenase released into the cell culture medium.

Materials:

  • Cell culture supernatant from SP (7-11)-treated and control cells.

  • Fluorescently labeled collagen substrate (e.g., DQ™ collagen).

  • Assay buffer (e.g., Tris-HCl with CaCl₂).

  • Fluorometer.

Procedure:

  • Sample Collection: Collect cell culture supernatants as described for the PGE2 ELISA.

  • Assay Protocol:

    • Activate any latent collagenase in the supernatant by treating with a suitable activator like p-aminophenylmercuric acetate (APMA), if necessary.

    • In a microplate, combine the cell supernatant with the fluorescently labeled collagen substrate in the assay buffer.

    • Incubate the mixture at 37°C for a specified period, protected from light.

    • During the incubation, active collagenase will cleave the substrate, releasing the fluorescent fragments and causing an increase in fluorescence.

  • Measurement and Analysis: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the collagenase activity in the sample.

Conclusion and Future Directions

Substance P (7-11) has demonstrated clear biological activity, primarily through the NK1R, leading to intracellular calcium mobilization and the subsequent production of inflammatory mediators like PGE2 and the tissue-remodeling enzyme, collagenase. These findings highlight its potential role in physiological and pathological processes such as inflammation and arthritis.

Future research should focus on elucidating the full spectrum of signaling pathways activated by SP (7-11). Specifically, investigating its potential role in modulating the MAPK and Akt pathways, which are central to many cellular processes, will provide a more complete understanding of its function. Furthermore, exploring the downstream effects of SP (7-11) in different cell types and tissues will be crucial for identifying novel therapeutic targets and developing targeted pharmacological interventions. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and researchers to build upon in their exploration of this important neuropeptide fragment.

References

Methodological & Application

Synthesis and Purification of Substance P (7-11): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical synthesis and purification of Substance P (7-11), a biologically active C-terminal fragment of the neuropeptide Substance P. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) techniques.

Introduction

Substance P (SP) is an undecapeptide neuropeptide involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] The C-terminal fragment, Substance P (7-11), with the amino acid sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a key region for its biological activity, particularly in binding to the neurokinin-1 (NK1) receptor.[2] The synthesis and purification of this fragment are crucial for research into its physiological roles and for the development of novel therapeutics targeting the NK1 receptor.

This application note details the Fmoc/tBu-based solid-phase synthesis of Substance P (7-11) on a Rink Amide resin to yield the C-terminal amide, followed by its purification using reverse-phase HPLC.

Chemical Properties of Substance P (7-11):

PropertyValue
Sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂
Molecular Formula C₃₁H₄₄N₆O₅S
Molecular Weight 612.78 g/mol
Purity (typical) ≥95% after HPLC purification

Synthesis of Substance P (7-11) via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes the manual solid-phase synthesis of Substance P (7-11) using the Fmoc/tBu strategy.

Materials
  • Fmoc-Rink Amide resin

  • Fmoc-amino acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Ethanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Experimental Protocol: Peptide Synthesis

A generalized workflow for the solid-phase synthesis of Substance P (7-11) is depicted below.

sps_workflow start Start: Fmoc-Rink Amide Resin resin_prep Resin Swelling in DMF start->resin_prep fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) fmoc_deprotection->coupling wash Washing (DMF) coupling->wash repeat Repeat for each Amino Acid in Sequence (Met, Leu, Gly, Phe, Phe, Gln) wash->repeat Is peptide complete? No final_wash Final Wash (DCM) and Drying wash->final_wash Is peptide complete? Yes repeat->fmoc_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation of Crude Peptide (Cold Diethyl Ether) cleavage->precipitation end End: Crude Substance P (7-11) precipitation->end hplc_workflow start Start: Crude Substance P (7-11) dissolution Dissolve Crude Peptide in Mobile Phase A start->dissolution injection Inject onto Preparative C18 Column dissolution->injection gradient_elution Gradient Elution with Mobile Phases A and B injection->gradient_elution fraction_collection Collect Fractions Containing the Peptide gradient_elution->fraction_collection analysis Analyze Fractions by Analytical HPLC and Mass Spectrometry fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize Pooled Fractions pooling->lyophilization end End: Purified Substance P (7-11) lyophilization->end sp_signaling substance_p Substance P (7-11) nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates cellular_response Cellular Response (e.g., Inflammation, Pain Signaling) pkc->cellular_response

References

how to dissolve and store Substance P (7-11) for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution, storage, and experimental use of Substance P (7-11). The information is intended to ensure the stability and efficacy of the peptide for accurate and reproducible results in a research setting.

Product Information

Substance P (7-11) is a C-terminal pentapeptide fragment of the neuropeptide Substance P. It is involved in a variety of biological processes, including the modulation of pain, inflammation, and cellular signaling.

Characteristic Description
Sequence Phe-Phe-Gly-Leu-Met-NH2
Molecular Formula C₃₁H₄₄N₆O₅S
Molecular Weight 612.78 g/mol
Appearance White to off-white lyophilized powder
Purity Typically >95%

Dissolution and Storage of Substance P (7-11)

Proper handling and storage of Substance P (7-11) are critical to maintain its biological activity. The lyophilized peptide is stable at room temperature for short periods but should be stored under controlled conditions for long-term use.

Reconstitution of Lyophilized Powder

It is recommended to equilibrate the vial of lyophilized Substance P (7-11) to room temperature for approximately 15-30 minutes before opening to avoid moisture condensation.

Recommended Solvents:

  • Sterile, distilled water: Substance P (7-11) is soluble in water.[1] For cell-based assays, it is advisable to use sterile, nuclease-free water.

  • Dimethyl sulfoxide (DMSO): The peptide is also soluble in DMSO.[2]

Protocol for Reconstituting a 1 mg Vial to a 1 mM Stock Solution:

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • To prepare a 1 mM stock solution, add 1.632 mL of your chosen solvent (sterile water or DMSO) to the 1 mg vial.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Storage Conditions

The stability of Substance P (7-11) is dependent on the storage conditions.

Form Storage Temperature Duration Notes
Lyophilized Powder -20°CUp to 1 yearStore in a desiccator to protect from moisture.
-80°CUp to 2 yearsRecommended for long-term storage.[3]
Stock Solution in Water -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. For cell culture, filter-sterilize the solution through a 0.22 µm filter before use.[3]
-80°CUp to 6 monthsRecommended for longer-term storage of aqueous solutions.[3]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage of DMSO solutions.

Important Considerations:

  • Avoid repeated freeze-thaw cycles as this can degrade the peptide. It is best practice to prepare single-use aliquots of the stock solution.

  • When preparing working solutions, dilute the stock solution in the appropriate sterile buffer or cell culture medium immediately before use.

Experimental Protocols

Substance P (7-11) has been shown to elicit several biological responses, including an increase in intracellular calcium, prostaglandin E2 (PGE2) production, and collagenase activity. The following are detailed protocols for assessing these effects.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation with Substance P (7-11).

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic F-127 (optional, to aid in dye loading)

  • Probenecid (optional, to prevent dye leakage)

  • Substance P (7-11) stock solution

  • Cells of interest (adherent or in suspension)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Protocol:

  • Cell Preparation:

    • For adherent cells, seed them onto glass coverslips or in a black-walled, clear-bottom 96-well plate and culture to the desired confluency.

    • For suspension cells, maintain them in the appropriate culture medium.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a loading buffer (e.g., HBSS). For some cell types, adding 0.02-0.04% Pluronic F-127 can improve dye solubility and loading. If dye leakage is a concern, 1-2.5 mM probenecid can be included.

    • Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.

  • Cell Loading:

    • Adherent cells: Remove the culture medium and wash the cells once with loading buffer. Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C, protected from light.

    • Suspension cells: Pellet the cells by centrifugation, resuspend in the Fura-2 AM loading solution, and incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

  • Washing and De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Fluorescence Measurement:

    • Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add Substance P (7-11) at the desired final concentration (e.g., 1-10 µM) and continue to record the fluorescence ratio to observe the change in intracellular calcium. The maximal change in intracellular calcium induced by 10 μM Substance P (7-11) has been reported to be 140±30 nM.

Measurement of Prostaglandin E2 (PGE2) Production

This protocol outlines the use of a competitive Enzyme Immunoassay (EIA) to quantify the amount of PGE2 released into the cell culture supernatant following treatment with Substance P (7-11).

Materials:

  • PGE2 EIA Kit (commercially available)

  • Cells of interest (e.g., chondrocytes)

  • Cell culture medium and supplements

  • Substance P (7-11) stock solution

  • Microplate reader capable of measuring absorbance at 405-420 nm

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and culture until they reach confluency.

    • Replace the culture medium with fresh, serum-free medium.

    • Treat the cells with various concentrations of Substance P (7-11) (e.g., >1 µM) or a vehicle control.

    • Incubate for a specified period (e.g., 24 hours) at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at a low speed to pellet any detached cells or debris.

    • The clarified supernatant can be used directly in the EIA or stored at -80°C for later analysis.

  • PGE2 Enzyme Immunoassay:

    • Perform the PGE2 EIA according to the manufacturer's instructions. A general workflow is as follows:

      • Prepare PGE2 standards and controls provided in the kit.

      • Add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.

      • Add the PGE2-enzyme conjugate to the wells.

      • Add the specific antibody to initiate the competitive binding reaction.

      • Incubate the plate as per the kit's instructions (typically 2 hours at room temperature or overnight at 4°C).

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

      • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

Measurement of Collagenase Activity

This protocol describes a method to measure collagenase activity in the conditioned medium of cells treated with Substance P (7-11) using a fluorogenic substrate.

Materials:

  • Collagenase Activity Assay Kit (commercially available, e.g., with a fluorogenic peptide substrate)

  • Cells of interest (e.g., chondrocytes)

  • Cell culture medium and supplements

  • Substance P (7-11) stock solution

  • APMA (4-aminophenylmercuric acetate) for pro-collagenase activation

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to confluency in a multi-well plate.

    • Treat the cells with Substance P (7-11) at the desired concentrations (e.g., >1 µM) in serum-free medium for a specified time (e.g., 24 hours).

  • Sample Preparation:

    • Collect the conditioned medium from the cell cultures.

    • Activate the pro-collagenases in the medium by incubating with APMA (typically 1 mM) for a defined period (e.g., 1-4 hours) at 37°C.

  • Collagenase Activity Assay:

    • Perform the assay according to the kit manufacturer's protocol. A general procedure is as follows:

      • Prepare the fluorogenic collagenase substrate as directed.

      • Add the activated conditioned medium samples to the wells of a black microplate.

      • Initiate the reaction by adding the fluorogenic substrate to each well.

      • Incubate the plate at 37°C, protected from light.

      • Measure the increase in fluorescence over time using a fluorescence microplate reader. The rate of fluorescence increase is proportional to the collagenase activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence intensity per unit time) for each sample.

    • Compare the collagenase activity in the samples from Substance P (7-11)-treated cells to that of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Substance P (7-11) Signaling Pathway

Substance P (7-11) primarily exerts its effects by binding to the Neurokinin 1 Receptor (NK1R), a G protein-coupled receptor (GPCR). Activation of NK1R can initiate two main signaling cascades: the Gq/11 pathway and the Gs pathway.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Complex cluster_cytoplasm Cytoplasm SP Substance P (7-11) NK1R NK1 Receptor SP->NK1R Binds to Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse1 Cellular Responses (e.g., PGE2, Collagenase) PKC->CellularResponse1 Phosphorylates targets leading to ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse2 Cellular Responses PKA->CellularResponse2 Phosphorylates targets leading to

Caption: Signaling pathway of Substance P (7-11) via the NK1 receptor.

Experimental Workflow for Investigating Substance P (7-11) Effects

The following diagram illustrates a typical workflow for studying the cellular effects of Substance P (7-11).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reconstitution Reconstitute Lyophilized Substance P (7-11) Treatment Treat Cells with Substance P (7-11) Reconstitution->Treatment CellCulture Culture Cells of Interest CellCulture->Treatment SampleCollection Collect Samples (e.g., Supernatant, Cell Lysate) Treatment->SampleCollection CaAssay Intracellular Calcium Assay (e.g., Fura-2 AM) SampleCollection->CaAssay PGE2Assay PGE2 Assay (e.g., EIA) SampleCollection->PGE2Assay CollagenaseAssay Collagenase Activity Assay SampleCollection->CollagenaseAssay DataAnalysis Data Analysis and Interpretation CaAssay->DataAnalysis PGE2Assay->DataAnalysis CollagenaseAssay->DataAnalysis

Caption: General experimental workflow for studying Substance P (7-11).

References

Application Notes and Protocols for Measuring Substance P (7-11) Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the biological activity of Substance P (7-11) in vitro. The primary focus is on assays that quantify the fragment's ability to induce intracellular signaling cascades.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that acts as a neurotransmitter and neuromodulator.[1][2][3][4] The C-terminal fragment, Substance P (7-11), is a biologically active metabolite that has been shown to elicit specific cellular responses, distinct from the full-length peptide.[5] Notably, SP (7-11) selectively activates downstream signaling pathways, making it a subject of interest in research related to neurogenic inflammation, pain, and tissue repair.

The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor (GPCR). While full-length Substance P can activate multiple signaling pathways, including both intracellular calcium mobilization and cyclic AMP (cAMP) accumulation, studies have shown that Substance P (7-11) preferentially stimulates the release of intracellular calcium without significantly affecting cAMP levels.

This document outlines two key in vitro assays to characterize the activity of Substance P (7-11): an intracellular calcium mobilization assay and a collagenase production assay.

Signaling Pathway of Substance P (7-11)

Substance P (7-11) primarily exerts its effects through the activation of the NK1 receptor, which is coupled to the Gαq protein. This initiates a signaling cascade that results in the release of intracellular calcium. The pathway is depicted below.

Substance P (7-11) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP711 Substance P (7-11) NK1R NK1 Receptor SP711->NK1R Binds to G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3 Receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Cell_Response Cellular Responses (e.g., Collagenase Production) Ca_cyto->Cell_Response Leads to

Caption: Signaling pathway of Substance P (7-11) via the NK1 receptor.

Data Presentation

The following table summarizes quantitative data from in vitro studies on the activity of Substance P (7-11).

Assay TypeCell TypeAgonistConcentrationObserved EffectReference
Intracellular Calcium MobilizationBovine Articular ChondrocytesSubstance P (7-11)10 µM140 ± 30 nM maximal change in [Ca²⁺]i
Prostaglandin E2 ProductionBovine Articular ChondrocytesSubstance P (7-11)> 1 µMIncrease in PGE2 production
Collagenase ProductionBovine Articular ChondrocytesSubstance P (7-11)> 1 µMIncrease in collagenase production
cAMP AccumulationHEK293 cells expressing NK1RSubstance P (7-11)Up to 10 µMNo significant activity
Competitive Binding (Displacement)Rat Pancreatic Acinar Cells (AR4-2J)Substance P (7-11)> 1 µM>3 orders of magnitude less potent than Substance P

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Substance P (7-11) using a fluorescent calcium indicator.

Experimental Workflow

Calcium Mobilization Assay Workflow A Cell Seeding (e.g., HEK293-NK1R) Plate in 96-well black-walled plates B Dye Loading Incubate with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 NW) A->B C Baseline Reading Measure baseline fluorescence B->C D Compound Addition Add Substance P (7-11) or controls C->D E Kinetic Measurement Record fluorescence changes over time D->E F Data Analysis Calculate change in fluorescence (ΔRFU) or [Ca²⁺]i concentration E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor (or another suitable cell line)

  • Black-walled, clear-bottom 96-well plates

  • Substance P (7-11) peptide

  • Fluo-4 NW (No-Wash) dye kit or Fura-2 AM

  • Probenecid (if using Fluo-4 NW)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescence Imaging Plate Reader (FLIPR) or a plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • The day before the assay, seed HEK293-NK1R cells into black-walled, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • On the day of the assay, carefully remove the culture medium from the wells.

    • Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions, including the addition of probenecid to prevent dye leakage.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of Substance P (7-11) in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of Substance P (7-11) in assay buffer (HBSS with HEPES) to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add the Substance P (7-11) dilutions or vehicle control to the wells.

    • Immediately begin recording the fluorescence signal kinetically for at least 220 seconds.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the change in relative fluorescence units (ΔRFU), which is the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the ΔRFU against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

    • For Fura-2, the ratio of emissions at two different excitation wavelengths can be used to calculate the absolute intracellular calcium concentration.

Collagenase Production Assay

This protocol provides a method to measure the effect of Substance P (7-11) on the production of collagenase by cultured cells, such as bovine articular chondrocytes.

Materials:

  • Bovine articular chondrocytes (or other relevant cell type)

  • Cell culture medium and supplements

  • Substance P (7-11) peptide

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • 4-Aminophenylmercuric acetate (APMA)

  • Soybean trypsin inhibitor

  • Collagenase activity assay kit (e.g., fluorescent or colorimetric)

Procedure:

  • Cell Culture and Treatment:

    • Culture bovine articular chondrocytes to confluence in appropriate culture plates.

    • Incubate the confluent cells for 24 hours with various concentrations of Substance P (7-11) (e.g., 1 µM to 10 µM) or vehicle control in serum-free medium.

    • After the incubation period, collect the cell culture supernatants.

  • Sample Preparation (Inactivation of TIMPs):

    • Tissue inhibitors of metalloproteinases (TIMPs) present in the supernatant can interfere with the collagenase assay. To inactivate TIMPs, treat the samples with 2 mM DTT and 5 mM iodoacetamide for 30 minutes at 37°C.

    • Dialyze the samples against an appropriate buffer to remove the DTT and iodoacetamide.

  • Activation of Latent Collagenase:

    • Collagenase is often secreted in a latent (pro-enzyme) form. To activate it, incubate the samples with 1 mM APMA.

    • Following activation, inactivate the APMA with a soybean trypsin inhibitor to prevent interference with the assay.

  • Measurement of Collagenase Activity:

    • Measure the collagenase activity in the prepared samples using a commercially available collagenase assay kit. These kits typically provide a specific substrate that releases a fluorescent or colored product upon cleavage by active collagenase.

    • Follow the manufacturer's protocol for the assay, including the preparation of a standard curve with purified collagenase.

  • Data Analysis:

    • Calculate the concentration of active collagenase in each sample based on the standard curve.

    • Compare the collagenase levels in the Substance P (7-11)-treated samples to the vehicle-treated control to determine the effect of the peptide on collagenase production.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro activity of Substance P (7-11). The calcium mobilization assay is a direct and rapid measure of NK1 receptor activation, while the collagenase production assay provides insight into a downstream functional consequence of this signaling. Given the selective nature of Substance P (7-11) signaling, it is also recommended to perform a cAMP assay to confirm the lack of activity on the Gαs pathway, thereby providing a more complete pharmacological profile of the compound.

References

Application Notes and Protocols for In Vivo Administration of Substance P (7-11) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family, implicated in a variety of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[1] The C-terminal fragment, Substance P (7-11) (SP (7-11)), retains biological activity and is a valuable tool for investigating the specific roles of this part of the parent peptide. These application notes provide a comprehensive guide for the in vivo administration of SP (7-11) in animal models, summarizing quantitative data, detailing experimental protocols, and illustrating key signaling pathways and workflows.

Data Presentation

The following table summarizes quantitative data from in vivo studies involving the administration of Substance P (7-11) or its analogs. This allows for easy comparison of dosages, administration routes, and observed effects across different experimental contexts.

Animal ModelAdministration RouteCompoundDose RangeVehicleObserved EffectsReference(s)
RatIntracerebroventricular (i.c.v.)Substance P (7-11)50 pmolArtificial Cerebrospinal Fluid (aCSF)No significant cardiovascular or behavioral responses.[2][2]
RatIntrathecal (i.t.)Substance P (7-11)6.5 nmolArtificial Cerebrospinal Fluid (aCSF)Transient decrease in tail-flick reaction time.
RatIntraperitoneal (i.p.)Substance P C-terminal fragment (7-11)134 µg/kgSaline with 10 mM acetic acid (pH 4.0)No significant effect on avoidance learning.
RatIntracerebroventricular (i.c.v.)[Sar9,Met(O2)11]-Substance P10-100 pmolArtificial Cerebrospinal Fluid (aCSF)Dose-dependent increase in mean arterial blood pressure and heart rate.
RatIntrathecal (i.t.)DiME-SP (stable SP analog)1.0-33 nmolNot specifiedDose-dependent increases in blood pressure and heart rate.[3][3]
MouseSubcutaneous (s.c.)Substance P10 nM/kgNot specifiedAccelerated wound healing in diabetic mice.
MouseIntradermalGR-73632 (SP(7-11) analog)3-30 pmolModified Tyrode solutionDose-dependent edema formation.

Experimental Protocols

Detailed methodologies for common in vivo administration routes are provided below. These protocols are general and may require optimization for specific experimental designs.

Intravenous (IV) Tail Vein Injection in Mice

This method allows for rapid systemic delivery and 100% bioavailability.

Materials:

  • Sterile Substance P (7-11) solution in a suitable vehicle (e.g., sterile saline)

  • Sterile 0.3-1.0 ml syringes with 27-30 G needles

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

Protocol:

  • Preparation: Warm the peptide solution to room temperature. Ensure the solution is clear and free of particulates. Draw the calculated volume into the syringe and remove any air bubbles.

  • Animal Preparation: Place the mouse in a restrainer. To induce vasodilation for better vein visualization, warm the mouse's tail using a heat lamp or warming pad for a few minutes. Disinfect the tail with an alcohol wipe.

  • Injection: Identify one of the lateral tail veins. Gently hold the tail and insert the needle (bevel up) into the vein at a shallow angle. Slowly inject the solution; there should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein and the injection should be re-attempted at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Rats

IP injection allows for systemic delivery with slower absorption compared to IV.

Materials:

  • Sterile Substance P (7-11) solution

  • Sterile 1-3 ml syringes with 23-25 G needles

  • 70% ethanol or isopropanol wipes

Protocol:

  • Preparation: Prepare the sterile peptide solution.

  • Animal Restraint: Manually restrain the rat, exposing the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Injection: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder. Disinfect the area with an alcohol wipe. Insert the needle at a 30-40° angle. Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. If aspiration is clear, inject the solution.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Subcutaneous (SC) Injection in Mice

This route is used for slower, more sustained release of the peptide.

Materials:

  • Sterile Substance P (7-11) solution

  • Sterile 0.5-1 ml syringes with 25-27 G needles

  • 70% ethanol or isopropanol wipes

Protocol:

  • Preparation: Prepare the sterile peptide solution.

  • Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".

  • Injection: Disinfect the injection site with an alcohol wipe. Insert the needle at the base of the tented skin, parallel to the animal's back. Aspirate to check for blood. If clear, inject the solution. A small bleb will form under the skin.

  • Post-Injection: Withdraw the needle and return the mouse to its cage.

Intracerebroventricular (ICV) Injection in Rats

This is a surgical procedure for direct administration to the central nervous system. It requires stereotaxic instrumentation and appropriate anesthesia and analgesia.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and internal injection cannula

  • Hamilton syringe

  • Sterile Substance P (7-11) solution in artificial cerebrospinal fluid (aCSF)

Protocol (brief overview):

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Surgically expose the skull and drill a small hole at the predetermined coordinates for the lateral ventricle.

  • Cannula Implantation: Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement. Allow the animal to recover from surgery.

  • Injection: For injection, gently restrain the conscious animal and insert the internal injection cannula through the guide cannula. Infuse the peptide solution slowly using a Hamilton syringe connected to the injection cannula.

  • Post-Injection: Remove the injection cannula and replace the dummy cannula. Monitor the animal for behavioral changes.

Visualization of Pathways and Workflows

Signaling Pathway

Substance P (7-11) primarily exerts its effects through the G-protein coupled Neurokinin-1 (NK1) receptor. Binding of SP (7-11) to the NK1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration triggers various downstream cellular responses. Unlike the full Substance P peptide, the (7-11) fragment does not significantly activate the adenylyl cyclase/cAMP pathway.

SubstanceP_7_11_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(7-11) SP(7-11) NK1R NK1 Receptor SP(7-11)->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Release Response Cellular Responses (e.g., Neurotransmission, Inflammation) Ca_cyto->Response Triggers

Substance P (7-11) Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo animal study involving the administration of Substance P (7-11).

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Baseline Measurements Admin_Route Select Administration Route (IV, IP, SC, ICV, etc.) Animal_Prep->Admin_Route Peptide_Prep Substance P (7-11) Solution Preparation & Sterilization Injection Administer Peptide or Vehicle Control Peptide_Prep->Injection Admin_Route->Injection Behavioral Behavioral Assays (e.g., Nociception, Anxiety) Injection->Behavioral Physiological Physiological Measurements (e.g., Blood Pressure, Inflammation) Injection->Physiological Biochemical Biochemical Analysis (e.g., Tissue/Blood Sampling) Injection->Biochemical Data_Collection Data Collection & Recording Behavioral->Data_Collection Physiological->Data_Collection Biochemical->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Interpretation & Conclusion Stats->Conclusion

In Vivo Experimental Workflow

Conclusion

The administration of Substance P (7-11) in vivo is a powerful technique to dissect the specific functions of the C-terminal portion of Substance P. Careful consideration of the administration route, dosage, and vehicle is crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a valuable resource for researchers designing and executing in vivo studies with this important neuropeptide fragment. It is essential to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.

References

using fluorescent dyes to measure Substance P (7-11) induced calcium influx

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide belonging to the tachykinin family, and its fragments play a crucial role in various physiological processes, including inflammation, pain transmission, and cellular signaling. The C-terminal fragment, Substance P (7-11), has been shown to elicit biological activity, notably the induction of intracellular calcium influx. This mobilization of calcium is a key second messenger event that can be precisely quantified using fluorescent dyes. This application note provides a detailed overview and protocols for measuring Substance P (7-11)-induced calcium influx in live cells, a critical assay for studying receptor pharmacology and for the screening of potential therapeutic agents targeting the neurokinin pathway.

The primary receptor for Substance P and its fragments is the Neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding of an agonist like Substance P (7-11), the NK1R typically couples to Gq/11 proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1] This transient increase in intracellular calcium can be detected and quantified using calcium-sensitive fluorescent indicators.

Commonly used fluorescent dyes for this purpose include Fura-2, Indo-1, and Fluo-4. Ratiometric dyes like Fura-2 and Indo-1 offer the advantage of allowing for the precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different excitation or emission wavelengths, which minimizes the effects of uneven dye loading and photobleaching.[2] Non-ratiometric dyes like Fluo-4 exhibit a significant increase in fluorescence intensity upon binding to calcium and are well-suited for high-throughput screening applications.

Data Presentation

The following table summarizes quantitative data related to Substance P and its fragments in inducing calcium influx, as reported in the scientific literature.

CompoundCell TypeFluorescent DyeParameterValue
Substance PNK1R-expressing HEK293 cellsFluo-4 NW-log EC50 [M]8.5 ± 0.3
Substance P (7-11)Bovine Articular ChondrocytesFura-2Max. Δ[Ca2+]i140 ± 30 nM (at 10 µM)

Signaling Pathway

The binding of Substance P (7-11) to the Neurokinin-1 Receptor (NK1R) initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This process is a hallmark of Gq-coupled GPCR activation.

SubstanceP_Calcium_Signaling cluster_cytoplasm Cytoplasm SP Substance P (7-11) NK1R NK1R SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca_cyto Increased [Ca2+]i ER->Ca_cyto Ca_ER Ca2+ IP3R->Ca_cyto Opens

Caption: Substance P (7-11) signaling pathway leading to calcium influx.

Experimental Workflow

A typical workflow for a fluorescent dye-based calcium influx assay involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., NK1R-expressing cells) Plating 2. Cell Plating (e.g., 96-well plate) Cell_Culture->Plating Dye_Loading 3. Fluorescent Dye Loading (e.g., Fura-2 AM, Fluo-4 AM) Plating->Dye_Loading Incubation 4. Incubation (Allow dye de-esterification) Dye_Loading->Incubation Wash 5. Wash (Remove excess dye) Incubation->Wash Baseline 6. Baseline Fluorescence Reading Wash->Baseline Compound_Addition 7. Add Substance P (7-11) Baseline->Compound_Addition Kinetic_Reading 8. Kinetic Fluorescence Reading Compound_Addition->Kinetic_Reading Data_Processing 9. Data Processing (Ratio calculation or ΔF/F0) Kinetic_Reading->Data_Processing Dose_Response 10. Dose-Response Curve Generation Data_Processing->Dose_Response EC50 11. EC50 Determination Dose_Response->EC50

Caption: General workflow for a calcium influx assay.

Experimental Protocols

Below are detailed protocols for measuring Substance P (7-11)-induced calcium influx using Fura-2 AM (a ratiometric indicator) and Fluo-4 AM (a single-wavelength indicator).

Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM

This protocol is suitable for fluorescence microscopy to obtain quantitative measurements of intracellular calcium concentration.

Materials:

  • Cells expressing NK1R (e.g., HEK293-NK1R, CHO-NK1R, or primary cells like bovine articular chondrocytes)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional, to inhibit dye extrusion)

  • Substance P (7-11) stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with dual-excitation light source (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.

  • Dye Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • For a working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS.

    • If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

    • Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the dish or coverslip onto the fluorescence microscope stage.

    • Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Carefully add Substance P (7-11) to the desired final concentration.

    • Immediately begin recording the fluorescence changes over time.

    • At the end of the experiment, add ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Protocol 2: High-Throughput Calcium Assay with Fluo-4 AM

This protocol is optimized for a 96- or 384-well plate format and is suitable for high-throughput screening using a fluorescence plate reader (e.g., FLIPR, FlexStation).

Materials:

  • Cells expressing NK1R

  • Culture medium

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Substance P (7-11) serial dilutions

  • Fluorescence microplate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Plate cells into the microplate at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in assay buffer). Probenecid can be included if necessary.

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay Protocol:

    • Prepare a compound plate containing serial dilutions of Substance P (7-11) in assay buffer.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the Substance P (7-11) from the compound plate to the cell plate.

    • Continue to record the fluorescence kinetically for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the difference between the peak fluorescence and the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).

    • Plot the response (e.g., ΔF/F0) against the logarithm of the Substance P (7-11) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Application Notes and Protocols: Substance P (7-11) in Primary Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, Substance P (7-11), are crucial mediators in neuro-immune communication.[1][2] They exert their effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3] In primary cell culture models, Substance P (7-11) serves as a valuable tool to investigate a range of cellular processes including proliferation, inflammation, neuroprotection, and chemotaxis. These application notes provide a comprehensive overview of the use of Substance P (7-11) in various primary cell culture systems, complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Data Presentation: Quantitative Effects of Substance P (7-11)

The following tables summarize the dose-dependent effects of Substance P (7-11) on different primary cell types as reported in the literature. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of Substance P (7-11) on Primary Chondrocyte Proliferation

Cell TypeSpeciesConcentrationIncubation TimeEffect
Articular ChondrocytesBovine≥ 1 µMNot SpecifiedIncreased PGE2 and collagenase production.[4]
Costal ChondrocytesMouseDose-dependentNot SpecifiedIncreased proliferation.[5]
Osteoarthritic ChondrocytesHuman10⁻⁸ M, 10⁻¹⁰ M3 and 7 daysHigh dose (10⁻⁸ M) decreased proliferation at 3 days.
Healthy ChondrocytesHuman10⁻⁸ M, 10⁻¹⁰ M3 and 7 daysNo significant effect on proliferation.

Table 2: Effect of Substance P (7-11) on Primary Immune Cells

Cell TypeSpeciesConcentrationIncubation TimeEffect
NeutrophilsHuman≥ 10 µMNot SpecifiedInduction of chemiluminescence and aggregation.
NeutrophilsHuman1-10 nMNot SpecifiedPriming for enhanced chemiluminescence and enzyme release in response to fMLP.
NeutrophilsMouse1 µM5 minEnhanced chemotaxis to MIP-2/CXCL2 and MIP-1α/CCL3.
MicrogliaMouse10⁻⁸ MNot SpecifiedDose-dependently attracted microglia in a trans-well assay.

Table 3: Neuroprotective and Other Effects of Substance P (7-11)

Cell TypeSpeciesConcentrationIncubation TimeEffect
Mesencephalic Dopaminergic NeuronsNot SpecifiedNot SpecifiedNot SpecifiedProtection against spontaneous cell death.
Cortical, Hippocampal, Striatal NeuronsNot Specified100 µM48 hoursDecreased viability.
Striatal NeuronsNot SpecifiedNanomolar concentrations7 daysTriggers neuronal cell death.

Signaling Pathways

Substance P (7-11) primarily signals through the NK1 receptor, a G-protein coupled receptor. Upon binding, it can activate multiple downstream pathways, including the MAPK/ERK and NF-κB signaling cascades, which are crucial for inflammatory and proliferative responses. In some cell types, this interaction also leads to an increase in intracellular calcium concentration.

SubstanceP_Signaling SP711 Substance P (7-11) NK1R NK1 Receptor SP711->NK1R G_Protein G-Protein NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC MAPK_pathway MAPK Pathway (ERK1/2, p38) G_Protein->MAPK_pathway IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IKK IKK Complex MAPK_pathway->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates Gene_expression Gene Expression (Cytokines, Chemokines, Growth Factors) NFkB_active->Gene_expression

Caption: Substance P (7-11) Signaling Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of Substance P (7-11) on primary cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Isolation 1. Primary Cell Isolation (e.g., from tissue) Cell_Culture 2. Primary Cell Culture (to desired confluency) Cell_Isolation->Cell_Culture SP_Treatment 3. Treatment with Substance P (7-11) (Dose-response and time-course) Cell_Culture->SP_Treatment Proliferation_Assay 4a. Proliferation Assay (e.g., BrdU, WST-1) SP_Treatment->Proliferation_Assay Cytokine_Analysis 4b. Cytokine/Chemokine Analysis (e.g., ELISA, Luminex) SP_Treatment->Cytokine_Analysis Calcium_Imaging 4c. Calcium Imaging (e.g., Fura-2 AM) SP_Treatment->Calcium_Imaging Western_Blot 4d. Western Blot (e.g., for p-ERK, p-p38) SP_Treatment->Western_Blot qPCR 4e. qPCR (for gene expression) SP_Treatment->qPCR Data_Analysis 5. Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

References

Application Notes and Protocols for Treating Bovine Articular Chondrocytes with Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the treatment of bovine articular chondrocytes with the neuropeptide fragment Substance P (7-11). This document outlines the procedures for cell isolation and culture, treatment with Substance P (7-11), and subsequent analysis of key cellular responses, including prostaglandin E2 (PGE2) production, collagenase activity, intracellular calcium mobilization, cell proliferation, and matrix synthesis.

Substance P is a neuropeptide that has been implicated in inflammatory processes within joints.[1][2] Its C-terminal fragment, Substance P (7-11), has been shown to elicit biological effects in chondrocytes, suggesting a role in cartilage pathology and potential as a therapeutic target.[1][2][3] Specifically, Substance P (7-11) has been demonstrated to increase the production of PGE2 and collagenase, as well as elevate intracellular calcium levels in bovine articular chondrocytes. This protocol provides the necessary steps to investigate these effects in a laboratory setting.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of Substance P (7-11) on bovine articular chondrocytes.

Table 1: Effect of Substance P (7-11) on Prostaglandin E2 (PGE2) and Collagenase Production

Concentration of Substance P (7-11)PGE2 Production (ng/mL)Collagenase Activity (units/mL)
Control (0 µM)BaselineBaseline
1 µMIncreasedIncreased
10 µMFurther IncreasedFurther Increased

Note: Specific quantitative values for PGE2 and collagenase production can vary depending on experimental conditions and assay sensitivity. The data indicates a dose-dependent increase at concentrations greater than 1 µM.

Table 2: Effect of Substance P (7-11) on Intracellular Calcium Concentration

Concentration of Substance P (7-11)Maximal Change in Intracellular Ca2+ (nM)
Control (0 µM)No significant change
10 µM140 ± 30 nM

Note: This maximal change was observed using the fluorescent dye Fura-2.

Experimental Protocols

Part 1: Isolation and Culture of Bovine Articular Chondrocytes

This protocol describes the enzymatic isolation of chondrocytes from bovine articular cartilage.

Materials:

  • Bovine articular cartilage

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase type II

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile cell culture flasks, plates, and consumables

Procedure:

  • Aseptically dissect articular cartilage from bovine joints.

  • Mince the cartilage into small pieces (1-2 mm³).

  • Wash the cartilage pieces with sterile PBS containing Penicillin-Streptomycin.

  • Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove any adherent cells.

  • Wash the cartilage pieces with DMEM containing 10% FBS to inactivate the trypsin.

  • Digest the cartilage pieces with Collagenase type II (1 mg/mL in DMEM) overnight at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 150 x g for 10 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the chondrocytes in cell culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

Part 2: Treatment of Bovine Articular Chondrocytes with Substance P (7-11)

Materials:

  • Cultured bovine articular chondrocytes

  • Substance P (7-11) peptide

  • Serum-free DMEM

  • Sterile microplates (96-well or other appropriate formats)

Procedure:

  • Seed the chondrocytes into the desired microplate format at a suitable density and allow them to adhere overnight.

  • The following day, replace the culture medium with serum-free DMEM for at least 4 hours to starve the cells.

  • Prepare a stock solution of Substance P (7-11) in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

  • Prepare serial dilutions of Substance P (7-11) in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Remove the starvation medium from the cells and add the different concentrations of Substance P (7-11) or a vehicle control.

  • Incubate the cells for the desired time period depending on the subsequent assay (e.g., 24-48 hours for PGE2 and collagenase assays, shorter times for calcium imaging).

Part 3: Assay Methodologies

Procedure:

  • After the treatment period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the PGE2 concentration in the supernatant using a commercially available PGE2 EIA kit, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the PGE2 concentration based on the standard curve.

Procedure:

  • Collect the cell culture supernatant after treatment.

  • Use a commercially available collagenase activity assay kit (e.g., a fluorescent substrate-based kit).

  • Incubate the supernatant with the fluorogenic substrate according to the kit's protocol.

  • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Determine the collagenase activity based on a standard curve or by comparing the fluorescence of treated samples to controls.

Materials:

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Culture chondrocytes on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

  • Load the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish or plate on a fluorescence microscope or plate reader equipped for ratiometric imaging.

  • Establish a baseline fluorescence reading.

  • Add Substance P (7-11) at the desired concentration and record the changes in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Calculate the ratio of fluorescence intensities (340/380 nm) to determine the relative changes in intracellular calcium concentration. The maximal change in intracellular calcium induced by 10 µM SP-(7-11) was reported to be 140 +/- 30 nM.

Procedure:

  • After the desired treatment period, carefully remove the culture medium.

  • Gently wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde or methanol for 15-20 minutes.

  • Wash the fixed cells with deionized water.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Thoroughly wash the cells with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).

  • Measure the absorbance of the destained solution at approximately 570 nm using a microplate reader.

  • The absorbance is proportional to the number of viable, adherent cells.

Procedure:

  • After the treatment period, wash the cell layers with PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the fixed cells with 1% Alcian blue solution in 0.1 N HCl overnight.

  • Wash the cells extensively with water to remove unbound dye.

  • Quantify the proteoglycan content by either:

    • Image analysis: Capture images of the stained wells and analyze the intensity of the blue color.

    • Extraction and colorimetry: Extract the bound dye with a guanidine-HCl solution and measure the absorbance of the extract at approximately 620 nm.

Signaling Pathways and Workflows

SubstanceP_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response SP_7_11 Substance P (7-11) Receptor Putative Receptor SP_7_11->Receptor Binds Ca_Increase ↑ Intracellular Ca²⁺ Receptor->Ca_Increase Activates Downstream Downstream Signaling (e.g., PKC, CaMK) Ca_Increase->Downstream PGE2_Production ↑ Prostaglandin E2 Production Downstream->PGE2_Production Collagenase_Production ↑ Collagenase Production Downstream->Collagenase_Production

Caption: Proposed signaling pathway of Substance P (7-11) in bovine articular chondrocytes.

Experimental_Workflow cluster_assays Downstream Assays Start Bovine Articular Cartilage Harvest Isolation Chondrocyte Isolation (Enzymatic Digestion) Start->Isolation Culture Cell Culture and Expansion Isolation->Culture Seeding Seed Chondrocytes into Multi-well Plates Culture->Seeding Starvation Serum Starvation Seeding->Starvation Treatment Treatment with Substance P (7-11) Starvation->Treatment PGE2 PGE2 Assay (Supernatant) Treatment->PGE2 Collagenase Collagenase Assay (Supernatant) Treatment->Collagenase Calcium Intracellular Ca²⁺ Measurement Treatment->Calcium Proliferation Proliferation Assay (Crystal Violet) Treatment->Proliferation Matrix Matrix Synthesis Assay (Alcian Blue) Treatment->Matrix

Caption: Experimental workflow for treating chondrocytes with Substance P (7-11).

References

Application Notes: Substance P (7-11) for Studying Neurokinin-1 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family that plays a significant role in pain transmission, neurogenic inflammation, and smooth muscle contraction.[1] It exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] The C-terminal pentapeptide fragment, Substance P (7-11) (sequence: Phe-Phe-Gly-Leu-Met-NH₂), is a biologically active metabolite of SP that retains the ability to bind to and activate the NK1R.[3] This fragment is a valuable tool for researchers as it allows for the specific investigation of NK1R signaling pathways, particularly those biased towards Gq protein coupling. Studies have shown that while full-length SP can activate both Gq (leading to calcium mobilization) and Gs (leading to cAMP production) pathways, the C-terminal fragment SP (7-11) selectively activates the Gq-mediated pathway, resulting in increased intracellular calcium without a corresponding increase in cAMP.[4][5] This makes SP (7-11) an ideal agonist for dissecting the downstream consequences of Gq-mediated NK1R activation.

Key Applications

  • Selective Activation of Gq Signaling: Isolate and study the downstream effects of the Gq/Phospholipase C pathway, such as calcium mobilization and MAP kinase activation, independent of Gs/cAMP signaling.

  • Competitive Binding Assays: Serve as an unlabeled competitor in radioligand binding assays to determine the binding affinity (Ki) of novel compounds targeting the NK1R.

  • Receptor Internalization Studies: Induce NK1R internalization, allowing for the investigation of receptor trafficking, desensitization, and resensitization mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Used as a reference compound in SAR studies to understand how modifications to the C-terminal region of Substance P affect receptor affinity and functional activity.

NK1 Receptor Signaling Pathway

Activation of the NK1R by Substance P (7-11) predominantly initiates signaling through the Gαq subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC). These initial events can lead to the activation of downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cellular processes like proliferation and gene expression.

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_7_11 Substance P (7-11) NK1R NK1 Receptor SP_7_11->NK1R Binds G_protein Gq Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates Cellular_Response Cellular Response (Proliferation, Gene Expression) MAPK_cascade->Cellular_Response Leads to

NK1R Gq-mediated signaling pathway activated by Substance P (7-11).

Quantitative Data Summary

The following table summarizes the functional potency (EC50) of Substance P and its C-terminal fragments in activating NK1R-mediated second messenger pathways in transfected HEK293 cells. Note that N-terminal truncation to SP (7-11) results in a loss of cAMP signaling while retaining activity in calcium mobilization.

CompoundIntracellular Ca²⁺ Mobilization (-log EC₅₀, M)cAMP Accumulation (-log EC₅₀, M)
Substance P (1-11)8.5 ± 0.37.8 ± 0.1
SP (5-11)7.4 ± 0.36.2 ± 0.5
SP (6-11)7.7 ± 0.25.7 ± 0.09
SP (7-11) 6.4 ± 0.3 No Activity
SP (8-11)6.2 ± 0.3No Activity
Data derived from studies on human NK1R expressed in HEK293 cells.

Detailed Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to SP (7-11) using the ratiometric fluorescent indicator Fura-2 AM.

Calcium_Workflow A 1. Seed NK1R-expressing cells in 96-well black, clear-bottom plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Load cells with Fura-2 AM dye (e.g., 60 min at 37°C) B->C D 4. Wash cells to remove extracellular dye C->D E 5. Place plate in reader and acquire baseline fluorescence D->E F 6. Add SP (7-11) solution using an automated injector E->F G 7. Measure fluorescence kinetics (Ex: 340/380nm, Em: 510nm) F->G H 8. Calculate 340/380 ratio and analyze dose-response G->H

Experimental workflow for the calcium mobilization assay.

Materials:

  • HEK293 or CHO cells stably expressing human NK1R

  • Black, clear-bottom 96-well cell culture plates

  • Substance P (7-11)

  • Fura-2 AM (cell permeant)

  • Pluronic F-127

  • HEPES-Buffered Saline (HBS) or other suitable assay buffer

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence plate reader with dual-wavelength excitation (340nm and 380nm), 510nm emission filter, and automated injectors.

Methodology:

  • Cell Plating: Seed NK1R-expressing cells into a black, clear-bottom 96-well plate at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading Solution Preparation: Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dissolution. If using probenecid, add it to the buffer to a final concentration of ~2.5 mM.

  • Cell Loading: Remove the culture medium from the wells and wash once with HBS. Add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye loading and de-esterification.

  • Washing: Carefully remove the loading solution and wash the cells twice with HBS (containing probenecid, if used) to remove any extracellular dye. After the final wash, leave 100 µL of buffer in each well.

  • Measurement: Place the plate into the fluorescence reader, pre-set to 37°C. Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm for several cycles.

  • Compound Addition: Using the plate reader's automated injector, add various concentrations of Substance P (7-11) to the wells.

  • Data Acquisition: Continue to measure the fluorescence intensity at both excitation wavelengths for several minutes to capture the full calcium response.

  • Data Analysis: Calculate the ratio of the fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm (F340/F380). Plot the peak change in this ratio against the logarithm of the SP (7-11) concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of SP (7-11) for the NK1R by measuring its ability to compete with a known radiolabeled NK1R ligand.

Binding_Workflow A 1. Prepare cell membranes from NK1R-expressing cells B 2. Add membranes, radioligand (e.g., [³H]SP), and varying concentrations of SP (7-11) to assay plate A->B C 3. Incubate to reach binding equilibrium (e.g., 60 min at 30°C) B->C D 4. Rapidly filter plate contents through glass fiber filters C->D E 5. Wash filters with ice-cold buffer to remove unbound radioligand D->E F 6. Dry filters and add scintillation cocktail E->F G 7. Count radioactivity using a scintillation counter F->G H 8. Plot data and calculate IC₅₀ and Ki values G->H

Experimental workflow for the competitive binding assay.

Materials:

  • Cell membranes prepared from cells or tissues expressing NK1R

  • A suitable radioligand for NK1R (e.g., [³H]-Substance P or [¹²⁵I]-Bolton Hunter-SP)

  • Substance P (7-11) (as the unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)

  • High-affinity non-specific ligand (e.g., excess unlabeled full-length SP) to determine non-specific binding

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

  • 96-well filter plates and vacuum filtration manifold

  • Scintillation cocktail and scintillation counter

Methodology:

  • Membrane Preparation: Homogenize NK1R-expressing cells in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Cell membranes + radioligand + a saturating concentration of unlabeled full-length SP (e.g., 1 µM).

    • Competition: Cell membranes + radioligand + increasing concentrations of SP (7-11).

  • Incubation: Add the components to the wells (typical final volume 250 µL). Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the logarithm of the SP (7-11) concentration.

    • Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value (the concentration of SP (7-11) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: NK1 Receptor Internalization Assay by Confocal Microscopy

This protocol describes a method to visualize the agonist-induced internalization of NK1R from the cell surface into intracellular vesicles.

Internalization_Workflow A 1. Seed cells expressing tagged-NK1R (e.g., GFP-NK1R) on glass coverslips B 2. Incubate overnight to allow attachment and spreading A->B C 3. Stimulate cells with SP (7-11) for various time points (0-60 min) B->C D 4. Wash cells with cold PBS to stop internalization C->D E 5. Fix cells with 4% paraformaldehyde D->E F 6. (Optional) Permeabilize and stain with antibodies or nuclear dyes (DAPI) E->F G 7. Mount coverslips on slides F->G H 8. Image cells using a confocal microscope and quantify internalization G->H

Experimental workflow for the receptor internalization assay.

Materials:

  • Cells stably expressing an epitope-tagged or fluorescently-tagged NK1R (e.g., GFP-NK1R)

  • Glass coverslips or glass-bottom imaging dishes

  • Substance P (7-11)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if performing immunostaining

  • Primary antibody against the NK1R tag (if not using a fluorescently-tagged receptor)

  • Fluorescently-conjugated secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed cells expressing tagged NK1R onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Stimulation: Treat the cells with a saturating concentration of SP (7-11) (e.g., 1 µM) for different durations (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The 0-minute time point serves as the unstimulated control.

  • Stopping and Fixation: To stop the internalization process, quickly wash the cells twice with ice-cold PBS. Immediately fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Immunostaining (if required):

    • If the receptor is not fluorescently tagged, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

    • Block non-specific binding with a suitable blocking buffer.

    • Incubate with a primary antibody targeting the receptor or its tag.

    • Wash and incubate with a fluorescently-conjugated secondary antibody.

  • Nuclear Staining: Incubate cells with DAPI for 5-10 minutes to stain the nuclei, then wash with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. In unstimulated cells, fluorescence should be primarily at the plasma membrane. Upon stimulation with SP (7-11), observe the appearance of fluorescent puncta within the cytoplasm, indicative of receptor internalization into endosomes. Quantify the degree of internalization using image analysis software by measuring the fluorescence intensity ratio between the cytoplasm and the plasma membrane.

References

Application Notes and Protocols: Experimental Use of Substance P (7-11) in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, has emerged as a molecule of interest in AD research due to its diverse roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[1][2] Notably, reduced levels of SP have been observed in the brain and cerebrospinal fluid of AD patients.[1][3] While research has highlighted the neuroprotective potential of the full-length SP molecule, the specific roles of its fragments are less understood. This document focuses on the C-terminal fragment, Substance P (7-11) [SP(7-11)], and provides a framework for its experimental investigation in the context of Alzheimer's disease.

Emerging research suggests that the effects of Substance P may be fragment-specific. While the full SP molecule exhibits both neuroprotective and pro-inflammatory properties, studies on its fragments have begun to dissect these functions. Interestingly, some research indicates that the N-terminal fragment, SP(1-7), may be responsible for memory-enhancing effects, whereas the C-terminal fragment, SP(7-11), has been associated with anxiogenic-like behaviors in certain experimental paradigms. This distinction is critical for designing experiments to evaluate the therapeutic potential of SP-related compounds in AD.

These application notes and protocols are designed to guide researchers in the systematic evaluation of SP(7-11) in preclinical models of Alzheimer's disease. Given the limited direct research on SP(7-11) in AD, the following protocols are based on established methodologies for studying neurodegenerative diseases and the known biological activities of Substance P and its fragments.

Quantitative Data Summary

The following tables summarize the available quantitative data for Substance P and its fragments from preclinical studies. It is important to note the absence of data for SP(7-11) in Alzheimer's disease-specific models.

Table 1: In Vivo Dosages of Substance P and Fragments in Behavioral Studies

CompoundAnimal ModelDosing RouteDosageObserved EffectReference
Substance PRatIntraperitoneal50 µg/kgMemory enhancement in avoidance learning
SP(1-7)RatIntraperitoneal167 µg/kgMemory enhancement in avoidance learning
SP(7-11)RatIntraperitoneal134 µg/kgNo effect on avoidance learning
Substance PRatIntrathecal-Potentiation of opioid analgesia
SP(7-11)RatMicroinjection into dorsal periaqueductal gray35 and 70 pmolAnxiogenic-like effects
Substance PRatMicroinjection into medial amygdala0.1 and 1 pmolAnxiogenic-like effect

Table 2: In Vitro Concentrations and Effects of Substance P (7-11)

CompoundCell TypeConcentrationObserved EffectReference
SP(7-11)Chondrocytes> 1 µMIncreased PGE2 and collagenase production
SP(7-11)Not specified10 µMIncreased intracellular calcium concentration

Signaling Pathways and Experimental Workflow

Substance P Signaling Pathways

The biological effects of Substance P are primarily mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. Activation of NK-1R can trigger multiple downstream signaling cascades, leading to both neuroprotective and neuroinflammatory responses. The specific pathways activated can be cell-type dependent. The involvement of SP(7-11) in these pathways is not yet fully elucidated.

Substance P Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK-1R SP->NK1R binds Gq Gq NK1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway (ERK) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene Gene Expression (e.g., Pro-inflammatory cytokines) NFkB->Gene Experimental Workflow for SP(7-11) in AD Research cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture Models (e.g., SH-SY5Y, primary neurons) Abeta_Toxicity Aβ Toxicity Assay Cell_Culture->Abeta_Toxicity APP_Processing APP Processing Assay Cell_Culture->APP_Processing Neuroinflammation Neuroinflammation Assay (e.g., cytokine release) Cell_Culture->Neuroinflammation Animal_Model AD Animal Model (e.g., 5xFAD, 3xTg-AD) Abeta_Toxicity->Animal_Model Promising results lead to APP_Processing->Animal_Model Promising results lead to Neuroinflammation->Animal_Model Promising results lead to Behavioral Behavioral Testing (e.g., Morris Water Maze) Animal_Model->Behavioral Histology Histopathological Analysis (Aβ plaques, neuroinflammation) Animal_Model->Histology Biochemical Biochemical Analysis (e.g., Aβ levels, synaptic markers) Animal_Model->Biochemical

References

Substance P (7-11): A C-Terminal Fragment for Probing Pain Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Notes and Protocols for Researchers

[City, State] – [Date] – Substance P (7-11), a C-terminal pentapeptide fragment of the neuropeptide Substance P, is emerging as a valuable molecular tool for the investigation of pain signaling pathways. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of its utility, complete with experimental protocols and quantitative data to facilitate its integration into pain research programs.

Substance P (SP), an undecapeptide, is a key mediator of nociceptive signals in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[1] The C-terminal region of Substance P is crucial for its high-affinity binding and activation of the NK1 receptor.[2] The fragment, Substance P (7-11), encompassing the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, has been shown to elicit pro-nociceptive effects, making it a targeted tool to dissect the specific contributions of C-terminal binding to pain transmission.

Quantitative Data Summary

The following tables summarize the available quantitative data for Substance P (7-11) and the full-length Substance P peptide for comparative analysis.

Table 1: In Vivo Nociceptive Response to Intrathecal Substance P Fragments in the Rat Tail-Flick Test

PeptideDose (nmol)Peak Effect Time (min)Change in Reaction TimeReference
Substance P (7-11)6.56-16Decrease[3]
Substance P (full-length)10 µg1Decrease[4]

Table 2: In Vitro Cellular Responses to Substance P and its Fragments

PeptideCell TypeAssayConcentrationObserved EffectReference
Substance P (7-11)Not SpecifiedCalcium MobilizationNot SpecifiedIncrease in intracellular calcium
Substance P (full-length)Dorsal Horn NeuronsElectrophysiology1 µMProlonged depolarization and action potential firing

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Substance P (7-11)

Substance P (7-11), like the full-length peptide, is understood to exert its effects through the NK1 receptor, leading to downstream signaling cascades implicated in neuronal sensitization and pain transmission.

Substance P (7-11) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(7-11) Substance P (7-11) NK1R NK1 Receptor SP(7-11)->NK1R Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Pain Transmission Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Signaling cascade of Substance P (7-11) via the NK1 receptor.

Experimental Workflow for In Vivo Pain Assessment

The tail-flick test is a common behavioral assay to assess thermal nociception in rodents. Intrathecal administration of Substance P (7-11) allows for direct investigation of its effects on spinal pain processing.

In Vivo Pain Assessment Workflow start Start acclimatize Acclimatize Animal to Restrainer start->acclimatize baseline Measure Baseline Tail-Flick Latency acclimatize->baseline it_injection Intrathecal Injection (SP 7-11 or Vehicle) baseline->it_injection post_injection Measure Post-Injection Tail-Flick Latency at Timed Intervals it_injection->post_injection analysis Data Analysis: Compare Latencies post_injection->analysis end End analysis->end

Caption: Workflow for the tail-flick test with intrathecal injection.

Experimental Protocols

Protocol 1: In Vivo Assessment of Nociception using the Tail-Flick Test in Rats

Objective: To evaluate the pro-nociceptive effects of intrathecally administered Substance P (7-11).

Materials:

  • Substance P (7-11) peptide

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Male Sprague-Dawley rats (250-300g) with chronic indwelling intrathecal catheters

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainers

Procedure:

  • Animal Acclimatization: Acclimate rats to the experimental room and restrainers for at least 2 days prior to testing to minimize stress-induced analgesia.

  • Baseline Measurement: On the day of the experiment, place the rat in the restrainer and allow it to habituate for 10-15 minutes. Measure the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail. The latency to tail withdrawal is recorded. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.

  • Intrathecal Administration: Prepare a solution of Substance P (7-11) in sterile saline or aCSF. A study by Post and Paulsson (1985) used a dose of 6.5 nmoles. Administer the solution intrathecally via the implanted catheter in a volume of 10 µl, followed by a 10 µl flush of saline or aCSF.

  • Post-Injection Measurement: Measure the tail-flick latency at various time points post-injection (e.g., 1, 5, 10, 15, 30, and 60 minutes).

  • Data Analysis: Compare the post-injection latencies to the baseline values. A significant decrease in tail-flick latency indicates a hyperalgesic or pro-nociceptive effect. Data can be expressed as the raw latency time or as a percentage of the maximal possible effect (%MPE).

Protocol 2: In Vitro Assessment of Neuronal Activation using Calcium Imaging

Objective: To determine if Substance P (7-11) elicits an increase in intracellular calcium in cultured dorsal root ganglion (DRG) neurons.

Materials:

  • Primary culture of DRG neurons from neonatal rats or mice

  • Substance P (7-11) peptide

  • Fura-2 AM or other suitable calcium indicator dye

  • Balanced salt solution (BSS)

  • Microscope equipped for ratiometric fluorescence imaging

Procedure:

  • Cell Culture: Culture DRG neurons on glass coverslips suitable for microscopy.

  • Dye Loading: Load the cultured DRG neurons with a calcium indicator dye such as Fura-2 AM (typically 2-5 µM) in BSS for 30-60 minutes at room temperature.

  • Baseline Measurement: Place the coverslip in a recording chamber on the microscope stage and perfuse with BSS. Record the baseline intracellular calcium concentration by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Peptide Application: Perfuse the cells with a solution of Substance P (7-11) in BSS. The effective concentration should be determined empirically, starting with a range from nanomolar to micromolar.

  • Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration upon application of Substance P (7-11).

  • Data Analysis: Quantify the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration. An increase in the ratio indicates neuronal activation.

Protocol 3: In Vitro Electrophysiological Recording in Spinal Cord Slices

Objective: To investigate the effects of Substance P (7-11) on the excitability of dorsal horn neurons.

Materials:

  • Substance P (7-11) peptide

  • Artificial cerebrospinal fluid (aCSF)

  • Spinal cord slices from rodents

  • Patch-clamp electrophysiology setup

  • Glass microelectrodes

Procedure:

  • Slice Preparation: Prepare transverse spinal cord slices (300-500 µm thick) from the lumbar region of a rodent and maintain them in oxygenated aCSF.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell patch-clamp recordings from neurons in the superficial dorsal horn (laminae I-II), a key area for pain processing.

  • Baseline Activity: Record the baseline membrane potential and firing activity of the neuron.

  • Peptide Application: Bath-apply Substance P (7-11) at a known concentration (e.g., in the micromolar range) to the slice.

  • Recording of Effects: Record any changes in the neuron's membrane potential, input resistance, and firing rate in response to the peptide. A depolarization of the membrane potential and an increase in firing rate would indicate an excitatory effect.

  • Data Analysis: Analyze the electrophysiological parameters before, during, and after the application of Substance P (7-11) to quantify its effects on neuronal excitability.

These detailed application notes and protocols are intended to serve as a starting point for researchers to explore the role of the C-terminal fragment of Substance P in pain mechanisms. The use of Substance P (7-11) as a specific tool will undoubtedly contribute to a more nuanced understanding of nociceptive signaling and may aid in the identification of novel therapeutic targets for pain management.

References

Application Notes and Protocols: Measuring PGE2 and Collagenase Production Induced by Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP), a neuropeptide belonging to the tachykinin family, is involved in a variety of physiological processes, including inflammation and pain transmission.[1][2] The C-terminal fragment of Substance P, Substance P (7-11), has been shown to elicit specific biological activities, distinct from the full-length peptide.[3][4] Notably, in articular chondrocytes, Substance P (7-11) has been demonstrated to increase the production of two key mediators in joint pathology: Prostaglandin E2 (PGE2) and collagenase.[3] This application note provides a detailed overview of the induction of PGE2 and collagenase by Substance P (7-11), the underlying signaling pathways, and protocols for their measurement.

Data Presentation

The following table summarizes the quantitative data on the effects of Substance P (7-11) on chondrocytes.

ParameterSubstance P (7-11) EffectEffective ConcentrationCell TypeReference
PGE2 Production Increased> 1 µMBovine Articular Chondrocytes
Collagenase Production Increased> 1 µMBovine Articular Chondrocytes
Intracellular Calcium [Ca2+]i IncreasedMaximal change at 10 µM (140 ± 30 nM)Bovine Articular Chondrocytes

Signaling Pathways

Substance P (7-11) induces the production of PGE2 and collagenase in chondrocytes, with the initial trigger being an increase in intracellular calcium concentration. While the complete signaling cascade for this specific fragment is still under investigation, the known downstream pathways of calcium signaling in relation to PGE2 and collagenase production suggest the following mechanisms.

Proposed Signaling Pathway for Substance P (7-11)

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP(7-11) Substance P (7-11) Receptor Putative Receptor SP(7-11)->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER ER Ca2+ Store IP3->Ca_ER Acts on Ca_increase ↑ [Ca2+]i Ca_ER->Ca_increase Releases Ca2+ PLA2 Phospholipase A2 (PLA2) Ca_increase->PLA2 Activates MAPK MAPK Cascade (ERK, p38, JNK) Ca_increase->MAPK Activates AA Arachidonic Acid (AA) PLA2->AA Releases COX COX-1/2 AA->COX Converted by PGH2 PGH2 COX->PGH2 Produces PGES PGES PGH2->PGES Converted by PGE2 PGE2 PGES->PGE2 Synthesizes AP1 AP-1 MAPK->AP1 Activates Collagenase_Gene Collagenase Gene (MMP) AP1->Collagenase_Gene Induces Transcription Collagenase_mRNA Collagenase mRNA Collagenase_Gene->Collagenase_mRNA Transcription Collagenase Collagenase (MMP) Collagenase_mRNA->Collagenase Translation

Caption: Proposed signaling pathway for Substance P (7-11)-induced PGE2 and collagenase production.

Pathway Description:

  • Receptor Binding: Substance P (7-11) binds to a putative receptor on the chondrocyte cell membrane.

  • Calcium Mobilization: This binding event is known to cause an increase in intracellular calcium ([Ca2+]i). This is likely mediated by the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum (ER).

  • PGE2 Synthesis: The rise in intracellular calcium activates cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid (AA) from membrane phospholipids. AA is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Finally, prostaglandin E synthases (PGES) convert PGH2 to PGE2.

  • Collagenase Production: The increase in intracellular calcium can also activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38, JNK). Activation of these pathways leads to the phosphorylation and activation of transcription factors such as activator protein-1 (AP-1). AP-1 then binds to the promoter regions of collagenase genes (e.g., matrix metalloproteinases - MMPs), inducing their transcription and subsequent translation into functional collagenase enzymes.

Experimental Protocols

Experimental Workflow

Cell_Culture 1. Cell Culture (e.g., Bovine Articular Chondrocytes) SP_Treatment 2. Treatment with Substance P (7-11) Cell_Culture->SP_Treatment Supernatant_Collection 3. Collect Supernatant SP_Treatment->Supernatant_Collection Cell_Lysis 4. Cell Lysis (for signaling studies) SP_Treatment->Cell_Lysis PGE2_Assay 5a. PGE2 Measurement (ELISA) Supernatant_Collection->PGE2_Assay Collagenase_Assay 5b. Collagenase Activity Assay Supernatant_Collection->Collagenase_Assay Signaling_Analysis 5c. Signaling Pathway Analysis (e.g., Western Blot for p-MAPK) Cell_Lysis->Signaling_Analysis Data_Analysis 6. Data Analysis PGE2_Assay->Data_Analysis Collagenase_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

References

Application Notes and Protocols for Substance P (7-11) Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, Substance P (7-11), are crucial neuromodulators in the central nervous system (CNS).[1] They are implicated in a variety of physiological and pathological processes, including pain transmission, neuroinflammation, and neurodegenerative diseases. The therapeutic potential of targeting Substance P signaling pathways in the CNS is significant; however, the effective delivery of these peptides across the blood-brain barrier (BBB) remains a primary challenge.

These application notes provide an overview of various methods for delivering Substance P (7-11) to the CNS for research purposes. Detailed protocols for common administration routes are provided, along with a summary of available quantitative data to aid in the selection of the most appropriate method for specific experimental needs.

Substance P (7-11) Signaling in the Central Nervous System

Substance P and its fragments exert their effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Binding of Substance P (7-11) to NK1R activates downstream signaling cascades, leading to a range of cellular responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP(7-11) SP(7-11) NK1R NK1R SP(7-11)->NK1R Binds G-protein G-protein NK1R->G-protein Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylate Cyclase cAMP cAMP AC->cAMP G-protein->PLC Activates G-protein->AC Activates Ca2 Ca2+ IP3->Ca2 Release from ER PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Activates Ca2->PKC Activates Cellular_Response Neuronal Excitation, Neuroinflammation, Gene Expression PKC->Cellular_Response PKA->Cellular_Response

Caption: Substance P (7-11) signaling pathway via the NK1R.

Delivery Methods for Central Nervous System Studies

Several methods have been explored to deliver Substance P (7-11) to the CNS, each with its own advantages and limitations. The choice of delivery method depends on the specific research question, the target region within the CNS, and the desired duration of action.

Intrathecal (i.t.) Injection

Direct administration into the cerebrospinal fluid (CSF) bypasses the BBB and allows for direct access to the spinal cord and brain.

Experimental Workflow for Intrathecal Injection:

cluster_prep Preparation cluster_animal_prep Animal Preparation cluster_injection Injection cluster_post Post-Injection SP_Prep Prepare SP(7-11) solution in sterile artificial CSF or saline Injection Perform intrathecal injection at L5-L6 intervertebral space SP_Prep->Injection Anesthesia Anesthetize animal (e.g., isoflurane) Positioning Position animal for lumbar puncture Anesthesia->Positioning Positioning->Injection Recovery Monitor animal for recovery from anesthesia Injection->Recovery Behavior Conduct behavioral tests (e.g., tail-flick test) Recovery->Behavior Tissue Collect CNS tissue for biochemical analysis Behavior->Tissue

Caption: Workflow for intrathecal injection of Substance P (7-11).

Protocol for Intrathecal Injection in Rats:

  • Preparation of Substance P (7-11) Solution:

    • Dissolve Substance P (7-11) in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. A study on a chimeric peptide containing the SP(7-11) fragment used doses of 0.05, 0.2, or 1 µg.[2] Another study with full-length Substance P used a dose of 10 micrograms.[3]

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave the lumbar area and sterilize the skin with an antiseptic solution.

    • Position the animal on a surgical board to flex the spine and widen the intervertebral spaces.

  • Intrathecal Injection:

    • Carefully insert a 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae.

    • A tail-flick or a slight dural puncture pop indicates successful entry into the intrathecal space.

    • Slowly inject the desired volume of the Substance P (7-11) solution (typically 5-10 µL).

  • Post-Injection Monitoring:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe for any adverse effects.

Quantitative Data for Intrathecal Delivery of a Substance P-Opioid Chimeric Peptide (ESP7) [2]

Dose (µg)Peak Analgesic Effect (%MPE)Duration of Action (hours)
0.05~30%~1.5 - 2
0.2~40%~1.5 - 2
1.0~40%~1.5 - 2

%MPE: Maximum Possible Effect

Intranasal (i.n.) Administration

This non-invasive method allows for direct nose-to-brain transport, bypassing the BBB via the olfactory and trigeminal pathways.

Experimental Workflow for Intranasal Administration:

cluster_prep Preparation cluster_animal_prep Animal Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare SP(7-11) formulation (e.g., solution, nanoparticles) Administration Administer droplets into alternating nostrils Formulation->Administration Anesthesia Lightly anesthetize animal (optional, to prevent sneezing) Positioning Position animal in a supine position Anesthesia->Positioning Positioning->Administration Uptake Allow time for CNS uptake Administration->Uptake Analysis Perform behavioral tests or collect brain tissue for analysis Uptake->Analysis

Caption: Workflow for intranasal administration of Substance P (7-11).

Protocol for Intranasal Administration in Rats (using Gelatin Nanoparticles):

This protocol is adapted from a study using Substance P-loaded gelatin nanoparticles (SP-GNPs).

  • Preparation of SP-GNPs:

    • Prepare gelatin nanoparticles (GNPs) using a water-in-water emulsion method.

    • Load Substance P into the GNPs. The study cited achieved a drug-loading capacity of 12.3% and an encapsulation efficiency of 85.2%.

    • Characterize the nanoparticles for size, zeta potential, and morphology. The prepared SP-GNPs had an average diameter of approximately 200 nm.

  • Animal Preparation:

    • Lightly anesthetize the rat to prevent sneezing and ensure accurate administration.

    • Place the animal in a supine position.

  • Intranasal Administration:

    • Using a micropipette, administer a total volume of 20 µL (10 µL per nostril) of the SP-GNP suspension.

  • Post-Administration Analysis:

    • Allow a predetermined amount of time for the substance to reach the brain.

    • Perform behavioral assessments or euthanize the animal for brain tissue collection and analysis. In the cited study, intranasal SP-GNPs led to functional improvement and reduced apoptosis in a rat model of Parkinson's disease.

Quantitative Data for Intranasal Delivery:

Quantitative data on the brain concentration of Substance P (7-11) following intranasal administration is limited. However, studies with other substances have demonstrated significant brain uptake via this route. For example, intranasally administered nimodipine in rats resulted in significantly higher concentrations in the olfactory bulb compared to other brain tissues within 30 minutes.

Nanoparticle-Based Delivery

Encapsulating Substance P (7-11) in nanoparticles can protect it from degradation, prolong its circulation time, and facilitate its transport across the BBB.

Experimental Workflow for Nanoparticle-Based Delivery (Systemic Injection):

cluster_prep Preparation cluster_admin Administration cluster_transport Transport cluster_cns CNS Action NP_Prep Synthesize and characterize SP(7-11)-loaded nanoparticles (e.g., PLGA, liposomes) Injection Administer nanoparticles systemically (e.g., intravenous) NP_Prep->Injection Circulation Nanoparticles circulate in the bloodstream Injection->Circulation BBB_Crossing Nanoparticles cross the blood-brain barrier Circulation->BBB_Crossing Release SP(7-11) is released from nanoparticles in the CNS BBB_Crossing->Release Effect Therapeutic or biological effect is elicited Release->Effect

Caption: Workflow for nanoparticle-mediated systemic delivery of SP(7-11).

Protocol for Preparation of Substance P-Modified Human Serum Albumin (HSA) Nanoparticles (for targeting glioma):

This protocol is based on a study that used Substance P as a targeting ligand for paclitaxel-loaded HSA nanoparticles.

  • Preparation of Paclitaxel-Loaded HSA Nanoparticles (HSA-PTX NPs):

    • Prepare HSA-PTX NPs using a desolvation method.

    • Stabilize the nanoparticles with intramolecular disulfide bonds.

  • Surface Modification with Substance P:

    • Functionalize the surface of the HSA-PTX NPs with a maleimide-polyethylene glycol-succinimidyl carbonate (MAL-PEG-NHS) linker.

    • Conjugate cysteine-modified Substance P to the maleimide groups on the nanoparticle surface.

  • Characterization:

    • The resulting SP-HSA-PTX NPs had a spherical structure with a diameter of about 150 nm and a zeta potential of -12.0 mV.

    • The drug-loading content was 7.89% with an entrapment efficiency of 85.7%.

Quantitative Data for Nanoparticle Delivery:

A study on Substance P-modified HSA nanoparticles loaded with paclitaxel showed significantly improved cellular uptake in brain capillary endothelial cells and U87 glioma cells compared to non-targeted nanoparticles. While this study did not quantify the delivery of Substance P itself to the CNS, it demonstrates the potential of using Substance P as a targeting ligand for nanoparticle-based delivery systems.

Liposomal Delivery

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs, protecting them from degradation and facilitating their delivery across biological membranes.

Protocol for Preparation of Liposomes:

A general protocol for preparing drug-loaded liposomes involves the thin-film hydration method.

  • Lipid Film Formation:

    • Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform/methanol mixture).

    • If encapsulating a lipophilic drug, it would be added at this stage.

    • Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline) containing the hydrophilic drug to be encapsulated (e.g., Substance P (7-11)).

    • This process forms multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove the unencapsulated drug by dialysis, gel filtration, or centrifugation.

Quantitative Data for Liposomal Delivery:

Stability of Substance P and its Fragments

Substance P has a short half-life in tissues, ranging from seconds to minutes, due to enzymatic degradation. However, it is more stable in plasma, with a stability of hours. In cerebrospinal fluid, Substance P appears to be stable for at least several days at 4°C. When preparing solutions of Substance P (7-11) for in vivo studies, it is crucial to use sterile, protease-free reagents and consider the use of protease inhibitors, depending on the experimental design and duration.

Conclusion

The delivery of Substance P (7-11) to the central nervous system for research purposes can be achieved through various methods, each with distinct advantages and challenges. Intrathecal injection offers direct and rapid access to the CSF, while intranasal administration provides a non-invasive alternative for bypassing the blood-brain barrier. Nanoparticle and liposomal formulations hold great promise for improving the stability, circulation time, and targeted delivery of Substance P (7-11) to the CNS. The selection of the most appropriate delivery method should be guided by the specific aims of the study, the target site within the CNS, and the desired pharmacokinetic profile. Further research is needed to generate more comprehensive quantitative data on the brain uptake and distribution of Substance P (7-11) following administration via these different routes.

References

Application Note: Development of a Competitive ELISA for the Quantification of Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3] It is involved in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and immune regulation.[1][2] Substance P (7-11) is a C-terminal fragment of Substance P. Due to its small size, developing a traditional sandwich ELISA for the quantification of Substance P (7-11) is challenging as the peptide cannot simultaneously accommodate two antibodies. Therefore, a competitive ELISA format is the most suitable immunoassay for its detection. This application note describes a detailed protocol for the development of a sensitive and specific competitive ELISA for the quantification of Substance P (7-11) in biological samples.

Principle of the Assay

The competitive ELISA for Substance P (7-11) is based on the principle of competitive binding. A known amount of Substance P (7-11) is pre-coated onto the wells of a microplate. The sample containing an unknown amount of Substance P (7-11) is mixed with a specific primary antibody and added to the wells. The Substance P (7-11) in the sample competes with the coated Substance P (7-11) for binding to the limited amount of primary antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody that is now bound to the coated antigen. Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Substance P (7-11) in the sample.

Experimental Protocols

Materials and Reagents

  • 96-well high-binding polystyrene microplates

  • Substance P (7-11) peptide (for coating and standards)

  • Anti-Substance P (7-11) primary antibody (preferably a monoclonal antibody with high affinity)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., 0.1% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol for Substance P (7-11) Competitive ELISA

1. Plate Coating a. Dilute the Substance P (7-11) peptide to a final concentration of 1-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically. b. Add 100 µL of the diluted Substance P (7-11) solution to each well of the 96-well microplate. c. Cover the plate and incubate overnight at 4°C. d. The next day, wash the plate three times with 200 µL of Wash Buffer per well.

2. Blocking a. Add 200 µL of Blocking Buffer to each well. b. Cover the plate and incubate for 2 hours at room temperature. c. Wash the plate three times with 200 µL of Wash Buffer per well.

3. Standard Curve Preparation a. Prepare a stock solution of Substance P (7-11) at 1 mg/mL in Assay Diluent. b. Perform serial dilutions of the stock solution to generate standards ranging from 1 pg/mL to 1000 ng/mL. A typical standard curve might include concentrations of 1000, 500, 250, 125, 62.5, 31.25, and 15.6 pg/mL. c. A zero standard (blank) containing only Assay Diluent should also be included.

4. Competitive Reaction a. In separate tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-Substance P (7-11) primary antibody. The optimal antibody dilution needs to be predetermined. b. Incubate the mixture for 1 hour at room temperature. c. Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate. d. Cover the plate and incubate for 2 hours at room temperature with gentle shaking. e. Wash the plate five times with 200 µL of Wash Buffer per well.

5. Detection a. Dilute the HRP-conjugated secondary antibody in Assay Diluent according to the manufacturer's instructions. b. Add 100 µL of the diluted secondary antibody to each well. c. Cover the plate and incubate for 1 hour at room temperature. d. Wash the plate five times with 200 µL of Wash Buffer per well.

6. Signal Development and Measurement a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate the plate in the dark for 15-30 minutes at room temperature. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Subtract the average zero standard absorbance from all other readings.

  • Plot the absorbance values for the standards against their known concentrations on a semi-logarithmic scale.

  • The concentration of Substance P (7-11) in the samples can be determined by interpolating their absorbance values from the standard curve.

Data Presentation

Table 1: Representative Standard Curve Data for Substance P (7-11) ELISA

Standard Concentration (pg/mL)Absorbance at 450 nm (Mean)% Binding
10000.15012.5%
5000.25020.8%
2500.40033.3%
1250.60050.0%
62.50.85070.8%
31.251.05087.5%
15.61.15095.8%
0 (B₀)1.200100%

% Binding is calculated as (Absorbance of Standard / Absorbance of B₀) x 100

Table 2: Assay Performance Characteristics

ParameterResult
Assay Range15.6 - 1000 pg/mL
Sensitivity (LOD)< 10 pg/mL
Intra-assay CV< 10%
Inter-assay CV< 15%
Spike Recovery85-115%

Visualization

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Coat Plate with Substance P (7-11) p2 Block Non-specific Binding Sites p1->p2 a3 Add to Coated Plate (Competitive Binding) p2->a3 a1 Prepare Standards and Samples a2 Pre-incubate with Primary Antibody a1->a2 a2->a3 a4 Wash a3->a4 a5 Add HRP-conjugated Secondary Antibody a4->a5 a6 Wash a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate (Color Development) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4 SubstanceP_Signaling SP Substance P NK1R NK1 Receptor (G-protein coupled) SP->NK1R binds Gq Gq/11 NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Inflammation Inflammation Pain Transmission MAPK->Inflammation

References

Application Notes and Protocols for Radiolabeling Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common techniques for radiolabeling the C-terminal pentapeptide fragment of Substance P, SP(7-11), and its analogues. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to guide researchers in designing and executing binding studies.

Substance P (SP) is a neuropeptide that preferentially binds to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) involved in numerous physiological and pathological processes, including pain transmission, inflammation, and cancer.[1][2] The C-terminal fragment, particularly the sequence Phe-X-Gly-Leu-Met-NH₂, is crucial for its biological activity and receptor affinity.[3] Radiolabeling of SP(7-11) or its functionally similar analogues is essential for characterizing receptor binding kinetics, density (Bmax), and affinity (Kd) in various tissues and cell lines.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of Substance P or its active fragments to the NK1R initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[2] The NK1R can also couple to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. Understanding this pathway is critical for interpreting the functional consequences of ligand binding.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (7-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Synthesizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Response1 Physiological Response 1 PKC->Response1 Phosphorylates Targets PKA Protein Kinase A (PKA) cAMP->PKA Activates Response2 Physiological Response 2 PKA->Response2 Phosphorylates Targets

Caption: NK1 Receptor signaling cascade upon ligand binding.

Radiolabeling Techniques: A Comparative Overview

The choice of radionuclide and labeling strategy depends on the intended application, such as in vitro binding assays, autoradiography, or in vivo imaging.

  • Tritiation (³H): This method involves replacing one or more hydrogen atoms in the peptide with tritium. It is the gold standard for quantitative receptor binding assays due to the low energy of its beta emission, which minimizes radiolysis of the compound, and its high specific activity. A common strategy is the catalytic reduction of a halogenated or unsaturated precursor peptide with tritium gas. Tritiated ligands like [³H]propionyl-[Met(O₂)¹¹]SP(7-11) have been instrumental in identifying distinct NK1R binding sites.

  • Iodination (¹²⁵I / ¹³¹I): Radioiodination is a common method for labeling peptides containing a tyrosine or histidine residue. ¹²⁵I is preferred for in vitro assays and autoradiography due to its suitable half-life and gamma emission, which is easily detected. Standard methods include the Chloramine-T or Bolton-Hunter procedures.

  • Technetium-99m (⁹⁹mTc) Labeling: As a gamma-emitter with a short half-life, ⁹⁹mTc is ideal for in vivo imaging (SPECT). Peptides are not labeled directly; instead, a bifunctional chelator such as HYNIC (6-hydrazinonicotinyl) is first conjugated to the peptide. The ⁹⁹mTc is then complexed by the chelator, often with the help of co-ligands like EDDA and Tricine.

  • Other Metallic Radionuclides (⁶⁸Ga, ¹⁷⁷Lu): For PET imaging (⁶⁸Ga) or targeted radionuclide therapy (¹⁷⁷Lu), peptides are conjugated with macrocyclic chelators like DOTA. The radiometal is then incorporated into the chelate cage under specific pH and temperature conditions.

Quantitative Data for Radiolabeled Substance P Analogues

The following table summarizes key quantitative data from binding studies using various radiolabeled SP analogues.

RadioligandIsotopeSpecific ActivityKd (nM)Bmax ( sites/cell )Cell Line / TissueReference(s)
[³H]propionyl-[Met(O₂)¹¹]SP(7-11)³H-6.6 ± 1.0Low CapacityCHO-hNK1R
[³H][Pro⁹]SP³H23 Ci/mmol--Guinea Pig Ileum
⁹⁹mTc-HYNIC-Tyr⁸-Met(O)¹¹-SP⁹⁹mTc84-112 GBq/µmol2.46 ± 0.43128,925 ± 8,145U373MG (Astrocytoma)
⁶⁸Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP⁶⁸Ga18 ± 4 GBq/µmol--In vivo (Glioblastoma)

Experimental Protocols

General Workflow for Radiolabeling and Binding Studies

The process from peptide to binding data follows a structured path, encompassing synthesis, radiolabeling, rigorous quality control, and finally the biological assay.

Radiolabeling_Workflow cluster_prep Preparation cluster_label Radiolabeling cluster_qc Purification & QC cluster_assay Application A Peptide Analogue Synthesis & Modification (e.g., add chelator) B Radiolabeling Reaction (Isotope + Peptide) A->B C Purification (e.g., RP-HPLC) B->C D Quality Control (Radiochemical Purity, Specific Activity) C->D E Receptor Binding Assay (Saturation or Competition) D->E

References

Troubleshooting & Optimization

Substance P (7-11) stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (7-11).

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and what is its primary mechanism of action?

A1: Substance P (7-11) is a C-terminal pentapeptide fragment of the neuropeptide Substance P.[1] Its primary mechanism of action is the activation of the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3][4] This interaction triggers intracellular signaling cascades, leading to various physiological responses.

Q2: How should I store Substance P (7-11) to ensure its stability?

A2: For optimal stability, Substance P (7-11) should be stored at -20°C or -80°C in a desiccated environment.[1] Lyophilized powder is more stable than solutions. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Q3: What are the expected degradation products of Substance P (7-11)?

A3: The primary degradation pathway for Substance P and its fragments involves the cleavage of peptide bonds. For the parent molecule, Substance P, degradation in Tris-HCl buffer has been shown to produce smaller peptide fragments. While specific degradation products for the (7-11) fragment are not extensively documented in readily available literature, similar cleavage at internal peptide bonds can be expected, leading to loss of biological activity.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Activity Observed

Possible Cause 1: Peptide Degradation due to Improper Buffer Selection.

  • Explanation: The stability of Substance P and its fragments is highly dependent on the pH and composition of the buffer solution. Studies have shown that Substance P undergoes significant degradation in Tris-HCl buffer at a physiological pH of 7.4, leading to the cleavage of peptide bonds. In contrast, it is more stable in acidic buffers such as triethylamine formate (TEAF) at pH 3.14.

  • Recommendation: For experiments requiring physiological pH, consider using phosphate-buffered saline (PBS) at pH 7.4, as it has been used for short-term in vitro metabolism studies with Substance P. However, for long-term storage of solutions, an acidic buffer or storage at -80°C is recommended. Always prepare fresh solutions for critical experiments.

Possible Cause 2: Adsorption to Labware.

  • Explanation: Peptides can adsorb to the surfaces of plastic and glass tubes, especially at low concentrations, leading to a decrease in the effective concentration in your experiment.

  • Recommendation: To minimize adsorption, use low-adsorption microcentrifuge tubes. Pre-coating tubes with a solution of bovine serum albumin (BSA) can also help to reduce non-specific binding.

Issue 2: Poor Solubility of Substance P (7-11)
  • Explanation: While Substance P (7-11) is generally soluble in water, issues can arise depending on the desired concentration and the specific buffer used.

  • Recommendation: If you encounter solubility issues, try dissolving the peptide in a small amount of sterile, deionized water first to create a stock solution. This stock solution can then be diluted into your experimental buffer. Gentle vortexing or sonication can aid in dissolution.

Stability of Substance P in Different Buffer Solutions

The following table summarizes the known stability characteristics of Substance P in different buffer systems. While this data is for the full-length Substance P, it provides valuable insights for handling the (7-11) fragment.

Buffer SystempHTemperatureStability OutcomeReference
Tris-HCl7.437°CSignificant degradation and peptide bond cleavage observed.
Triethylamine Formate (TEAF)3.14Not specifiedStable, with no significant decomposition observed.
Phosphate-Buffered Saline (PBS)7.437°CUsed for in vitro metabolism studies, suggesting short-term stability.

Experimental Protocols

General Protocol for Assessing Substance P (7-11) Stability by HPLC

This protocol outlines a general procedure for evaluating the stability of Substance P (7-11) in a selected buffer solution over time.

  • Preparation of Stock Solution: Dissolve a known amount of lyophilized Substance P (7-11) in sterile, deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in the buffer solutions to be tested (e.g., Phosphate Buffer pH 7.4 and Tris-HCl pH 7.4).

  • Incubation: Aliquot the test solutions into separate, sealed vials for each time point to be analyzed. Incubate the vials at a controlled temperature (e.g., 37°C).

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each buffer condition. Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of the intact Substance P (7-11) at each time point. Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

Substance P (7-11) Signaling Pathway via NK1R

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(7-11) Substance P (7-11) NK1R NK1R SP(7-11)->NK1R Binds to Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Increases PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Inflammation, Neurotransmission) Ca->Response PKC->Response PKA->Response

Caption: Substance P (7-11) signaling through the NK1R.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare Substance P (7-11) stock solution B Dilute into test buffers (e.g., Phosphate vs. Tris) A->B C Incubate at controlled temperature (e.g., 37°C) B->C D Collect samples at different time points C->D E Quench reaction to stop degradation D->E F Analyze by Reverse-Phase HPLC E->F G Quantify remaining Substance P (7-11) F->G H Determine degradation kinetics G->H

References

Technical Support Center: Optimizing Substance P (7-11) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (7-11) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and how does it differ from full-length Substance P?

Substance P (7-11) is a C-terminal pentapeptide fragment of Substance P (SP), an eleven-amino-acid neuropeptide.[1][2] While full-length SP is the natural ligand for the neurokinin-1 (NK1) receptor, the (7-11) fragment also demonstrates biological activity, which can sometimes differ from the full-length peptide.[1][3][4] For instance, in some cellular models, the (7-11) fragment has shown a greater proliferative effect than the parent molecule.

Q2: What is the primary signaling pathway activated by Substance P and its fragments?

Substance P and its active fragments primarily bind to neurokinin receptors (NKRs), which are G-protein coupled receptors (GPCRs). The most well-characterized receptor for Substance P is the neurokinin-1 (NK1) receptor. Upon binding, the NK1 receptor can activate multiple intracellular signaling cascades, including the phosphatidylinositol-calcium second messenger system, leading to an increase in intracellular calcium ([Ca2+]i), and the cyclic AMP (cAMP) pathway.

Q3: What are typical starting concentrations for Substance P (7-11) in a cell-based assay?

The optimal concentration of Substance P (7-11) is highly dependent on the cell type and the specific biological question. Based on available literature, a good starting point for a dose-response experiment would be to test a wide range of concentrations. For example, studies on bovine articular chondrocytes have shown that Substance P (7-11) increases PGE2 and collagenase production at concentrations greater than 1 µM. For full-length Substance P, effects on cell proliferation have been observed in the range of 10⁻¹¹ to 10⁻⁷ mol/l. It is advisable to perform a literature search for your specific cell line or a similar one to narrow down the initial concentration range.

Troubleshooting Guide

Issue 1: No observable cellular response after treatment with Substance P (7-11).

  • Possible Cause 1: Sub-optimal Concentration. The concentration of Substance P (7-11) may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration for your specific cell type and assay.

  • Possible Cause 2: Low or Absent Receptor Expression. The target cells may not express the appropriate neurokinin receptors (e.g., NK1R) at a sufficient level.

    • Solution: Verify the expression of neurokinin receptors in your cell line using techniques like RT-qPCR, Western blotting, or flow cytometry.

  • Possible Cause 3: Peptide Degradation. Peptides like Substance P and its fragments can be susceptible to degradation by proteases in the cell culture medium.

    • Solution: Minimize freeze-thaw cycles of the peptide stock solution. Consider using a neutral endopeptidase inhibitor, such as phosphoramidon, to prevent degradation.

Issue 2: High background or inconsistent results in the assay.

  • Possible Cause 1: Cell Health and Viability. Poor cell health or inconsistent cell numbers between wells can lead to variable results.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize cell seeding density to avoid overgrowth or sparse cultures.

  • Possible Cause 2: Assay Variability. Inherent variability in the assay itself can contribute to inconsistent data.

    • Solution: Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability and ensure the reproducibility of your results.

Experimental Protocols & Data

Dose-Response Experiment for Substance P (7-11)

This protocol outlines a general procedure to determine the optimal concentration of Substance P (7-11) for a cell-based assay.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere and stabilize overnight.

  • Peptide Preparation: Prepare a stock solution of Substance P (7-11) in a suitable solvent (e.g., sterile water or DMSO) and then create a serial dilution series to cover a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Cell Treatment: Replace the culture medium with a fresh medium containing the different concentrations of Substance P (7-11). Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized based on the specific assay (e.g., 24, 48, or 72 hours for proliferation assays).

  • Assay Readout: Perform the specific cell-based assay (e.g., MTS/XTT for viability, a specific ELISA for cytokine production, or a calcium flux assay).

  • Data Analysis: Plot the response versus the log of the Substance P (7-11) concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Summary of Effective Concentrations from Literature
PeptideCell TypeAssayEffective ConcentrationReference
Substance PRabbit Intervertebral Disc CellsProliferation10⁻¹¹ - 10⁻⁷ mol/l
Substance P (7-11)Bovine Articular ChondrocytesPGE2 & Collagenase Production> 1 µM
Substance PNCM460-NK-1R ColonocytesAkt Phosphorylation10 - 100 nM
Antagonist G (SP 6-11 derivative)H69 SCLC CellsApoptosisEC₅₀ of 5.9 ± 0.1 µM

Visualizations

Substance P Signaling Pathway

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P (7-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Proliferation, Inflammation) Ca->Response PKC->Response

Caption: Substance P (7-11) signaling via the NK1 receptor.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: No Cellular Response q1 Is the peptide concentration optimized? start->q1 sol1 Perform Dose-Response Experiment q1->sol1 No q2 Is receptor expression confirmed? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Verify Receptor Expression (qPCR, Western Blot) q2->sol2 No q3 Is peptide degradation a possibility? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use Protease Inhibitors, Minimize Freeze-Thaw q3->sol3 Yes end Consult Further Literature/ Technical Support q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for lack of cellular response.

References

improving the solubility of lyophilized Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing lyophilized Substance P (7-11). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized Substance P (7-11)?

A1: To ensure the integrity and proper solubilization of lyophilized Substance P (7-11), follow these steps:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial and add the appropriate solvent (see Q2 and Table 1) to the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial to aid dissolution. For peptides that are difficult to dissolve, a brief sonication in a water bath is recommended.

Q2: In which solvents is Substance P (7-11) soluble?

A2: Substance P (7-11) is a hydrophobic peptide, which can make its dissolution in aqueous solutions challenging. For biological experiments, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution with your aqueous buffer. One supplier suggests that Substance P (7-11) is soluble in water at 1.96 mg/mL, but this may require sonication and adjusting the pH to 2 with HCl.

Q3: How should I store Substance P (7-11) after reconstitution?

A3: Reconstituted peptide solutions are less stable than the lyophilized powder. For optimal stability:

  • Short-term storage: Store at 4°C for a few days.

  • Long-term storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q4: My Substance P (7-11) peptide won't dissolve. What should I do?

A4: If you are having trouble dissolving your peptide, please refer to the Troubleshooting Guide below for a step-by-step approach to solubilization.

Q5: What is the mechanism of action for Substance P (7-11)?

A5: Substance P (7-11) is a C-terminal fragment of Substance P and acts as an agonist at the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). Binding of Substance P (7-11) to NK1R activates downstream signaling pathways, leading to an increase in intracellular calcium concentration.

Troubleshooting Guide

Problem: The lyophilized Substance P (7-11) is not dissolving in my desired aqueous buffer.

  • Solution Workflow:

G start Start: Insoluble Peptide step1 Step 1: Attempt dissolution in sterile, deionized water. start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Add a small amount of 10% acetic acid dropwise. check1->step2 No success Success: Peptide is dissolved. check1->success Yes check2 Is the solution clear? step2->check2 step3 Step 3: Lyophilize to recover the peptide. check2->step3 No check2->success Yes step4 Step 4: Dissolve in a minimal volume of DMSO. step3->step4 step5 Step 5: Slowly add the aqueous buffer to the DMSO stock solution with gentle vortexing. step4->step5 step5->success fail Failure: Consider alternative solvents or peptide synthesis.

Caption: Troubleshooting workflow for dissolving Substance P (7-11).

Problem: The peptide dissolves in an organic solvent but precipitates when diluted into my aqueous buffer.

  • Cause: This "salting out" effect can occur due to high salt concentrations in the buffer or unfavorable pH.

  • Solution:

    • Try diluting the organic stock solution into a low-salt buffer or sterile water first.

    • Ensure the pH of the final solution is in a neutral range (pH 7.0-7.4), as Substance P and its fragments can aggregate at acidic and basic pH.

    • Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer.

    • Add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.

Quantitative Data

Table 1: Solubility of Substance P and its Fragments in Various Solvents

PeptideSolventConcentrationNotes
Substance P (7-11)H₂O1.96 mg/mLRequires sonication and pH adjustment to 2 with HCl.
Substance PDMSO100 mg/mL (74.2 mM)Fresh DMSO is recommended as moisture can reduce solubility.
Substance PWater50 mg/mL-
Substance PEthanolInsoluble-

Data compiled from publicly available information. Solubility may vary depending on the specific batch and purity of the peptide.

Experimental Protocols

Protocol 1: Assessing the Solubility of Lyophilized Substance P (7-11)

Objective: To determine the solubility of Substance P (7-11) in a specific solvent.

Materials:

  • Lyophilized Substance P (7-11)

  • Solvent of interest (e.g., sterile deionized water, PBS, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile tips

Procedure:

  • Add a small, known amount of lyophilized Substance P (7-11) (e.g., 1 mg) to a clean microcentrifuge tube.

  • Add a small volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Re-inspect the solution. If it is clear, the peptide is soluble at that concentration.

  • If the peptide is not fully dissolved, add another small volume of the solvent and repeat steps 3-6 until the peptide is fully dissolved.

  • Calculate the final concentration at which the peptide is fully soluble.

Protocol 2: Intracellular Calcium Influx Assay using Fura-2 AM

Objective: To measure the increase in intracellular calcium concentration in response to Substance P (7-11) stimulation.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-NK1R, U373 MG)

  • 96-well black-walled, clear-bottom plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Substance P (7-11) stock solution

  • Fluorescence plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing:

    • Gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Add the desired concentration of Substance P (7-11) to the wells.

    • Immediately begin recording the fluorescence ratio for 5-10 minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time to determine the intracellular calcium response.

Signaling Pathway

Substance P (7-11) binding to the NK1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of other downstream effectors.

G substance_p Substance P (7-11) nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds to g_protein Gq/11 G-protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces cellular_response Cellular Response (e.g., Proliferation, Inflammation) ca2_release->cellular_response mapk MAPK Pathway (ERK1/2, p38) pkc->mapk Activates mapk->cellular_response

Caption: Substance P (7-11) signaling through the NK1 receptor.

identifying and minimizing off-target effects of Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (7-11). The information is designed to help identify and minimize potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and what is its primary target?

Substance P (7-11) is a C-terminal pentapeptide fragment of the neuropeptide Substance P.[1] Its primary biological target is the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2]

Q2: What are the known on-target effects of Substance P (7-11) binding to the NK1 receptor?

Activation of the NK1 receptor by Substance P (7-11) can initiate several downstream signaling cascades. A primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[1][3] In some cellular contexts, NK1 receptor activation can also lead to the accumulation of cyclic AMP (cAMP).[3]

Q3: What are the potential off-target effects of Substance P (7-11)?

While specific off-target binding data for Substance P (7-11) is limited, studies on related Substance P analogs suggest potential interactions with other GPCRs, including:

  • Bombesin Receptors: Some Substance P analogs have been shown to function as antagonists at bombesin receptors.

  • Cholecystokinin (CCK) Receptors: Certain analogs of Substance P have demonstrated antagonist activity at CCK receptors.

  • Opioid Receptors: There is evidence that some C-terminal fragments of Substance P may interact with opioid receptors.

It is crucial to experimentally verify the selectivity of Substance P (7-11) in your specific model system.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for data integrity. Key strategies include:

  • Dose-Response Curves: Use the lowest effective concentration of Substance P (7-11) to elicit the desired on-target effect.

  • Use of Selective Antagonists: Co-treatment with a selective NK1 receptor antagonist should block the observed effects if they are on-target.

  • Orthogonal Assays: Confirm your findings using different experimental assays that measure distinct downstream events of NK1 receptor activation.

  • Control Peptides: Include inactive fragments or scrambled peptide sequences as negative controls.

  • Receptor Expression Profiling: Characterize your experimental system to understand the expression levels of potential off-target receptors.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent biological response.

Possible Cause Troubleshooting Steps
Off-target receptor activation 1. Perform a literature search for potential off-target receptors in your cell type or tissue. 2. Use selective antagonists for suspected off-target receptors (e.g., bombesin, CCK, or opioid receptor antagonists) to see if the unexpected response is blocked. 3. Conduct a receptor profiling screen by testing Substance P (7-11) against a panel of known GPCRs.
Peptide degradation 1. Ensure proper storage of the peptide stock solution (aliquoted and stored at -80°C). 2. Prepare fresh working solutions for each experiment. 3. Consider including protease inhibitors in your assay buffer if working with cell lysates or tissues.
Low NK1 receptor expression 1. Verify NK1 receptor expression in your experimental system using techniques like qPCR, Western blot, or flow cytometry. 2. Consider using a cell line known to express high levels of the NK1 receptor as a positive control.

Issue 2: High background or non-specific binding in binding assays.

Possible Cause Troubleshooting Steps
Sub-optimal assay conditions 1. Optimize incubation time, temperature, and buffer composition (pH, ionic strength). 2. Increase the number of wash steps after incubation. 3. Include a blocking agent like bovine serum albumin (BSA) in the binding buffer.
Radioligand issues 1. Check the specific activity and purity of the radiolabeled Substance P (7-11). 2. Perform a saturation binding experiment to determine the optimal radioligand concentration.
Filter binding issues 1. Ensure filters are pre-soaked in an appropriate buffer to reduce non-specific binding. 2. Test different types of filter materials.

Quantitative Data Summary

The following tables summarize key quantitative data for Substance P (7-11) and related analogs. Note that off-target data is for related compounds and should be used as a reference for potential interactions.

Table 1: On-Target Binding and Functional Activity of Substance P (7-11) and Analogs at the NK1 Receptor

LigandPreparationAssay TypeParameterValue
Substance P (7-11)Bovine articular chondrocytesCalcium MobilizationMax [Ca2+]i increase (at 10 µM)140 ± 30 nM
[Sar9,Met(O2)11]-Substance PGuinea pig ileumContractionpD28.8 ± 0.1
SeptideRat urinary bladderContractionpD28.1 ± 0.1

Table 2: Off-Target Binding of Substance P Analogs

LigandReceptorPreparationAssay TypeParameterValue
[D-Arg1, D-Pro2, D-Trp7,9, Leu11]Substance PBombesin ReceptorSCLC cell linesRadioligand BindingIC501 µM
[D-Pro4, D-Trp7,9,10]Substance P (4-11)Cholecystokinin ReceptorGuinea pig pancreatic aciniRadioligand BindingKi5 µM
Endomorphin-1/Substance P (7-11) Hybridµ-Opioid ReceptorRecombinantRadioligand BindingKi3.87 ± 0.51 nM

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine Off-Target Interactions

This protocol is designed to assess the binding affinity of Substance P (7-11) to potential off-target receptors (e.g., bombesin, CCK, opioid receptors).

Materials:

  • Cell membranes prepared from a cell line expressing the receptor of interest.

  • Radiolabeled ligand for the off-target receptor (e.g., [125I]-Tyr4-Bombesin, [125I]-CCK-8, or [3H]-DAMGO).

  • Unlabeled Substance P (7-11).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of a range of concentrations of unlabeled Substance P (7-11).

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand for the respective receptor in a separate set of wells.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value for Substance P (7-11) at the off-target receptor.

Protocol 2: Functional Calcium Mobilization Assay

This protocol assesses the ability of Substance P (7-11) to elicit a functional response (calcium mobilization) via on-target (NK1) or potential off-target receptors that signal through the PLC pathway.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human NK1 receptor).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Substance P (7-11).

  • Selective antagonists for the on-target and potential off-target receptors.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • To test for off-target effects, pre-incubate a set of wells with a selective antagonist for the suspected off-target receptor. To confirm on-target effects, pre-incubate another set with a selective NK1 receptor antagonist.

  • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Add varying concentrations of Substance P (7-11) to the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence intensity from baseline to the peak response for each concentration.

  • Plot the dose-response curve and determine the EC50 value. A rightward shift in the dose-response curve in the presence of an antagonist indicates a competitive interaction at that receptor.

Visualizations

On_Target_Signaling_Pathway SP711 Substance P (7-11) NK1R NK1 Receptor SP711->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase releases Ca2+ Ca2_increase->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Off_Target_Troubleshooting_Workflow Start Unexpected Biological Response Observed CheckOnTarget Is the effect blocked by a selective NK1 antagonist? Start->CheckOnTarget OnTargetEffect Likely On-Target Effect CheckOnTarget->OnTargetEffect Yes OffTargetSuspected Potential Off-Target Effect CheckOnTarget->OffTargetSuspected No ReceptorProfiling Perform Receptor Profiling Screen OffTargetSuspected->ReceptorProfiling SelectiveAntagonists Test Selective Antagonists for Suspected Off-Target Receptors (e.g., Bombesin, CCK, Opioid) OffTargetSuspected->SelectiveAntagonists OffTargetIdentified Off-Target Receptor Identified ReceptorProfiling->OffTargetIdentified BlockageObserved Is the effect blocked by an off-target antagonist? SelectiveAntagonists->BlockageObserved BlockageObserved->OffTargetIdentified Yes NovelTarget Potential Novel Target or Non-Specific Effect BlockageObserved->NovelTarget No

References

Technical Support Center: Quantifying Endogenous Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying endogenous Substance P (7-11) levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying endogenous Substance P (7-11)?

A1: The primary challenges in quantifying endogenous Substance P (7-11) stem from its biochemical nature and low concentrations in biological matrices. Key difficulties include:

  • Rapid Enzymatic Degradation: Substance P and its fragments are highly susceptible to degradation by proteases present in biological samples.[1] This necessitates immediate and proper sample handling with protease inhibitors.

  • Low Endogenous Concentrations: Substance P and its metabolites are typically present at very low levels (picogram to nanogram per milliliter), requiring highly sensitive analytical methods.[1][2]

  • Cross-Reactivity of Immunoassays: Many commercially available immunoassays are designed for the full-length Substance P (1-11) and may exhibit limited or variable cross-reactivity with the (7-11) fragment, leading to inaccurate quantification.[3][4]

  • Matrix Interference: Components within biological samples (e.g., plasma, serum, tissue homogenates) can interfere with assay performance, often requiring sample extraction and purification.

  • Adsorption to Surfaces: Peptides like Substance P can adsorb to laboratory plastics and glassware, leading to a loss of analyte and an underestimation of its concentration.

Q2: Which analytical method is best for specifically quantifying Substance P (7-11)?

A2: For specific quantification of Substance P (7-11) and to distinguish it from the parent molecule and other fragments, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. While immunoassays (ELISA, EIA) are commonly used for Substance P, they often measure "Substance P-like immunoreactivity" due to cross-reactivity with multiple fragments. LC-MS/MS offers higher specificity and can simultaneously measure the parent peptide and its various metabolites.

Q3: Why are my measured Substance P (7-11) concentrations lower than expected?

A3: Lower than expected concentrations of Substance P (7-11) can be attributed to several factors during sample collection, processing, and analysis:

  • Inadequate Protease Inhibition: Failure to use or use of inappropriate protease inhibitors can lead to rapid degradation of the peptide.

  • Improper Sample Handling: Delays in processing, failure to keep samples chilled, and repeated freeze-thaw cycles can all contribute to peptide degradation. For instance, SP (1-11) concentrations can be 50% lower in samples kept at ambient temperature for one hour compared to those kept in an ice bath.

  • Adsorption to Labware: Substance P can adsorb to the surfaces of collection tubes and pipet tips. Using siliconized or low-protein-binding plastics can help mitigate this issue.

  • Inefficient Extraction: If using a sample extraction method like Solid-Phase Extraction (SPE), incomplete recovery of the peptide will result in lower measured concentrations.

  • Low Cross-Reactivity of Antibody (for Immunoassays): If using an ELISA or EIA kit, the antibody may have low affinity for the (7-11) fragment specifically.

Q4: Can I use serum samples for Substance P (7-11) quantification?

A4: While serum can be used, plasma collected with anticoagulants like EDTA is often recommended. The clotting process in serum collection can take time, during which proteases can degrade Substance P. If using serum, it is crucial to allow samples to clot at room temperature for a defined, minimal time (e.g., 30 minutes) before centrifugation and the immediate addition of protease inhibitors.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all samples are treated identically from collection to analysis. Standardize processing times and temperatures.
Pipetting Inaccuracy Calibrate pipettes regularly. Use low-retention pipette tips. For immunoassays, ensure thorough mixing after each reagent addition.
Incomplete Washing (Immunoassays) Ensure complete removal of wash buffer from wells, as residual buffer can interfere with subsequent steps.
Matrix Effects Perform spike and recovery experiments to assess matrix interference. If significant, optimize the sample dilution or implement a sample extraction protocol.
Issue 2: Poor Sensitivity / No Detectable Signal
Potential Cause Troubleshooting Step
Analyte Degradation Review sample collection and handling procedures. Ensure the use of appropriate protease inhibitors (e.g., aprotinin) and that samples are kept cold and processed quickly.
Low Analyte Concentration Concentrate the sample using Solid-Phase Extraction (SPE).
Assay Not Sensitive Enough For immunoassays, check the kit's limit of detection (LOD). Consider using a more sensitive method like LC-MS/MS, which can achieve sub-pg/mL detection limits.
Incorrect Assay Wavelength (Immunoassays) Verify that the microplate reader is set to the correct wavelength as specified in the kit protocol.

Quantitative Data Summary

The cross-reactivity of commercially available Substance P immunoassays with the (7-11) fragment and other related peptides is a critical consideration for data interpretation.

Table 1: Cross-Reactivity of a Commercial Substance P EIA Kit

Compound Cross-Reactivity (%)
Substance P (1-11)100%
Substance P (3-11)85.9%
Physalaemin75.3%
Substance P (4-11)11.7%
Substance P (7-11) 5.9%
α-Neurokinin0.8%
β-Neurokinin0.2%
Somatostatin< 0.001%
Substance P (1-4)< 0.001%

Data sourced from commercially available ELISA kit datasheets. This table highlights that a standard Substance P ELISA would detect the (7-11) fragment with only about 5.9% of the efficiency with which it detects the full-length peptide.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Draw whole blood into chilled tubes containing EDTA as an anticoagulant (e.g., 1 mg/mL of blood).

  • Protease Inhibition: Immediately after collection (within 5 minutes), add a protease inhibitor such as aprotinin (e.g., 500 KIU/mL of blood).

  • Centrifugation: Centrifuge the blood at approximately 1,600 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully collect the supernatant (plasma) and transfer it to fresh, labeled, low-protein-binding tubes.

  • Storage: Immediately assay the plasma or store it in aliquots at ≤ -70°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for concentrating and purifying Substance P and its fragments from plasma.

  • Acidification: Add an equal volume of 1% trifluoroacetic acid (TFA) in water to the plasma sample.

  • Clarification: Centrifuge at 17,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Collect the supernatant.

  • Column Equilibration: Equilibrate a C18 Sep-Pak column (e.g., 200 mg) by washing with 1 mL of acetonitrile, followed by 10-25 mL of 1% TFA in water.

  • Sample Loading: Apply the acidified supernatant to the equilibrated C18 column.

  • Washing: Wash the column with 10-20 mL of 1% TFA in water to remove salts and other hydrophilic impurities. Discard the wash.

  • Elution: Elute the bound peptides with 3 mL of a solution of 60:40 acetonitrile:1% TFA in water. Collect the eluate in a plastic tube.

  • Drying: Evaporate the eluate to dryness using a centrifugal concentrator under vacuum.

  • Reconstitution: Reconstitute the dried peptide extract in the appropriate assay buffer immediately before analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Quantification Collect 1. Blood Collection (Chilled EDTA Tubes) Inhibit 2. Add Protease Inhibitors Collect->Inhibit Centrifuge 3. Centrifuge at 4°C Inhibit->Centrifuge Separate 4. Separate Plasma Centrifuge->Separate Store 5. Store at -70°C Separate->Store Quantify B. Quantification (LC-MS/MS or ELISA) Separate->Quantify Direct Measurement Extract A. Solid-Phase Extraction (Optional) Store->Extract Thaw on ice Extract->Quantify

Caption: Workflow for quantifying endogenous Substance P (7-11).

Degradation_Pathway SP_1_11 Substance P (1-11) Proteases Proteases (e.g., Metalloproteases) SP_1_11->Proteases SP_1_9 SP (1-9) SP_1_7 SP (1-7) SP_7_11 SP (7-11) Other_Frags Other Fragments (e.g., SP 1-4, 3-11, 5-11) Proteases->SP_1_9 Proteases->SP_1_7 Proteases->SP_7_11 Proteases->Other_Frags

Caption: Simplified degradation pathway of Substance P.

References

impact of freeze-thaw cycles on Substance P (7-11) integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Substance P (7-11). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling and stability of Substance P (7-11), with a particular focus on the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How do freeze-thaw cycles affect the integrity of Substance P (7-11)?

Repeated freeze-thaw cycles are strongly discouraged as they can compromise the integrity of Substance P (7-11) solutions.[1][2][3][4] While one study on various Substance P fragments, including SP (7-11), suggested that repeated freezing and thawing did not substantially affect structural integrity when analyzed by LC-MS/MS, the general consensus and best practice for peptides is to avoid such cycles. The labile nature of Substance P makes it susceptible to degradation from physical stress and changes in the microenvironment that occur during freezing and thawing.

Q2: What are the potential degradation pathways for Substance P (7-11) during freeze-thaw cycles?

While specific data on the degradation products of Substance P (7-11) after freeze-thaw cycles is limited, general peptide degradation mechanisms that can be exacerbated by freezing and thawing include:

  • Aggregation: The formation of insoluble peptide aggregates.

  • Proteolysis: Enzymatic degradation if proteases are present.

  • Oxidation: Particularly of the methionine residue at position 11.

  • Hydrolysis: Cleavage of peptide bonds.

Q3: How should I store my Substance P (7-11) stock solutions to minimize degradation?

To ensure the long-term stability and integrity of your Substance P (7-11), it is crucial to aliquot the stock solution into single-use volumes upon initial preparation. These aliquots should then be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] This practice of aliquoting minimizes the number of freeze-thaw cycles the bulk of the peptide is subjected to, thereby preserving its quality.

Q4: My Substance P (7-11) solution appears cloudy after thawing. What should I do?

Cloudiness or precipitation after thawing may indicate peptide aggregation or poor solubility. Gently vortexing the solution may help to redissolve the peptide. If the solution remains cloudy, it is recommended to centrifuge the sample and use the supernatant, although the concentration of the active peptide may be reduced. For future use, consider preparing the stock solution in a different solvent or adjusting the pH to improve solubility.

Q5: What is the recommended solvent for reconstituting lyophilized Substance P (7-11)?

The choice of solvent depends on the specific experimental requirements. Sterile, nuclease-free water is a common solvent. For peptides with solubility challenges, the addition of a small amount of a co-solvent such as acetonitrile or DMSO may be necessary. Always refer to the manufacturer's instructions for the specific lot of Substance P (7-11) you are using.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Experimental Results

Possible Cause 1: Compromised Peptide Integrity due to Multiple Freeze-Thaw Cycles

  • Symptoms: Diminished biological activity, lower than expected concentration measurements, or the appearance of unexpected peaks in analytical chromatography.

  • Troubleshooting Steps:

    • Review Handling Protocol: Confirm that the stock solution has not been subjected to multiple freeze-thaw cycles.

    • Use a Fresh Aliquot: Repeat the experiment using a fresh, single-use aliquot of the Substance P (7-11) stock solution that has not been previously thawed.

    • Perform Quality Control: If the issue persists, consider analyzing the integrity of your stock solution using an appropriate analytical method such as HPLC or mass spectrometry to check for degradation products.

Possible Cause 2: Adsorption of the Peptide to Surfaces

  • Symptoms: Lower than expected concentrations in your working solutions.

  • Troubleshooting Steps:

    • Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding microcentrifuge tubes.

    • Include a Carrier Protein: For very dilute solutions, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% can help prevent adsorption to plastic or glass surfaces.

Data Presentation

Number of Freeze-Thaw CyclesEstimated % IntegrityPotential Observations
0 (Freshly Prepared)100%Clear solution, expected biological activity.
195 - 99%Generally minimal impact on integrity.
385 - 95%Potential for slight decrease in activity.
570 - 85%Increased likelihood of aggregation and reduced activity.
>5<70%Significant degradation, visible precipitates may be present.

Experimental Protocols

Protocol 1: Assessment of Substance P (7-11) Integrity using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity and identify potential degradation products of Substance P (7-11) after freeze-thaw cycles.

Materials:

  • Substance P (7-11) samples (control and freeze-thawed)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation:

    • Thaw the Substance P (7-11) aliquots (control and those subjected to freeze-thaw cycles) at room temperature.

    • Dilute the samples to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Compare the chromatograms of the freeze-thawed samples to the control (0 freeze-thaw cycles).

    • Calculate the peak area of the intact Substance P (7-11) and any new peaks that may represent degradation products.

    • Determine the percentage of intact peptide remaining after each freeze-thaw cycle.

Protocol 2: General Freeze-Thaw Stability Study

This protocol provides a framework for designing a freeze-thaw stability study for Substance P (7-11).

Procedure:

  • Aliquot Preparation: Prepare a sufficient number of single-use aliquots of your Substance P (7-11) stock solution.

  • Baseline Analysis (Cycle 0): Immediately after preparation, analyze a set of aliquots using a suitable analytical method (e.g., HPLC, LC-MS/MS, or a functional assay) to determine the initial integrity and activity.

  • Freeze-Thaw Cycling:

    • Freeze the remaining aliquots at a controlled rate to -20°C or -80°C.

    • For each cycle, thaw a set of aliquots at room temperature until completely liquid.

    • Immediately after thawing, analyze the samples.

    • Refreeze the remaining aliquots for the next cycle.

  • Data Collection: Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles).

  • Analysis: Compare the results from each freeze-thaw cycle to the baseline data to assess the loss of integrity or activity over time.

Visualizations

Substance P (7-11) Signaling Pathway

Substance P and its fragments, including Substance P (7-11), primarily exert their effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. This interaction initiates downstream signaling cascades.

SubstanceP_Signaling cluster_membrane Cell Membrane NK1R NK1R G_protein Gq/11 NK1R->G_protein activates SP Substance P (7-11) SP->NK1R PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Substance P (7-11) signaling via the NK1R pathway.

Experimental Workflow for Freeze-Thaw Stability Assessment

This diagram illustrates the logical flow of an experiment designed to evaluate the impact of freeze-thaw cycles on Substance P (7-11) integrity.

Freeze_Thaw_Workflow start Prepare Substance P (7-11) Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot control Analyze Control (T=0) (HPLC, MS, Bioassay) aliquot->control freeze Freeze Aliquots (-20°C or -80°C) aliquot->freeze end Compare Data and Assess Stability control->end Baseline Data thaw Thaw Aliquots (Room Temperature) freeze->thaw analyze Analyze Thawed Sample (e.g., Cycle 1) thaw->analyze loop Repeat Freeze-Thaw for N Cycles analyze->loop loop->freeze More Cycles loop->end N Cycles Complete

References

Technical Support Center: Troubleshooting Variability in Substance P (7-11) Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common sources of variability in experiments involving the neuropeptide fragment, Substance P (7-11). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve specific issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and what is its primary mechanism of action?

Substance P (7-11) is the C-terminal pentapeptide fragment of Substance P (SP), an eleven-amino acid neuropeptide.[1][2][3] This fragment is crucial for the biological activity of the full-length peptide, particularly its interaction with neurokinin receptors.[4] The primary mechanism of action for Substance P and its C-terminal fragments involves binding to and activating G protein-coupled receptors (GPCRs), most notably the neurokinin-1 receptor (NK1R).[4] Activation of NK1R by Substance P can stimulate multiple signaling pathways, including the Gαq/phospholipase C and Gαs/adenylyl cyclase pathways, leading to subsequent downstream cellular responses.

Q2: My Substance P (7-11) is showing lower than expected biological activity. What are the potential causes?

Several factors can contribute to reduced biological activity of Substance P (7-11):

  • Peptide Degradation: Substance P and its fragments are susceptible to degradation by various proteases present in biological samples. Proper sample handling, including the use of protease inhibitors and maintaining samples at low temperatures, is critical to prevent degradation.

  • Improper Storage: Lyophilized Substance P (7-11) should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles that can lead to degradation.

  • Aggregation: Substance P has a tendency to self-aggregate, which can reduce its effective concentration and biological activity. The solvent, pH, and ionic strength can all influence aggregation.

  • Oxidation of Methionine: The C-terminal methionine residue is susceptible to oxidation, which can impact receptor binding and activity. Using analogs with methionine replaced by a non-oxidizable residue like norleucine can mitigate this issue.

Q3: I am observing high variability between my experimental replicates. What could be the cause?

High variability in experiments with Substance P (7-11) often stems from inconsistent sample preparation and handling. Key factors to consider include:

  • Inconsistent Peptide Concentration: This can be due to aggregation, where the peptide is not fully dissolved, or errors in dilution. It is recommended to briefly vortex or sonicate the peptide solution to ensure it is fully dissolved.

  • Cell or Tissue Health: The physiological state of the cells or tissues being used can significantly impact the response. Using cells within a consistent passage number and standardizing tissue preparation procedures can help reduce variability.

  • Enzymatic Degradation: The rate of degradation can vary between samples if protease inhibitor cocktails are not used consistently or if samples are not processed promptly at cold temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Response

If you are observing a weak or inconsistent biological response in your experiments with Substance P (7-11), follow this troubleshooting workflow:

cluster_peptide Peptide-Related Issues cluster_experiment Experimental System Issues start Start: Inconsistent/No Response check_peptide Verify Peptide Integrity start->check_peptide check_storage Review Storage Conditions (-20°C lyophilized, -80°C solution) check_peptide->check_storage Degradation? check_prep Assess Solution Preparation (Solubility, Aggregation) check_peptide->check_prep Aggregation? check_purity Confirm Peptide Purity (CoA) check_peptide->check_purity Impurities? check_protocol Evaluate Experimental Protocol check_prep->check_protocol check_receptor Verify NK1 Receptor Expression (qPCR, Western Blot) check_protocol->check_receptor check_cells Assess Cell/Tissue Viability check_receptor->check_cells check_concentration Recalculate Concentrations check_cells->check_concentration resolve Resolution check_concentration->resolve

Caption: Troubleshooting workflow for inconsistent biological response.

Issue 2: Difficulties with Peptide Solubility and Aggregation

Substance P and its fragments can be prone to aggregation, which can significantly affect experimental outcomes.

  • Recommended Solvents: For initial reconstitution of lyophilized Substance P (7-11), it is often recommended to use a small amount of a sterile organic solvent like DMSO, followed by the slow addition of an aqueous buffer to the desired concentration.

  • Sonication: To aid dissolution and break up potential aggregates, gentle sonication can be applied.

  • pH and Ionic Strength: The aggregation of Substance P is influenced by pH and the ionic strength of the solution. It is advisable to maintain consistent buffer conditions across experiments.

Issue 3: Discrepancies in Quantification using Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure Substance P levels, but results can be variable.

  • Antibody Cross-Reactivity: It is crucial to be aware of the cross-reactivity of the antibody used in the ELISA kit. Many antibodies detect not only the full-length Substance P but also its fragments, leading to a measurement of "Substance P-like immunoreactivity" rather than the specific concentration of the intact peptide. The cross-reactivity of one commercially available ELISA kit is detailed in the table below.

  • Sample Preparation: To prevent degradation in samples like plasma, it is recommended to collect blood in tubes containing protease inhibitors (e.g., aprotinin in EDTA) and to chill the samples immediately, harvesting the plasma within an hour.

  • Sample Extraction: For samples with low levels of Substance P, an extraction step using C18 Sep-Pak columns may be necessary to concentrate the peptide and remove interfering substances.

Data Presentation

Table 1: Cross-Reactivity of a Commercial Substance P ELISA Kit

PeptideCross-Reactivity (%)
Substance P100
Substance P (3-11)66
Substance P (7-11)>100
Physalaemin50
α-Neurokinin<0.001
β-Neurokinin<0.001
Somatostatin<0.001
Substance P (1-4)<0.001

Data sourced from a commercially available ELISA kit datasheet.

Table 2: Factors Influencing Substance P Degradation in Bovine Blood Samples

ConditionEffect on Substance P ConcentrationRecommendation
Holding Temperature Significantly lower concentration at ambient temperature compared to ice bath.Chill blood samples immediately after collection.
Holding Time Degradation increases with time.Harvest plasma within 1 hour of collection.
Protease Inhibitor Aprotinin was found to be the most effective inhibitor at ice bath temperature.Use protease inhibitors, such as aprotinin, in collection tubes.

Based on findings from a study on sample handling methods.

Experimental Protocols

Protocol 1: Sample Extraction for Substance P Quantification

This protocol is adapted from procedures recommended for commercial ELISA kits and is suitable for concentrating Substance P from biological fluids.

  • Acidification: Add an equal volume of 1% trifluoroacetic acid (TFA) in water to the sample.

  • Centrifugation: Centrifuge at 17,000 x g for 15 minutes at 4°C to clarify the sample. Save the supernatant.

  • Column Equilibration: Equilibrate a 200 mg C18 Sep-Pak column by washing with 1 mL of acetonitrile, followed by 10-25 mL of 1% TFA in water.

  • Sample Loading: Apply the supernatant from step 2 to the equilibrated Sep-Pak column.

  • Washing: Wash the column with 10-20 mL of 1% TFA in water to remove hydrophilic impurities.

  • Elution: Elute the peptide with a suitable organic solvent, such as acetonitrile.

  • Drying and Reconstitution: Dry the eluted sample (e.g., by vacuum centrifugation) and reconstitute it in the appropriate assay buffer for analysis.

Protocol 2: General Workflow for a Substance P (7-11) Bioassay

This outlines a generalized workflow for conducting a cell-based bioassay to measure the activity of Substance P (7-11).

start Start: Bioassay prep_cells Prepare Cells/Tissues (Culture, Passage, Seeding) start->prep_cells prep_peptide Reconstitute & Dilute SP (7-11) (Use fresh aliquots) prep_cells->prep_peptide incubation Incubate Cells with SP (7-11) (Define time and concentration) prep_peptide->incubation readout Measure Biological Response (e.g., Calcium flux, cAMP levels) incubation->readout analysis Data Analysis (Dose-response curve) readout->analysis end End analysis->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (7-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal excitability, Inflammation) Ca->Response PKC->Response AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

References

optimizing incubation time for Substance P (7-11) in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Substance P (7-11) applications in cell culture. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

???+ question "What is Substance P (7-11)?"

???+ question "What is the primary mechanism of action for Substance P (7-11)?"

???+ question "What factors influence the optimal incubation time?"

???+ question "How do I choose the right concentration of Substance P (7-11)?"

???+ question "How should I prepare and store Substance P (7-11)?"

Troubleshooting Guide

Problem: I am not observing any cellular response after treatment with Substance P (7-11).
Possible Cause Recommended Solution
Peptide Degradation Ensure the peptide has been stored correctly (aliquoted, at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock aliquot for each experiment.
Low NK1R Expression Verify that your chosen cell line expresses the Neurokinin-1 Receptor (NK1R) at sufficient levels. You can check this via qPCR, Western blot, or by consulting literature for your specific cell line. Some cell lines may have low endogenous receptor levels.[2]
Incorrect Incubation Time/Concentration The chosen incubation time may be too short or too long for the specific endpoint being measured. Perform a time-course experiment (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr). Also, perform a dose-response curve (e.g., 10 nM to 10 µM) to identify the optimal concentration.
Receptor Desensitization High concentrations of Substance P (7-11) can cause rapid desensitization and internalization of NK1R.[3][4] If you are looking at a later time point, a very high initial dose might lead to a diminished long-term signal. Consider using a lower concentration for long-term studies.
Assay Sensitivity The assay used to measure the response may not be sensitive enough. Ensure your detection method (e.g., fluorescent plate reader, ELISA kit) is properly calibrated and has the required sensitivity to detect the expected change.
Problem: The response I see is highly variable between experiments.
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Cell passage number, confluency, and overall health can significantly impact results. Use cells within a consistent passage range and seed them to reach a consistent confluency at the time of the experiment.
Variability in Reagents Inconsistencies in cell culture media, serum lots, or other reagents can introduce variability.[5] Maintain a consistent source and lot for all critical reagents. When a new lot is introduced, perform a bridging experiment to ensure consistency.
Inconsistent Incubation Times Ensure precise timing for peptide addition and assay termination across all samples and experiments. Use a multichannel pipette for simultaneous addition where possible.
Peptide Adsorption Peptides can adsorb to plastic surfaces. Consider using low-retention plasticware or pre-treating pipette tips and tubes with a bovine serum albumin (BSA) solution to minimize loss of the peptide.

Experimental Protocols and Data

Data Summary: Incubation Times and Concentrations

The following table summarizes conditions from published studies to provide a starting point for experimental design.

Cell TypeEndpoint MeasuredConcentrationIncubation TimeCitation
Bovine Articular ChondrocytesProstaglandin E2 / Collagenase Production>1 µM24 hours
Bovine Articular ChondrocytesIntracellular Calcium ([Ca2+]i) Increase10 µM (maximal)Seconds to Minutes
NIH 3T3 Fibroblasts (hNK1R expressing)COX-2 Expression100 nM4.5 hours
Murine Peritoneal MacrophagesSubstance P Metabolism1.5 µM1 hour
Protocol: Measuring Intracellular Calcium Flux

This protocol provides a general workflow for measuring the rapid increase in intracellular calcium following stimulation with Substance P (7-11) using a fluorescent indicator like Fura-2.

  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells.

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2). Measure the baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Stimulation:

    • Prepare a solution of Substance P (7-11) in the same physiological buffer at a concentration 2-5 times higher than the final desired concentration.

    • Using the plate reader's injection system or a multichannel pipette, add the Substance P (7-11) solution to the wells while continuously recording the fluorescence.

  • Data Acquisition: Continue recording the fluorescence signal for 3-5 minutes post-stimulation to capture the peak response and subsequent return towards baseline.

  • Data Analysis: The ratio of fluorescence intensities (e.g., F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio from baseline to determine the cellular response.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key pathways and processes related to Substance P (7-11) experimentation.

NK1R_Signaling_Pathway SP Substance P (7-11) NK1R NK1R SP->NK1R Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Ca ↑ [Ca2+]i IP3->Ca Mobilizes MAPK MAPK/ERK Pathway PKC->MAPK

Caption: Simplified NK1R signaling pathway activated by Substance P (7-11).

Experimental_Workflow cluster_assay 6. Perform Assay start Start: Cell Culture seed 1. Seed Cells in Plate start->seed incubate1 2. Incubate (e.g., 24h) seed->incubate1 prepare_sp 3. Prepare SP(7-11) Dilutions incubate1->prepare_sp treat 4. Add SP(7-11) to Cells prepare_sp->treat incubate2 5. Incubate (Time Course) treat->incubate2 assay_short Short-Term (e.g., Calcium Flux) incubate2->assay_short seconds-minutes assay_long Long-Term (e.g., ELISA, qPCR) incubate2->assay_long hours analyze 7. Data Analysis assay_short->analyze assay_long->analyze end End: Results analyze->end

Caption: General experimental workflow for studying Substance P (7-11) effects.

References

Technical Support Center: Overcoming the Blood-Brain Barrier for In Vivo Substance P (7-11) Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo delivery of Substance P (7-11) across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

I. Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during your in vivo experiments.

Nanoparticle-Mediated Delivery
Observed Problem Potential Cause(s) Suggested Solution(s)
Low brain uptake of Substance P (7-11)-loaded nanoparticles. 1. Inefficient nanoparticle formulation (e.g., incorrect size, surface charge, or ligand density).[1][2] 2. Rapid clearance of nanoparticles by the reticuloendothelial system (RES).[3] 3. Instability of Substance P (7-11) within the nanoparticle or premature release.1. Optimize Nanoparticle Properties: - Aim for a particle size of less than 100 nm for improved BBB penetration.[4] - Modify the nanoparticle surface with polyethylene glycol (PEG) to increase circulation time.[4] - Functionalize nanoparticles with ligands that target BBB receptors (e.g., transferrin, insulin). 2. Enhance Stability: - Co-encapsulate Substance P (7-11) with stabilizing agents. - Use a polymer matrix with a slow degradation rate, such as PLGA, to ensure sustained release.
High variability in brain nanoparticle concentration between animals. 1. Inconsistent nanoparticle administration (e.g., injection speed, volume). 2. Physiological differences between individual animals.1. Standardize Administration Protocol: - Ensure consistent injection volume and rate for all animals. - Use a consistent injection site (e.g., tail vein). 2. Increase Sample Size: - A larger cohort of animals can help to account for biological variability.
Toxicity or adverse reactions observed in animals. 1. Toxicity of the nanoparticle material itself. 2. Off-target effects of Substance P (7-11). 3. Immune response to the nanoparticles.1. Assess Biocompatibility: - Perform in vitro cytotoxicity assays with the chosen nanoparticle formulation. - Select biodegradable and biocompatible polymers like PLGA. 2. Dose-Response Study: - Conduct a dose-escalation study to determine the maximum tolerated dose.
Focused Ultrasound (FUS)-Mediated Delivery
Observed Problem Potential Cause(s) Suggested Solution(s)
Ineffective or inconsistent BBB opening. 1. Suboptimal acoustic parameters (e.g., pressure, frequency, duty cycle). 2. Insufficient microbubble concentration or improper timing of injection. 3. Skull-induced aberrations of the ultrasound beam.1. Optimize FUS Parameters: - Titrate the acoustic pressure to find the optimal window for BBB disruption without causing tissue damage. - Use a lower frequency (e.g., ≤1.0 MHz) for better skull penetration. 2. Microbubble Administration: - Administer microbubbles as a bolus injection immediately before sonication. - Ensure consistent microbubble dosage across all animals. 3. Acoustic Coupling: - Use degassed water and ultrasound gel to ensure proper coupling between the transducer and the animal's head.
Evidence of tissue damage (e.g., hemorrhage, edema) at the focal spot. 1. Excessive acoustic pressure or exposure time. 2. Inertial cavitation of microbubbles.1. Reduce Acoustic Energy: - Lower the peak negative pressure of the ultrasound beam. - Decrease the duration of sonication. 2. Monitor Cavitation: - Use a passive cavitation detector to monitor microbubble activity and adjust acoustic parameters in real-time to favor stable cavitation.
Low delivery of Substance P (7-11) despite successful BBB opening. 1. Rapid degradation of Substance P (7-11) in circulation. 2. Inefficient transport of Substance P (7-11) across the opened BBB.1. Protect the Peptide: - Encapsulate Substance P (7-11) in nanoparticles or liposomes before FUS application. 2. Optimize Timing: - Administer Substance P (7-11) at the time of peak BBB permeability, typically immediately after sonication.
Intranasal Delivery
Observed Problem Potential Cause(s) Suggested Solution(s)
Low and variable brain concentrations of Substance P (7-11). 1. Inefficient transport from the nasal cavity to the brain. 2. Rapid mucociliary clearance. 3. Enzymatic degradation in the nasal cavity. 4. Improper administration technique.1. Enhance Absorption: - Co-administer with a permeation enhancer. - Formulate with mucoadhesive agents to increase residence time. 2. Protect from Degradation: - Co-administer with enzyme inhibitors. - Encapsulate in nanoparticles. 3. Refine Administration Technique: - Use a low administration volume (5-10 µL per nostril in rats). - Administer slow droplets to maximize mucosal contact. - Position the animal with its head tilted back.
Substance P (7-11) is primarily detected in the lungs and stomach. 1. Aspiration of the administered solution due to large volume or rapid delivery. 2. Swallowing of the formulation.1. Optimize Delivery Volume and Rate: - Use smaller volumes administered in divided doses. - Administer the solution slowly to allow for absorption. 2. Anesthesia Considerations: - Use light anesthesia to minimize sneezing and forceful inhalation that can lead to lung deposition.
Nasal irritation or inflammation in the animals. 1. High concentration of permeation enhancers or other excipients. 2. pH or osmolality of the formulation is not physiological.1. Formulation Optimization: - Test the tolerability of different concentrations of excipients. - Adjust the pH and osmolality of the formulation to be close to physiological levels.

II. Frequently Asked Questions (FAQs)

Q1: What is the major challenge in delivering Substance P (7-11) to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border that protects the central nervous system from harmful substances in the blood. Substance P (7-11), being a peptide, has limited ability to cross this barrier on its own. Additionally, its short half-life in circulation due to enzymatic degradation poses another significant hurdle.

Q2: How do nanoparticles facilitate the delivery of Substance P (7-11) across the BBB?

A2: Nanoparticles can encapsulate Substance P (7-11), protecting it from degradation. Their small size (ideally <100 nm) and modifiable surface properties allow them to cross the BBB through various mechanisms, including receptor-mediated transcytosis when functionalized with specific ligands.

Q3: What are the key safety considerations when using focused ultrasound to open the BBB?

A3: The main safety concern is the potential for tissue damage, such as microhemorrhages or edema, if the acoustic parameters are not optimized. It is crucial to use the lowest effective acoustic pressure and to monitor for inertial cavitation. The BBB opening is transient and typically resolves within 24 hours.

Q4: Is intranasal delivery a targeted approach?

A4: Intranasal delivery provides a direct pathway to the brain, bypassing the BBB, but it is not inherently targeted to a specific brain region. The distribution is generally wider, with higher concentrations often found in the olfactory bulb and rostral brain areas. However, combining intranasal administration with focused ultrasound can enhance delivery to a targeted brain region.

Q5: How can I quantify the amount of Substance P (7-11) that has reached the brain?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Substance P (7-11) and its metabolites in brain tissue homogenates. This technique allows for accurate measurement of picogram to nanogram levels of the peptide.

Q6: What is the typical in vivo stability of Substance P (7-11)?

A6: Substance P and its fragments have a very short half-life in vivo due to rapid degradation by various proteases. When developing a delivery strategy, it is crucial to incorporate methods to protect the peptide from enzymatic cleavage, such as encapsulation in nanoparticles or co-administration with protease inhibitors.

III. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies. Note: Direct comparative studies for Substance P (7-11) delivery across all three methods are limited. The data presented is a compilation from various studies on peptide and nanoparticle delivery to the brain.

Table 1: Nanoparticle Formulation and Brain Uptake
Nanoparticle TypePeptide/DrugAnimal ModelBrain Uptake (% Injected Dose/g tissue)Reference
PLGA-PEGModel PeptideMouse~0.1-0.5%
Polysorbate 80-coated PBCADoxorubicinRatSignificantly increased vs. free drug
Gold Nanoparticles (Insulin-targeted)InsulinMouse>5-fold increase vs. untargeted
Table 2: Focused Ultrasound Parameters and BBB Permeability
Animal ModelFrequency (MHz)Peak Negative Pressure (MPa)MicrobubblePermeability Increase (Fold Change)Reference
Mouse1.50.3-0.6Definity®Pressure-dependent
Rat0.50.4-0.8Optison™Up to 10-fold for small molecules
Canine0.220.3-0.5Definity®19 ± 11% enhancement
Table 3: Intranasal Delivery Efficiency
FormulationPeptide/DrugAnimal ModelBrain-to-Blood RatioReference
Simple SolutionHuman β-AmyloidRatSignificantly higher than IV
Mucoadhesive FormulationModel PeptideRatEnhanced brain targeting
NanoparticlesGLP-2MouseComparable to ICV administration

IV. Experimental Protocols

Preparation of Substance P (7-11)-Loaded PLGA Nanoparticles

This protocol is based on a modified nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Substance P (7-11)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) in an appropriate volume of DCM (e.g., 2 mL).

  • Drug Loading: Dissolve Substance P (7-11) in a small volume of a suitable solvent and add it to the PLGA solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unloaded drug. Repeat this step three times.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

In Vivo Focused Ultrasound-Mediated BBB Opening in a Rat Model

This protocol is a general guideline for FUS-mediated BBB opening in rats.

Materials:

  • Focused ultrasound system with a single-element transducer

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Microbubbles (e.g., Definity®)

  • Substance P (7-11) formulation

  • Catheter for intravenous injection

  • Degassed water and ultrasound gel

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave the head to ensure good acoustic coupling.

  • IV Catheterization: Insert a catheter into the tail vein for the administration of microbubbles and the therapeutic agent.

  • FUS Setup: Position the FUS transducer over the target brain region using stereotaxic coordinates. Couple the transducer to the head using degassed water and ultrasound gel.

  • Sonication: a. Administer a bolus of microbubbles via the tail vein catheter. b. Immediately begin the FUS sonication with pre-determined acoustic parameters (e.g., frequency, pressure, duration).

  • Substance P (7-11) Administration: Inject the Substance P (7-11) formulation intravenously, either immediately before or after sonication, depending on the experimental design.

  • Post-Procedure Monitoring: Monitor the animal for any adverse effects during recovery from anesthesia.

  • Confirmation of BBB Opening: BBB opening can be confirmed by administering a contrast agent (e.g., Evans blue or gadolinium) and observing its extravasation into the brain parenchyma.

Intranasal Administration of Substance P (7-11) to Mice

This protocol is adapted for awake mice to minimize the effects of anesthesia.

Materials:

  • Substance P (7-11) formulation

  • Micropipette

  • Mouse restraint device (optional)

Procedure:

  • Animal Acclimation: Acclimate the mice to handling for several days before the experiment to reduce stress.

  • Formulation Preparation: Prepare the Substance P (7-11) solution in a suitable vehicle. The volume should be low (e.g., 24 µL total for a mouse).

  • Restraint: Gently restrain the mouse, ensuring its head is held steady and slightly tilted back.

  • Administration: Using a micropipette, administer small droplets (e.g., 2-3 µL) into one nostril. Allow a brief pause between droplets for the mouse to inhale. Alternate between nostrils.

  • Post-Administration: Keep the mouse in a head-tilted position for a short period after administration to facilitate absorption into the nasal cavity.

  • Monitoring: Observe the mouse for any signs of respiratory distress or irritation.

Quantification of Substance P (7-11) in Brain Tissue by LC-MS/MS

This is a general workflow for the analysis of Substance P (7-11) in brain tissue.

Materials:

  • Brain tissue sample

  • Homogenizer

  • Acidic extraction buffer (e.g., 0.1% formic acid in water/acetonitrile)

  • Internal standard (e.g., a stable isotope-labeled version of the peptide)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in the acidic extraction buffer containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed to pellet the proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.

  • LC Separation: Inject a known volume of the supernatant onto a suitable HPLC column (e.g., C18) for chromatographic separation.

  • MS/MS Detection: Analyze the eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify Substance P (7-11) and its internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of Substance P (7-11) and use it to calculate the concentration in the brain tissue samples.

V. Visualization of Pathways and Workflows

Substance P (7-11) Signaling Pathway

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(7-11) SP(7-11) NK1R NK1 Receptor SP(7-11)->NK1R Binding G_protein Gq/11 NK1R->G_protein Activation PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Substance P (7-11) signaling via the NK1 receptor.

Experimental Workflow for Nanoparticle-Mediated Delivery

Nanoparticle_Workflow cluster_prep Preparation & Characterization cluster_invivo In Vivo Experiment cluster_analysis Analysis Prep SP(7-11) Nanoparticle Formulation Char Characterization (Size, Charge, Loading) Prep->Char Admin IV Administration to Animal Model Char->Admin Tissue Brain Tissue Collection Admin->Tissue Quant Quantification of SP(7-11) (e.g., LC-MS/MS) Tissue->Quant Eval Evaluation of Therapeutic Efficacy Quant->Eval

Caption: Workflow for nanoparticle-mediated delivery of SP (7-11).

Logical Flow for Troubleshooting Low Brain Uptake

Troubleshooting_Uptake Start Low Brain Uptake of SP(7-11) Check_Formulation Is the delivery formulation optimized? Start->Check_Formulation Check_Admin Is the administration protocol consistent? Check_Formulation->Check_Admin Yes Optimize_Formulation Optimize formulation (size, surface, etc.) Check_Formulation->Optimize_Formulation No Check_Stability Is SP(7-11) stable in vivo? Check_Admin->Check_Stability Yes Standardize_Admin Standardize administration (volume, rate, etc.) Check_Admin->Standardize_Admin No Protect_Peptide Protect peptide (e.g., encapsulation) Check_Stability->Protect_Peptide No Re_evaluate Re-evaluate Brain Uptake Check_Stability->Re_evaluate Yes Optimize_Formulation->Re_evaluate Standardize_Admin->Re_evaluate Protect_Peptide->Re_evaluate

Caption: Troubleshooting logic for low brain uptake of SP (7-11).

References

Technical Support Center: Substance P (7-11) Peptide Handling and Aggregation Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing aggregation issues associated with the Substance P (7-11) peptide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and why is aggregation a concern?

Substance P (7-11) is a C-terminal pentapeptide fragment of the neuropeptide Substance P, with the sequence Phe-Phe-Gly-Leu-Met-NH2. It is biologically active and known to cause an increase in intracellular calcium concentration.[1] Aggregation, the self-association of peptide molecules into larger, often insoluble complexes, is a significant concern as it can lead to a loss of biological activity, inaccurate quantification, and potential cytotoxicity in cell-based assays.

Q2: What are the primary causes of Substance P (7-11) aggregation?

Several factors can induce the aggregation of Substance P (7-11) and related peptides:

  • High Concentration: Substance P (7-11) has been shown to induce aggregation in human neutrophils at concentrations of 10 µM and higher.[2][3]

  • pH: Both acidic and basic pH conditions can promote the aggregation of Substance P. The peptide is most stable in a neutral pH range (pH 7.0-7.4).[4]

  • Ionic Strength: While low ionic strength can still permit aggregation, the presence of salts can influence aggregation by screening electrostatic interactions.[5]

  • Temperature: Both high and low temperatures can promote aggregation by affecting the conformational stability of the peptide.

  • Hydrophobic Interactions: The hydrophobic residues in the Substance P (7-11) sequence can drive self-association to minimize contact with the aqueous environment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can induce aggregation.

Q3: How can I visually detect if my Substance P (7-11) solution has aggregated?

The simplest method is a visual inspection of your solution. The presence of visible particulates, cloudiness, or a precipitate is a clear indication of aggregation. For less obvious aggregation, an increase in absorbance at around 350 nm using a UV-Vis spectrophotometer can indicate the presence of light-scattering aggregates.

Q4: Is it possible to reverse the aggregation of Substance P (7-11)?

In some cases, it is possible to disaggregate peptide solutions. Mild sonication can be used to break up aggregates. Adjusting the pH to a neutral range may also help to redissolve precipitated peptide. However, prevention is the most effective strategy.

Troubleshooting Guides

Issue 1: Lyophilized Substance P (7-11) powder is difficult to dissolve.

This is a common issue, particularly with hydrophobic peptides.

  • Initial Solubilization Strategy: Instead of directly dissolving the peptide in an aqueous buffer, first, dissolve the peptide in a minimal amount of a sterile, compatible organic solvent such as dimethyl sulfoxide (DMSO).

  • Step-wise Dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer of your choice dropwise while vortexing the solution. This gradual dilution helps to prevent the peptide from crashing out of the solution.

  • Sonication: Brief periods of sonication in a water bath can aid in the dissolution of small aggregates. It is recommended to use short bursts (e.g., 3 sessions of 10-15 seconds) and to keep the sample on ice between bursts to prevent heating.

Issue 2: The peptide solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating in the solution.

  • Check the pH: Ensure the pH of your final buffer is within the neutral range of 7.0-7.4.

  • Lower the Concentration: If experimentally feasible, working at a lower concentration of Substance P (7-11) can reduce the likelihood of aggregation.

  • Add Anti-Aggregation Excipients: Consider the use of excipients to stabilize the peptide in solution.

Below is a summary of common excipients used to prevent peptide aggregation:

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol5-10% (w/v)Stabilize the native structure of the peptide.
Amino Acids Arginine, Glycine, Histidine, Lysine50-100 mMInhibit aggregation through a variety of interactions, including preferential exclusion and direct binding.
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Reduce surface-induced aggregation and can help to solubilize aggregates.
  • Storage: For long-term storage, it is recommended to aliquot the peptide stock solution into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. This avoids repeated freeze-thaw cycles. When needed, thaw the aliquot rapidly in a water bath and use it immediately.

Troubleshooting Workflow for Peptide Aggregation

If you encounter aggregation during your experiments, follow this logical troubleshooting workflow.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Immediate Actions cluster_3 Preventative Measures for Future Experiments Problem Peptide Aggregation Observed (Cloudiness, Precipitate) Check_pH Is the pH neutral (7.0-7.4)? Problem->Check_pH Check_Conc Is the concentration high (>10 µM)? Problem->Check_Conc Adjust_pH Adjust pH to neutral Check_pH->Adjust_pH No Use_Excipients Add anti-aggregation excipients (e.g., Sugars, Amino Acids, Surfactants) Check_pH->Use_Excipients Yes Dilute Dilute the sample Check_Conc->Dilute Yes Check_Conc->Use_Excipients No Sonicate Briefly sonicate on ice Adjust_pH->Sonicate Dilute->Sonicate Sonicate->Use_Excipients Optimize_Storage Aliquot, flash-freeze, and store at -80°C Use_Excipients->Optimize_Storage Fresh_Prep Prepare fresh solution for each experiment Optimize_Storage->Fresh_Prep

A decision tree for troubleshooting peptide aggregation.

Experimental Protocols

Protocol for Preparing an Aggregate-Free Stock Solution of Substance P (7-11)
  • Preparation: Before opening, centrifuge the vial of lyophilized Substance P (7-11) to ensure all the powder is at the bottom. Allow the vial to warm to room temperature.

  • Initial Dissolution: Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aqueous Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) dropwise to the concentrated DMSO stock solution until you reach your final desired concentration.

  • Final Check: After dilution, visually inspect the solution again for any signs of precipitation. If the solution is clear, it is ready for use or for further dilution in your experimental medium.

  • Storage: If not for immediate use, aliquot the stock solution into single-use volumes, flash-freeze, and store at -80°C.

Experimental Workflow for Monitoring Aggregation

This workflow outlines the steps to characterize and monitor the aggregation of Substance P (7-11) using Dynamic Light Scattering (DLS) and a Thioflavin T (ThT) assay.

Aggregation_Workflow cluster_0 Peptide Preparation cluster_1 Aggregation Induction (Optional) cluster_2 Aggregation Analysis cluster_3 Data Interpretation Prep Prepare Substance P (7-11) solution following the aggregate-free protocol Induce Induce aggregation by applying stress (e.g., pH shift, high temperature, agitation) Prep->Induce DLS Dynamic Light Scattering (DLS) - Determine particle size distribution - Detect presence of large aggregates Induce->DLS ThT Thioflavin T (ThT) Assay - Monitor formation of β-sheet rich aggregates - Determine aggregation kinetics Induce->ThT Interpret Analyze DLS and ThT data to quantify the extent and rate of aggregation DLS->Interpret ThT->Interpret

Workflow for studying peptide aggregation.
Detailed Protocol: Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water, filtered through a 0.22 µm filter)

  • Substance P (7-11) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in each well is common.

  • Set up the Assay: In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include control wells with buffer and ThT only (for background fluorescence) and peptide only (to check for intrinsic fluorescence).

  • Incubation and Measurement: Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C) and periodic shaking. Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm at regular intervals.

  • Data Analysis: Subtract the background fluorescence from the readings of the peptide-containing wells. Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is characteristic of amyloid fibril formation.

Detailed Protocol: Dynamic Light Scattering (DLS) Analysis

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

Materials:

  • Substance P (7-11) solution, filtered through a 0.2 µm filter to remove dust and extraneous particles

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature and the viscosity of the solvent.

  • Sample Preparation: Prepare the peptide solution in the desired buffer and filter it directly into a clean, dust-free cuvette. Also, prepare a buffer-only control.

  • Measurement: First, measure the buffer-only control to ensure there are no contaminants. Then, place the cuvette with the peptide sample into the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light to generate a particle size distribution report. An increase in the average hydrodynamic radius or the appearance of a second population of larger particles indicates aggregation. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.

Substance P (7-11) Signaling Pathway

Substance P and its fragments primarily exert their effects by binding to neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs). Substance P (7-11) can activate these receptors, leading to an increase in intracellular calcium. The simplified signaling pathway is as follows:

SP_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P (7-11) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) PKC->Downstream

Substance P (7-11) signaling cascade.

This technical support center is intended to provide guidance for researchers. For specific applications, further optimization of these protocols may be necessary.

References

Technical Support Center: Validating Substance P (7-11) Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the bioactivity of a new batch of Substance P (7-11), a C-terminal fragment of Substance P.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and how does its primary signaling pathway work?

Substance P (7-11) is a pentapeptide fragment of the full-length neuropeptide, Substance P (SP).[1][2] Like its parent molecule, it exerts its biological effects primarily by interacting with neurokinin receptors, particularly the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4][5]

Upon binding to the NK1R, Substance P (7-11) typically activates the Gαq subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is a measurable indicator of the peptide's bioactivity.

Substance_P_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum SP Substance P (7-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Receptor IP3 Receptor IP3->ER_Receptor Binds PKC PKC DAG->PKC Activates Ca_Store Ca2+ Store ER_Receptor->Ca_Store Opens Channel Ca_Release ↑ [Ca2+]i Ca_Store->Ca_Release Release

Caption: Canonical Gαq signaling pathway for Substance P (7-11).

Q2: What is the recommended experimental protocol for validating the bioactivity of a new batch of Substance P (7-11)?

A calcium mobilization assay is a robust and common method to functionally validate Substance P (7-11). This assay measures the increase in intracellular calcium concentration following receptor activation. The protocol below is a general guideline using a fluorescent calcium indicator like Fluo-4 NW in a cell line expressing the NK1 receptor (e.g., HEK293-NK1R).

Detailed Protocol: Calcium Mobilization Assay
  • Cell Culture:

    • Culture HEK293 cells stably expressing the human NK1 receptor in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic).

    • 24 hours before the assay, seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Peptide and Reagent Preparation:

    • Peptide Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the new Substance P (7-11) batch in a suitable solvent like sterile water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Working Solutions: On the day of the assay, prepare serial dilutions of Substance P (7-11) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). A positive control, such as a previously validated batch of Substance P (7-11) or full-length Substance P, should be prepared in parallel.

    • Dye Preparation: Prepare the calcium-sensitive dye (e.g., Fluo-4 NW) according to the manufacturer's instructions. This often includes a probenecid solution to prevent dye leakage from the cells.

  • Assay Execution:

    • Remove the culture medium from the cell plate.

    • Add the prepared Fluo-4 NW dye solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or a fluorometric plate reader equipped with an injector.

    • Set the instrument to record a baseline fluorescence reading for several seconds.

    • Inject the Substance P (7-11) working solutions and controls into the wells.

    • Immediately begin recording the fluorescence signal for a period of 2 to 4 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The change in fluorescence (ΔRFU - Relative Fluorescence Units) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration), which is the primary measure of the peptide's potency.

Assay_Workflow A 1. Seed NK1R-expressing cells in microplate B 2. Culture cells for 24 hours A->B D 4. Load cells with calcium-sensitive dye (e.g., Fluo-4) B->D C 3. Prepare serial dilutions of Substance P (7-11) & controls G 7. Inject peptide solutions and record fluorescence change C->G E 5. Incubate plate (37°C then Room Temp) D->E F 6. Measure baseline fluorescence in plate reader E->F F->G H 8. Analyze data: Plot dose-response curve & calculate EC50 G->H

Caption: Standard experimental workflow for a calcium mobilization assay.

Q3: What are typical EC50 values for Substance P (7-11), and how should I interpret my results?

The potency (EC50) of Substance P and its fragments can vary depending on the cell type, receptor expression level, and assay format. Full-length Substance P generally exhibits higher potency than its fragments. For instance, in HEK293 cells expressing the NK1R, full-length SP can have an EC50 for calcium mobilization in the low nanomolar range. The maximal change in intracellular calcium induced by 10 μM Substance P (7-11) has been reported to be around 140±30 nM.

Your new batch should have an EC50 value that is comparable to your positive control or previously published data. A significant rightward shift in the dose-response curve (higher EC50) indicates lower potency.

CompoundAssay TypeCell LineTypical -logEC50 (M)Approximate EC50Reference
Substance P (1-11)Calcium MobilizationHEK293-NK1R8.5 ± 0.3~3 nM
Substance P (1-11)cAMP AccumulationHEK293-NK1R7.8 ± 0.1~16 nM
Substance P (6-11)Calcium Mobilization3T3-hNK1R8.07 ± 0.27~8.5 nM
Substance P (6-11)cAMP Accumulation3T3-hNK1R6.78 ± 0.27~166 nM

Note: Data for the (7-11) fragment specifically is less commonly reported with precise EC50 values than for full-length SP or the (6-11) fragment. The activity can be cell-type dependent. It is critical to run a positive control with full-length Substance P for comparison.

Troubleshooting Guide

Q4: I'm not seeing any response with my new batch of Substance P (7-11). What are the common causes and how can I fix it?

A lack of signal can stem from issues with the peptide, the assay system, or the experimental procedure. Follow this troubleshooting workflow to identify the problem.

Troubleshooting_Flowchart cluster_YesPath Control Worked cluster_NoPath Control Failed Start No Bioactivity Observed with New Peptide Batch CheckControl Did the positive control (e.g., full-length SP or old batch) work correctly? Start->CheckControl ControlOK YES CheckControl->ControlOK ControlFail NO CheckControl->ControlFail CheckPeptide Problem is likely with the NEW PEPTIDE BATCH Step1 1. Check Peptide Solubility: - Was it fully dissolved? - Try a different solvent (e.g., add a small  amount of DMSO or acetic acid). CheckPeptide->Step1 Step2 2. Verify Peptide Concentration: - Re-calculate dilution series. - Consider peptide quantification if purity  or net peptide content is uncertain. Step1->Step2 Step3 3. Assess Peptide Integrity: - Was it stored properly (-20°C)? - Avoided multiple freeze-thaw cycles? - Consider degradation. Contact supplier. Step2->Step3 CheckAssay Problem is likely with the ASSAY SYSTEM StepA A. Check Cell Health & Receptor Expression: - Are cells healthy and confluent? - Confirm NK1R expression (e.g., via a potent agonist). - Use cells at a low passage number. CheckAssay->StepA StepB B. Check Reagents & Procedure: - Was the calcium dye loaded correctly? - Are buffers at the correct pH and composition? - Was the plate reader set to the correct wavelength? StepA->StepB StepC C. Review Protocol Execution: - Was a critical step or reagent omitted? - Were reagents equilibrated to the correct assay temperature? StepB->StepC

Caption: A logical workflow for troubleshooting a failed bioactivity assay.
Detailed Troubleshooting Steps:

  • Peptide Issues:

    • Solubility: Peptides can be difficult to dissolve. Ensure the powder is fully in solution before making serial dilutions. If solubility is poor in aqueous buffers, try dissolving the stock in a small amount of DMSO first.

    • Storage and Handling: Peptides are sensitive to degradation. Always store them lyophilized at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.

    • Purity and Counter-ions: The net peptide content can be lower than the gross weight due to moisture and counter-ions (like TFA from purification). This can affect the accuracy of your concentration calculations. High concentrations of TFA can sometimes be toxic to cells.

  • Assay System Issues:

    • Cell Health: Ensure your cells are healthy, within a low passage number range, and not overly confluent, as this can affect receptor expression and cell signaling.

    • Receptor Expression: Confirm that the cell line is still expressing a functional NK1 receptor. This can be tested using a high concentration of a known, potent agonist like full-length Substance P.

    • Reagent Integrity: Ensure all buffers are at the correct pH and that the calcium dye has not expired or been compromised by light exposure. Equilibrate all reagents to the proper assay temperature before use.

    • Instrument Settings: Double-check that the plate reader's excitation and emission wavelengths are correctly set for the fluorophore being used (e.g., ~494 nm excitation and ~517 nm emission for Fluo-4).

References

minimizing non-specific binding of Substance P (7-11) in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving Substance P (7-11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (7-11) and why is it important?

Substance P (7-11) is a pentapeptide fragment of the neuropeptide Substance P. It represents the C-terminal sequence of the full-length peptide and is known to be biologically active.[1] Research suggests its involvement in various physiological processes, including inflammation and pain signaling, primarily through interaction with neurokinin receptors.[2]

Q2: What are the main challenges when working with Substance P (7-11) in assays?

Like many small peptides, Substance P (7-11) can be prone to several challenges in experimental assays:

  • Non-specific Binding (NSB): Peptides can adhere to plastic surfaces of assay plates, pipette tips, and tubes, leading to high background signals and inaccurate results.[3]

  • Enzymatic Degradation: Substance P and its fragments are susceptible to degradation by proteases present in biological samples.[4]

  • Low Immunoreactivity: Due to its small size, generating high-affinity antibodies specifically for this fragment can be challenging, which can affect the sensitivity of immunoassays.

Q3: What are the initial steps to minimize non-specific binding?

To minimize NSB from the outset, consider the following:

  • Use Low-Binding Consumables: Whenever possible, use commercially available low-protein-binding microplates, pipette tips, and tubes.[3]

  • Proper Sample Handling: Keep samples on ice and add protease inhibitors to prevent degradation of the peptide.

  • Optimize Assay Conditions: Carefully optimize parameters such as incubation times, temperatures, and buffer compositions.

Troubleshooting Guides

High Background Signal in ELISAs

High background is a common issue in ELISAs and can obscure the specific signal from your analyte. The following guide provides a systematic approach to troubleshooting this problem.

Logical Flow for Troubleshooting High Background:

high_background_troubleshooting start High Background Signal Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking check_washing Step 2: Review Washing Protocol check_blocking->check_washing Blocking OK sub_blocking1 Increase blocking agent concentration or incubation time check_blocking->sub_blocking1 Ineffective Blocking check_antibody Step 3: Assess Antibody Concentrations check_washing->check_antibody Washing OK sub_washing1 Increase number of wash cycles or soak time check_washing->sub_washing1 Insufficient Washing check_reagents Step 4: Examine Reagent Quality check_antibody->check_reagents Antibodies OK sub_antibody1 Titrate primary and secondary antibody concentrations check_antibody->sub_antibody1 High Antibody Concentration solution Problem Resolved check_reagents->solution Reagents OK sub_reagents1 Prepare fresh buffers and substrate check_reagents->sub_reagents1 Reagent Degradation/Contamination sub_blocking2 Test alternative blocking agents (e.g., Casein, BSA, non-fat milk) sub_blocking1->sub_blocking2 sub_washing2 Optimize wash buffer volume and aspiration height sub_washing1->sub_washing2 sub_antibody2 Check for antibody cross-reactivity sub_antibody1->sub_antibody2 sub_reagents2 Check for contamination in reagents sub_reagents1->sub_reagents2

Caption: Troubleshooting workflow for high background in ELISAs.

Potential Cause Recommended Solution
Ineffective Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent. Casein has been shown to be a highly effective blocking agent.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer to ensure complete coverage of the well. Add a soaking step of 1-2 minutes between washes.
Excessive Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity Ensure the secondary antibody is highly cross-adsorbed against the species of the primary antibody and sample. If using a commercial kit, check the cross-reactivity data for related peptides.
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure proper storage of all reagents.

Experimental Protocols

General Protocol for a Competitive ELISA for Substance P (7-11)

This protocol provides a general framework for a competitive ELISA. Optimization of concentrations and incubation times is crucial for each specific assay.

Workflow for a Competitive ELISA:

competitive_elisa_workflow start Start coat Coat Plate with Substance P (7-11) -Carrier Conjugate start->coat wash1 Wash coat->wash1 block Block with Blocking Buffer wash1->block wash2 Wash block->wash2 incubate Incubate with Sample/ Standard and Primary Antibody wash2->incubate wash3 Wash incubate->wash3 secondary_ab Add Enzyme-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate read Read Plate substrate->read end End read->end

Caption: General workflow for a competitive ELISA.

Materials:

  • 96-well microplate (high-binding)

  • Substance P (7-11) conjugated to a carrier protein (e.g., BSA)

  • Primary antibody specific for Substance P (7-11)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Blocking buffer (e.g., 1-5% BSA or Casein in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Substance P (7-11) standard

  • Samples containing unknown amounts of Substance P (7-11)

Procedure:

  • Coating: Dilute the Substance P (7-11)-carrier conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of the Substance P (7-11) standard or sample to the appropriate wells. Immediately add 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody solution and wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation

Comparison of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio of an assay. While the optimal blocker should be determined empirically, the following table summarizes the characteristics of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.Can have lot-to-lot variability; may contain endogenous enzymes that can interfere with the assay.
Non-fat Dry Milk 0.5-5% (w/v)Inexpensive and effective for many applications.Can contain phosphoproteins that may be recognized by certain antibodies; may mask some epitopes.
Casein 0.1-1% (w/v)Highly effective at reducing non-specific binding, often superior to BSA.Can be difficult to dissolve; may contain phosphoproteins.
Normal Serum 5-10% (v/v)Can reduce background from non-specific antibody binding.Must be from a species that will not cross-react with the primary or secondary antibodies.
Synthetic Blockers Varies by manufacturerProtein-free, reducing the risk of cross-reactivity; high lot-to-lot consistency.Can be more expensive than protein-based blockers.
Cross-Reactivity of Substance P Fragments in a Commercial ELISA Kit

This table presents example cross-reactivity data for a commercially available Substance P ELISA kit. It is essential to consult the datasheet for the specific kit being used.

Peptide Cross-Reactivity (%)
Substance P100
Substance P (3-11)85.9
Physalaemin75.3
Substance P (4-11)11.7
Substance P (7-11) 5.9
α-Neurokinin0.8
β-Neurokinin0.2
Somatostatin<0.001
Substance P (1-4)<0.001

Data adapted from a commercial ELISA kit datasheet.

Signaling Pathways

Substance P and its fragments primarily exert their effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The full-length Substance P activates both Gαq and Gαs signaling pathways. However, C-terminal fragments like Substance P (7-11) show biased agonism, primarily activating the Gαq pathway, leading to an increase in intracellular calcium, with little to no activation of the Gαs/cAMP pathway.

Substance P (7-11) Signaling Pathway via NK1R:

sp_signaling cluster_cell Cell Membrane SP Substance P (7-11) NK1R NK1 Receptor SP->NK1R Binds G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Simplified signaling pathway of Substance P (7-11) via the NK1 receptor.

References

Validation & Comparative

A Comparative Analysis of Full-Length Substance P and its C-Terminal Fragment, Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of full-length Substance P and its active fragment, Substance P (7-11). This document provides a detailed comparison of their biological activities, receptor interactions, and signaling pathways, supported by experimental data and protocols.

Substance P (SP), an eleven-amino-acid neuropeptide, is a key mediator in pain transmission, inflammation, and various physiological processes. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R). However, enzymatic cleavage of full-length SP in vivo yields smaller peptide fragments, among which the C-terminal fragment Substance P (7-11) has been shown to possess distinct biological activities. Understanding the similarities and differences between the full-length peptide and its fragments is crucial for designing targeted therapeutics with improved specificity and efficacy.

This guide provides a comparative overview of the effects of full-length Substance P and Substance P (7-11), focusing on their receptor binding, downstream signaling, and cellular responses.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data comparing the biological activities of full-length Substance P and Substance P (7-11).

LigandReceptorCell TypeBinding Affinity (Kd/Ki)Reference
Full-length Substance PNK1RTransfected CHO cells0.33 ± 0.13 nM (Kd)[1]
Substance P (7-11)NK1R-Data not available-

Table 1: Receptor Binding Affinity. This table compares the binding affinities of full-length Substance P and Substance P (7-11) to the neurokinin-1 receptor (NK1R).

LigandCellular ResponseCell TypePotency (EC50)Magnitude of EffectReference
Full-length Substance PIntracellular Ca²⁺ MobilizationHEK293 cells-log EC50 = 8.5 ± 0.3 M-
Substance P (7-11)Intracellular Ca²⁺ MobilizationBovine Articular ChondrocytesData not available140 ± 30 nM (at 10 µM)[2]
Full-length Substance PcAMP AccumulationHEK293 cells-log EC50 = 7.8 ± 0.1 M-
Substance P (7-11)cAMP AccumulationHEK293 cellsNo activity-
Full-length Substance PProstaglandin E2 ProductionBovine Articular ChondrocytesNo effect-[2]
Substance P (7-11)Prostaglandin E2 ProductionBovine Articular Chondrocytes> 1 µM-[2]
Full-length Substance PCollagenase ProductionBovine Articular ChondrocytesNo effect-[2]
Substance P (7-11)Collagenase ProductionBovine Articular Chondrocytes> 1 µM-

Table 2: Cellular Responses. This table provides a comparative summary of the effects of full-length Substance P and Substance P (7-11) on various cellular signaling pathways and downstream functional outcomes.

Signaling Pathways

Full-length Substance P binding to the NK1R activates G-proteins, leading to the stimulation of multiple downstream signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Concurrently, NK1R activation can also lead to the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase.

In contrast, Substance P (7-11) appears to exhibit biased agonism. While it effectively induces intracellular calcium mobilization, it does not stimulate cAMP accumulation. This suggests that Substance P (7-11) may preferentially activate the Gq/PLC pathway over the Gs/adenylyl cyclase pathway.

SP Substance P NK1R NK1 Receptor SP->NK1R SP_effect Activates both pathways SP711 Substance P (7-11) SP711->NK1R SP711_effect Preferentially activates Gq pathway Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC PKA PKA Activation cAMP->PKA cluster_workflow Receptor Binding Assay Workflow start Prepare cell membranes expressing NK1R incubate Incubate membranes with radiolabeled ligand (e.g., [³H]SP) and varying concentrations of unlabeled competitor (SP or SP 7-11) start->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Kd/Ki values measure->analyze cluster_workflow Intracellular Calcium Measurement Workflow start Load cells with Fura-2 AM wash Wash cells to remove extracellular dye start->wash stimulate Stimulate cells with SP or SP (7-11) wash->stimulate measure Measure fluorescence emission at 510 nm after excitation at 340 nm and 380 nm stimulate->measure calculate Calculate the ratio of fluorescence intensities (340/380) measure->calculate analyze Correlate ratio to intracellular Ca²⁺ concentration calculate->analyze

References

A Tale of Two Termini: Unraveling the Dichotomous Biological Activities of Substance P Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of neuropeptide fragments is paramount for targeted therapeutic design. This guide provides a comprehensive comparison of the N-terminal and C-terminal fragments of Substance P (SP), delving into their distinct receptor interactions, signaling pathways, and physiological effects. The information is supported by quantitative experimental data and detailed methodologies to facilitate reproducible research.

Substance P, an eleven-amino-acid neuropeptide, is a key player in pain transmission, inflammation, and mood regulation. However, its biological effects are not solely dictated by the full-length peptide. Enzymatic cleavage yields N-terminal and C-terminal fragments that exhibit not only different but often opposing biological activities. This guide illuminates these critical differences, providing a foundational understanding for harnessing their therapeutic potential.

At the Receptor: A Story of Affinity and Specificity

The primary receptor for Substance P is the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The binding affinity and specificity of SP fragments to NK-1R are crucial determinants of their downstream effects.

It is widely established that the C-terminal portion of Substance P is essential for high-affinity binding to the NK-1 receptor[1]. The C-terminal hexapeptide, SP(6-11), and even smaller fragments can inhibit the binding of full-length SP, although their potency decreases with shorter peptide lengths. In contrast, the N-terminal fragment SP(1-7) displays a significantly lower affinity for the NK-1R and does not effectively compete with SP for binding[1].

FragmentReceptorBinding Affinity (Kd/IC50)Species/TissueReference
Substance PNK-1R0.33 ± 0.13 nM (Kd)Rat brain (transfected CHO cells)[2]
Substance PNK-1R~11.8 nM (EC50)HEK293 cells
RP 67580 (Antagonist)NK-1R1.22 ± 0.27 nM (Kd)Rat brain (transfected CHO cells)[2]

Table 1: Comparative Binding Affinities of Substance P and an Antagonist to the NK-1 Receptor. This table highlights the high affinity of the full-length Substance P for the NK-1 receptor. While specific Kd or IC50 values for a wide range of fragments are not consistently reported across studies, the literature qualitatively supports the C-terminus as the primary binding domain.

Dueling Roles in Nociception: A Complex Interplay

The modulation of pain perception, or nociception, is a hallmark of Substance P's function. Intriguingly, its N- and C-terminal fragments exert contrasting effects in various pain models.

Intrathecal administration of the N-terminal fragment SP(1-7) has been shown to produce a transient antinociceptive (pain-reducing) effect in the rat tail-flick test[3]. Conversely, C-terminal fragments are generally considered to be pronociceptive (pain-promoting), mimicking the effect of full-length Substance P.

FragmentDoseAnimal ModelNociceptive AssayEffectReference
SP(1-7)6.5 nmolesRatTail-flick testTransient decrease in reaction time (pronociceptive-like), followed by an increase (antinociceptive-like)
SP(7-11)6.5 nmolesRatTail-flick testSmaller, more sustained decrease in reaction time (pronociceptive)
Substance P-MouseFormalin testIntensifies nociceptive response when co-administered with NMDA

Table 2: Effects of Substance P Fragments on Nociceptive Responses. This table summarizes the dose-dependent and often opposing effects of N- and C-terminal fragments on pain perception in established animal models.

Beyond Pain: Opposing Influences on Behavior

The divergent activities of SP fragments extend to a range of behaviors, including grooming, aggression, and motor activity. The N-terminal fragment SP(1-7) has been observed to inhibit aggressive and grooming behaviors while stimulating investigative motor activity. In stark contrast, C-terminal fragments tend to produce the opposite effects. Furthermore, SP(1-7) can act as a potent modulator or antagonist of the behavioral effects induced by full-length Substance P.

FragmentDoseAnimal ModelBehaviorEffect
SP(1-7)--Aggression, GroomingInhibition
SP(1-7)--Investigative Motor ActivityStimulation
pyroglutamyl-SP(7-11)--Aggression, GroomingStimulation
pyroglutamyl-SP(7-11)--Investigative Motor ActivityInhibition
Substance P-RatGroomingInduction of excessive grooming

Table 3: Contrasting Behavioral Effects of N- and C-Terminal Substance P Fragments. This table illustrates the opposing roles of the N- and C-terminal fragments in modulating various behaviors.

The Inflammatory Response: A C-Terminal Driven Phenomenon

Substance P is a potent mediator of neurogenic inflammation, a process involving the release of inflammatory mediators from nerve endings. This action appears to be primarily driven by the C-terminal fragments. Specifically, C-terminal fragments of SP have been shown to induce histamine release from mast cells, a key event in the inflammatory cascade. N-terminal fragments, on the other hand, do not elicit this response. The flare and wheal response in human skin, a classic sign of inflammation, is also predominantly mediated by the C-terminal portion of SP.

FragmentActivitySpecies/Tissue
C-terminal fragments (e.g., SP(4-11))Induce histamine releaseHuman skin mast cells
N-terminal fragments (e.g., SP(1-4))No histamine releaseHuman skin mast cells
C-terminal fragmentsInduce wheal and flare responseHuman skin
N-terminal fragmentsInactive in producing wheal and flareHuman skin

Table 4: Role of Substance P Fragments in Inflammatory Responses. This table highlights the critical role of the C-terminal domain in mediating key inflammatory events like histamine release and the wheal and flare response.

Signaling Pathways: A Fork in the Road

The binding of C-terminal fragments of Substance P to the NK-1R initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a host of downstream cellular responses, including cell proliferation, migration, and anti-apoptotic effects.

The N-terminal fragments, while not directly activating the NK-1R in the same manner, can modulate its function. For instance, the N-terminal domain of SP is required for the complete homologous desensitization of the NK-1R.

NK1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P (C-Terminal) NK1R NK-1 Receptor SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation AntiApoptosis Anti-Apoptosis MAPK->AntiApoptosis

NK-1 Receptor Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and further investigation of the described phenomena, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity of unlabeled Substance P fragments by measuring their ability to displace a radiolabeled ligand from the NK-1 receptor.

Materials:

  • Cell membranes expressing NK-1R (e.g., from transfected CHO or HEK293 cells)

  • Radiolabeled Substance P (e.g., [³H]Substance P)

  • Unlabeled Substance P fragments (N- and C-terminal)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled Substance P fragments.

  • In a 96-well plate, add a constant concentration of radiolabeled Substance P to each well.

  • Add the serially diluted unlabeled fragments to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled Substance P).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the unlabeled fragment (Total binding - Non-specific binding).

  • Plot the specific binding as a function of the log concentration of the unlabeled fragment and determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Fragments) B Add Radioligand & Fragments to 96-well plate A->B C Add Membranes to Initiate Binding B->C D Incubate to Equilibrium C->D E Rapid Filtration & Washing D->E F Dry Filters & Add Scintillation Cocktail E->F G Quantify Radioactivity F->G H Data Analysis (IC50/Ki) G->H

Radioligand Binding Assay Workflow.
In Vivo Behavioral Assessment (Tail-Flick Test)

This protocol is used to assess the nociceptive effects of Substance P fragments in rodents.

Materials:

  • Male Sprague-Dawley rats

  • Substance P fragments (N- and C-terminal) dissolved in artificial cerebrospinal fluid (aCSF)

  • Intrathecal catheters

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainers

Procedure:

  • Surgically implant chronic intrathecal catheters in the rats, targeting the lumbar spinal cord. Allow for a recovery period.

  • On the day of the experiment, habituate the rats to the restrainers and the tail-flick apparatus.

  • Establish a baseline tail-flick latency for each rat by applying the radiant heat source to the tail and recording the time until the tail is withdrawn.

  • Administer a specific dose of the Substance P fragment or vehicle (aCSF) via the intrathecal catheter.

  • Measure the tail-flick latency at various time points post-injection (e.g., 1, 5, 10, 15, 30 minutes).

  • A decrease in tail-flick latency is indicative of a pronociceptive (hyperalgesic) effect, while an increase suggests an antinociceptive (analgesic) effect.

  • Analyze the data by comparing the post-injection latencies to the baseline values and to the vehicle control group.

Tail_Flick_Test_Workflow A Implant Intrathecal Catheters B Habituate Rats & Establish Baseline A->B C Intrathecal Injection of Fragment/Vehicle B->C D Measure Tail-Flick Latency at Time Points C->D E Data Analysis (Compare to Baseline & Vehicle) D->E

Tail-Flick Test Workflow.
In Vitro Histamine Release Assay

This protocol is used to measure the ability of Substance P fragments to induce histamine release from mast cells.

Materials:

  • Isolated mast cells (e.g., from rat peritoneum or human skin)

  • Substance P fragments (N- and C-terminal)

  • Buffer (e.g., Tyrode's solution)

  • Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)

  • Microcentrifuge

  • Fluorometer

Procedure:

  • Isolate and purify mast cells from the desired tissue.

  • Wash the cells and resuspend them in the assay buffer.

  • Aliquot the cell suspension into microcentrifuge tubes.

  • Add different concentrations of the Substance P fragments to the tubes. Include a control for spontaneous release (buffer only) and a positive control for maximal release (e.g., a cell lysing agent).

  • Incubate the tubes at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by placing the tubes on ice and pellet the cells by centrifugation.

  • Carefully collect the supernatant, which contains the released histamine.

  • Quantify the histamine concentration in the supernatant using a suitable method, such as a fluorometric assay.

  • Express the histamine release as a percentage of the total histamine content (determined from the positive control).

Histamine_Release_Workflow A Isolate & Purify Mast Cells B Incubate Cells with SP Fragments A->B C Stop Reaction & Centrifuge B->C D Collect Supernatant C->D E Quantify Histamine D->E F Calculate % Histamine Release E->F

Histamine Release Assay Workflow.

Conclusion

The distinct biological activities of the N-terminal and C-terminal fragments of Substance P underscore the complexity of neuropeptide signaling. While the C-terminus is the primary driver of NK-1R activation, nociception, and inflammation, the N-terminus plays a crucial modulatory role, often with opposing effects. This dichotomy presents a compelling opportunity for the development of highly specific therapeutics. By targeting the pathways activated by specific fragments, it may be possible to achieve more precise and effective treatments for a range of conditions, from chronic pain to inflammatory disorders, while minimizing off-target effects. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of these fascinating peptide fragments.

References

Validating the Specificity of Substance P (7-11) for the NK1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Substance P (7-11) and its specificity for the neurokinin-1 (NK1) receptor. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows. Our objective is to offer a thorough resource for researchers investigating the NK1 receptor and its ligands.

Introduction to Substance P and the NK1 Receptor

Substance P (SP) is a neuropeptide belonging to the tachykinin family that plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects by binding to neurokinin receptors, with a preferential affinity for the NK1 receptor. The C-terminal region of Substance P, particularly the sequence from phenylalanine at position 7 to the C-terminal methionine, is critical for its biological activity and binding to the NK1 receptor. Substance P (7-11), a pentapeptide fragment of the full-length Substance P, is therefore of significant interest in pharmacological studies. Validating its specificity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) is essential for its use as a selective research tool and for the development of targeted therapeutics.

Comparative Pharmacological Data

To objectively assess the specificity of Substance P (7-11), its binding affinity (Ki) and functional potency (EC50) at the NK1 receptor are compared with those of other known NK1 receptor agonists and antagonists.

Table 1: Binding Affinity (Ki) of Selected Ligands for Neurokinin Receptors

LigandReceptorKi (nM)SpeciesRadioligandSource
Substance P (7-11) NK1Data not available---
NK2Data not available---
NK3Data not available---
AprepitantNK10.1 - 0.2Human[³H]GR113808[1][2]
SeptideNK12900 ± 600Rat[³H]SP[3]

Table 2: Functional Potency (EC50) of Selected Agonists at the NK1 Receptor

AgonistAssayEC50 (nM)Cell LineSource
Substance P (7-11) Calcium Mobilization~10CHO-hNK1R[4]
cAMP Accumulation~100CHO-hNK1R[4]
Substance P (Full-length)Calcium Mobilization0.32CHO-hNK1R
cAMP Accumulation1.4CHO-hNK1R
GR73632Contraction2Guinea pig vas deferens
Contraction17Rat urinary bladder
SeptideInositol Phosphate Accumulation5 ± 2COS-1 (rat NK1R)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the specificity of ligands for the NK1 receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., Substance P (7-11)) to displace a radiolabeled ligand from the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-hNK1R or U373 MG cells).

  • Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P).

  • Unlabeled Substance P (for determining non-specific binding).

  • Test compound (Substance P (7-11)).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (Substance P (7-11)).

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of the radiolabeled ligand at a concentration near its Kd.

    • 50 µL of the test compound at various concentrations.

    • For total binding wells, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a downstream effect of NK1 receptor activation via the Gq pathway.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-hNK1R or HEK293-hNK1R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Test compound (Substance P (7-11)).

  • Reference agonist (e.g., full-length Substance P).

  • A fluorescence plate reader or a microscope equipped for calcium imaging.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • Prepare serial dilutions of the test compound (Substance P (7-11)) and the reference agonist.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the test compound or reference agonist to the wells and immediately start recording the fluorescence signal over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the agonist.

  • Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes can aid in understanding the specificity of Substance P (7-11).

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP(7-11) Substance P (7-11) NK1R NK1 Receptor SP(7-11)->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response PKA->Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_binding Phase 2: Binding Assays cluster_functional Phase 3: Functional Assays cluster_analysis Phase 4: Data Analysis & Conclusion A1 Hypothesis: SP(7-11) is a specific NK1 receptor agonist A2 Select Cell Lines (expressing NK1, NK2, NK3) A1->A2 A3 Prepare Reagents: SP(7-11), Radioligands, Control Ligands A2->A3 B1 Competitive Radioligand Binding Assay (NK1) A3->B1 B2 Competitive Radioligand Binding Assay (NK2, NK3) A3->B2 C1 Intracellular Calcium Mobilization Assay (NK1) A3->C1 C2 cAMP Accumulation Assay (NK1) A3->C2 B3 Determine Ki values B1->B3 B2->B3 D1 Compare Ki and EC50 values across receptors and ligands B3->D1 C3 Determine EC50 values C1->C3 C2->C3 C3->D1 D2 Assess Specificity Profile D1->D2 D3 Conclusion on SP(7-11) Specificity D2->D3

Caption: Experimental Workflow for Validating Ligand Specificity.

Discussion of Specificity

The available data strongly indicates that Substance P (7-11) is a potent agonist at the NK1 receptor. The nanomolar to low micromolar EC50 values in functional assays such as calcium mobilization and cAMP accumulation are indicative of a high-affinity interaction. When compared to the full-length Substance P, the (7-11) fragment exhibits a lower potency, which is expected due to the absence of the N-terminal amino acids that also contribute to binding affinity.

Potential Off-Target Effects

It is important for researchers to be aware of potential off-target effects. While Substance P (7-11) is considered selective for the NK1 receptor, high concentrations may lead to interactions with other receptors. Some studies have suggested that C-terminal fragments of Substance P can interact with other G protein-coupled receptors, albeit with much lower affinity. For instance, some Substance P analogs have been reported to have opioid-like activities. Therefore, it is recommended to use the lowest effective concentration of Substance P (7-11) in experiments and to include appropriate controls, such as NK1 receptor antagonists (e.g., Aprepitant), to confirm that the observed effects are indeed mediated by the NK1 receptor.

Conclusion

Substance P (7-11) serves as a valuable tool for studying the NK1 receptor due to its potent agonist activity. The experimental data presented in this guide, along with the detailed protocols, provide a framework for researchers to validate its specificity in their own experimental systems. While further studies are needed to provide a complete quantitative profile of its binding to NK2 and NK3 receptors, the existing evidence strongly supports its high selectivity for the NK1 receptor. By employing rigorous experimental design and appropriate controls, researchers can confidently use Substance P (7-11) to investigate the multifaceted roles of the NK1 receptor in health and disease.

References

Navigating Specificity: A Comparative Guide to Substance P Antibody Cross-Reactivity with Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection of Substance P is critical. This guide provides an objective comparison of commercially available Substance P antibodies, focusing on their cross-reactivity with the C-terminal fragment, Substance P (7-11). Understanding this cross-reactivity is paramount for accurate quantification and localization of the full-length neuropeptide without interference from its fragments.

This guide presents a summary of available data on antibody specificity, details the experimental protocols used to determine cross-reactivity, and provides visual representations of the Substance P signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Performance Comparison of Substance P Antibodies

The cross-reactivity of an antibody with related peptides or fragments is a critical measure of its specificity. The following table summarizes the cross-reactivity of various commercially available Substance P antibodies and ELISA kits with the Substance P (7-11) fragment. It is important to note that data on cross-reactivity with this specific fragment is not always provided by suppliers, highlighting a gap in commercially available data.

ProductHostTypeCross-Reactivity with Substance P (7-11)Supplier
Rabbit Anti-Substance P (2-11) Polyclonal AntibodyRabbitPolyclonal<0.01%Creative Diagnostics
Substance P ELISA Kit (ab288318)N/AELISA Kit>100%Abcam
Rabbit Substance P AntibodyRabbitN/A<0.01%Mentioned in Angiotensin blocks substance P release from renal sensory nerves...[1]

Note: The data presented is based on information provided in product datasheets and scientific publications. Researchers are encouraged to verify this information and perform their own validation experiments.

Experimental Protocols for Determining Antibody Cross-Reactivity

The determination of antibody cross-reactivity is typically performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). These competitive assays measure the ability of a related peptide, in this case, Substance P (7-11), to compete with the primary antigen (Substance P) for binding to the antibody.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a typical competitive ELISA for assessing the cross-reactivity of a Substance P antibody.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-Rabbit IgG)

  • Substance P antibody

  • Substance P standard

  • Substance P (7-11) fragment

  • Enzyme-conjugated Substance P (e.g., alkaline phosphatase or horseradish peroxidase conjugate)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., pNPP or TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the Substance P standard and the Substance P (7-11) fragment in assay buffer.

  • Competitive Binding: To the wells of the microplate, add the Substance P antibody, the enzyme-conjugated Substance P, and either the Substance P standard or the Substance P (7-11) fragment.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding to occur.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a set period to allow for color development. The intensity of the color is inversely proportional to the amount of Substance P or its cross-reacting fragment in the sample.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (Concentration of Substance P at 50% displacement / Concentration of Substance P (7-11) at 50% displacement) x 100

Radioimmunoassay (RIA) Protocol

This protocol describes a general procedure for a competitive RIA to determine antibody cross-reactivity.

Materials:

  • Specific antiserum to Substance P

  • Radiolabeled Substance P (e.g., ¹²⁵I-labeled Substance P)

  • Substance P standard

  • Substance P (7-11) fragment

  • Assay buffer

  • Separation reagent (e.g., double antibody, charcoal)

  • Gamma counter

Procedure:

  • Reaction Setup: In test tubes, combine the Substance P antiserum, radiolabeled Substance P, and either the Substance P standard or the Substance P (7-11) fragment.

  • Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptides for the antibody.

  • Separation: Separate the antibody-bound and free radiolabeled Substance P using a separation reagent.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Standard Curve: Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled Substance P standard.

  • Calculation of Cross-Reactivity: Determine the concentration of Substance P (7-11) that causes a 50% reduction in the binding of the radiolabeled Substance P. The cross-reactivity is then calculated as described in the ELISA protocol.

Visualizing the Molecular Context and Experimental Design

To provide a clearer understanding of the biological and experimental frameworks, the following diagrams illustrate the Substance P signaling pathway and a typical workflow for assessing antibody cross-reactivity.

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Physiological_Effects Physiological Effects (Pain, Inflammation, etc.) Ca2->Physiological_Effects MAPK MAPK Pathway PKC->MAPK MAPK->Physiological_Effects Antibody_CrossReactivity_Workflow cluster_preparation Preparation cluster_assay Competitive Immunoassay (ELISA) cluster_analysis Data Analysis A Prepare Substance P Standard Curve D Add Substance P Antibody, Enzyme-Conjugated SP, and Standard/Sample to Wells A->D B Prepare Substance P (7-11) Serial Dilutions B->D C Coat Plate with Capture Antibody C->D E Incubate for Competitive Binding D->E F Wash to Remove Unbound Reagents E->F G Add Substrate and Incubate for Color Development F->G H Stop Reaction G->H I Measure Absorbance H->I J Plot Standard Curve I->J K Determine 50% Displacement Concentrations J->K L Calculate % Cross-Reactivity K->L

References

Unraveling the Biased Signaling of Substance P (7-11): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream signaling pathways activated by the C-terminal pentapeptide fragment of Substance P, Substance P (7-11), in contrast to the full-length Substance P (SP) and other related fragments. The data presented herein confirms that Substance P (7-11) acts as a biased agonist at the Neurokinin-1 receptor (NK1R), preferentially activating calcium mobilization over cyclic AMP (cAMP) accumulation. This guide offers supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling cascades and workflows to facilitate a deeper understanding of its specific cellular effects.

Data Presentation: Comparative Analysis of NK1R Ligand Signaling

The following tables summarize the quantitative data on the potency and efficacy of Substance P, Substance P (7-11), and other relevant ligands in activating the primary downstream second messengers of the NK1R.

LigandCell LineSecond MessengerPotency (-log EC50 [M])Efficacy (Maximal Response)
Substance P HEK293-NK1RIntracellular Ca²⁺8.5 ± 0.3[1][2][3][4]-
HEK293-NK1RcAMP Accumulation7.8 ± 0.1[1]-
3T3-NK1RIntracellular Ca²⁺8.53 ± 0.27-
3T3-NK1RcAMP Accumulation8.04 ± 0.18-
Substance P (7-11) HEK293-NK1RIntracellular Ca²⁺Significant Activity140 ± 30 nM (at 10 µM)
HEK293-NK1RcAMP AccumulationNo ActivityNo Activity
Substance P (6-11) 3T3-NK1RIntracellular Ca²⁺8.07 ± 0.27-
3T3-NK1RcAMP Accumulation6.78 ± 0.27-
Neurokinin A (NKA) HEK293-NK1RIntracellular Ca²⁺Similar to SP-
HEK293-NK1RcAMP AccumulationLess potent than SP-

Deciphering the Signaling Cascade of Substance P (7-11)

Substance P (7-11) selectively activates the Gαq pathway upon binding to the NK1R, a G protein-coupled receptor (GPCR). This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. In stark contrast, Substance P (7-11) does not engage the Gαs-adenylyl cyclase-cAMP pathway, a hallmark of its biased agonism.

Full-length Substance P, on the other hand, demonstrates a broader signaling profile by activating both Gαq and Gαs pathways, leading to both calcium mobilization and cAMP production. This dual signaling capacity is lost in the C-terminal fragment, suggesting that the N-terminal portion of Substance P is crucial for Gαs coupling and subsequent cAMP signaling.

Downstream of these initial second messenger events, full-length Substance P has been shown to activate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2 and p38) and the PI3K/Akt pathway, which are involved in cell proliferation, inflammation, and survival. The C-terminal fragment SP (6-11) has been shown to have little to no effect on downstream cAMP-mediated events like NF-κB activation and COX-2 expression.

Visualizing the Pathways and Protocols

To further elucidate these processes, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_SP Substance P (Full-Length) Signaling cluster_SP711 Substance P (7-11) Signaling SP SP NK1R_SP NK1R SP->NK1R_SP Gq_SP Gαq NK1R_SP->Gq_SP Gs_SP Gαs NK1R_SP->Gs_SP Akt_SP Akt NK1R_SP->Akt_SP PLC_SP Phospholipase C Gq_SP->PLC_SP AC_SP Adenylyl Cyclase Gs_SP->AC_SP PIP2_SP PIP2 PLC_SP->PIP2_SP hydrolyzes ATP_SP ATP AC_SP->ATP_SP converts IP3_SP IP3 PIP2_SP->IP3_SP DAG_SP DAG PIP2_SP->DAG_SP Ca_SP Ca²⁺ Release IP3_SP->Ca_SP PKC_SP PKC DAG_SP->PKC_SP cAMP_SP cAMP ATP_SP->cAMP_SP PKA_SP PKA cAMP_SP->PKA_SP Ca_SP->PKC_SP Downstream_SP Cellular Responses (Proliferation, Inflammation) PKA_SP->Downstream_SP MAPK_SP MAPK (ERK, p38) PKC_SP->MAPK_SP MAPK_SP->Downstream_SP Akt_SP->Downstream_SP SP711 Substance P (7-11) NK1R_SP711 NK1R SP711->NK1R_SP711 Gq_SP711 Gαq NK1R_SP711->Gq_SP711 Gs_SP711 Gαs NK1R_SP711->Gs_SP711 PLC_SP711 Phospholipase C Gq_SP711->PLC_SP711 AC_SP711 Adenylyl Cyclase Gs_SP711->AC_SP711 PIP2_SP711 PIP2 PLC_SP711->PIP2_SP711 hydrolyzes ATP_SP711 ATP AC_SP711->ATP_SP711 IP3_SP711 IP3 PIP2_SP711->IP3_SP711 DAG_SP711 DAG PIP2_SP711->DAG_SP711 Ca_SP711 Ca²⁺ Release IP3_SP711->Ca_SP711 PKC_SP711 PKC DAG_SP711->PKC_SP711 cAMP_SP711 cAMP ATP_SP711->cAMP_SP711 Ca_SP711->PKC_SP711 Downstream_SP711 Cellular Responses (e.g., Collagenase Production) PKC_SP711->Downstream_SP711

Caption: Comparative signaling pathways of Substance P and Substance P (7-11).

G cluster_calcium Intracellular Calcium Measurement Workflow cluster_cAMP cAMP Immunoassay Workflow Start_Ca Seed cells on coverslips Load Load cells with Fura-2 AM Start_Ca->Load Wash Wash to remove extracellular dye Load->Wash Equilibrate Equilibrate in buffer Wash->Equilibrate Stimulate Stimulate with SP or SP(7-11) Equilibrate->Stimulate Image Acquire fluorescence images at 340/380 nm excitation Stimulate->Image Analyze Calculate 340/380 ratio to determine [Ca²⁺]i Image->Analyze End_Ca Data Analysis Analyze->End_Ca Start_cAMP Culture and treat cells with SP or SP(7-11) Lyse Lyse cells to release intracellular cAMP Start_cAMP->Lyse Assay Perform competitive ELISA: - Add samples/standards to antibody-coated plate - Add enzyme-conjugated cAMP - Incubate Lyse->Assay Wash_cAMP Wash to remove unbound reagents Assay->Wash_cAMP Substrate Add substrate and incubate for color development Wash_cAMP->Substrate Read Read absorbance Substrate->Read Calculate Calculate cAMP concentration from standard curve Read->Calculate End_cAMP Data Analysis Calculate->End_cAMP

Caption: Experimental workflows for second messenger analysis.

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure intracellular calcium concentration ([Ca²⁺]i) changes in response to agonist stimulation.

Materials:

  • Cells expressing NK1R seeded on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

  • Agonists: Substance P, Substance P (7-11)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips in a 35 mm dish and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Aspirate the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading buffer and wash the cells three times with HBS to remove extracellular dye.

    • Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber.

    • Continuously perfuse the cells with HBS to establish a baseline fluorescence ratio.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Introduce the agonist (Substance P or Substance P (7-11)) into the perfusion chamber at the desired concentration.

    • Continue to record the fluorescence changes for several minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

cAMP Competitive Immunoassay (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.

Materials:

  • Cells expressing NK1R cultured in multi-well plates

  • Agonists: Substance P, Substance P (7-11)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP ELISA kit (containing cAMP-alkaline phosphatase conjugate, anti-cAMP antibody, wash buffer, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Pre-incubate cells with a phosphodiesterase inhibitor for 10-20 minutes to prevent cAMP degradation.

    • Stimulate the cells with the desired concentrations of Substance P or Substance P (7-11) for the appropriate time at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions to release intracellular cAMP.

  • ELISA Procedure:

    • Add cell lysates and cAMP standards to the wells of the antibody-coated microplate.

    • Add the cAMP-alkaline phosphatase conjugate to each well.

    • Add the anti-cAMP antibody to each well. The endogenous cAMP in the sample will compete with the enzyme-conjugated cAMP for binding to the antibody.

    • Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature).

  • Washing and Detection:

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using the absorbance values of the known cAMP standards.

    • Determine the concentration of cAMP in the samples by interpolating their absorbance values on the standard curve.

References

A Researcher's Guide to Selecting Synthetic Substance P (7-11): A Head-to-Head Comparison Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and activity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for the head-to-head comparison of synthetic Substance P (7-11) from various suppliers. While direct comparative experimental data is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to empower researchers to conduct their own evaluations.

Substance P (7-11), a C-terminal pentapeptide fragment of the neuropeptide Substance P, is a critical tool in neuroscience and pharmacology research. It is known to elicit biological effects, including the induction of intracellular calcium mobilization.[1] The purity and activity of synthetic versions of this peptide can vary between suppliers, potentially impacting experimental results. This guide details the methodologies for assessing peptide quality and biological function.

Supplier Overview and Purity Comparison

Several commercial suppliers offer synthetic Substance P (7-11). The table below summarizes publicly available information on purity from a selection of these vendors. Researchers are encouraged to request certificates of analysis (CoA) for lot-specific purity data.

SupplierCatalog NumberStated Purity
MedChemExpressHY-P149299.08%[2]
LKT LabsS8009≥95%[3]
TargetmolTM-T755498.39%[4]
Amerigo Scientific-≥98%[5]
Biorbytorb153364>95%

Note: Purity is often determined by High-Performance Liquid Chromatography (HPLC). It is crucial to obtain the corresponding chromatogram and mass spectrometry data to confirm the identity and homogeneity of the peptide.

Experimental Protocols for Comparative Analysis

To rigorously compare Substance P (7-11) from different suppliers, a combination of analytical and functional assays is recommended.

Analytical Quality Control: HPLC and Mass Spectrometry

This protocol outlines a general procedure for verifying the purity and identity of the peptide.

Objective: To confirm the purity and molecular weight of Substance P (7-11) from different suppliers.

Materials:

  • Substance P (7-11) peptides from different suppliers

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • An HPLC system with a C18 column

  • A mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Reconstitute lyophilized peptides in an appropriate solvent, such as sterile water, to a stock concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate a C18 reverse-phase column with a mobile phase of 95% water with 0.1% TFA and 5% ACN with 0.1% TFA.

    • Inject a standard amount of the reconstituted peptide.

    • Elute the peptide using a linear gradient of increasing ACN concentration (e.g., 5% to 95% ACN over 30 minutes).

    • Monitor absorbance at 214 nm and 280 nm.

    • Analyze the resulting chromatogram to determine the percentage of the main peak, which represents the peptide's purity.

  • Mass Spectrometry Analysis:

    • Introduce the peptide sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight to the theoretical mass of Substance P (7-11) (612.78 g/mol ).

Functional Assay: Intracellular Calcium Mobilization

This assay determines the biological activity of the peptide by measuring its ability to induce a calcium influx in responsive cells.

Objective: To compare the potency and efficacy of Substance P (7-11) from different suppliers in inducing intracellular calcium release.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Substance P (7-11) peptides from different suppliers

  • A fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Seed HEK293 cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM or Fluo-4 AM in a suitable buffer (e.g., HBSS).

    • Remove the culture medium and incubate the cells with the dye loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add varying concentrations of Substance P (7-11) from each supplier to the wells.

    • Immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration.

    • Plot dose-response curves and determine the EC50 (half-maximal effective concentration) for each supplier's peptide.

Functional Assay: Receptor Binding (Competitive Binding Assay)

This assay can be adapted to assess the binding affinity of Substance P (7-11) to its target receptor, the neurokinin-1 receptor (NK1R).

Objective: To compare the binding affinity of Substance P (7-11) from different suppliers to the NK1R.

Materials:

  • Cell membranes prepared from cells expressing the NK1R

  • Radiolabeled or fluorescently labeled Substance P (as a tracer)

  • Substance P (7-11) peptides from different suppliers (as competitors)

  • Assay buffer

  • A scintillation counter or fluorescence detector

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the labeled Substance P tracer, and varying concentrations of the unlabeled Substance P (7-11) from each supplier.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound tracer (e.g., by filtration).

  • Detection: Quantify the amount of bound tracer.

  • Data Analysis:

    • Plot the percentage of bound tracer against the concentration of the competitor peptide.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each supplier's peptide, which reflects its binding affinity.

Visualizing Workflows and Pathways

To aid in the experimental design and understanding of the underlying biology, the following diagrams are provided.

G Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (7-11) NK1R NK1R SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Substance P (7-11) signaling via the NK1R.

G Experimental Workflow for Supplier Comparison cluster_procurement Procurement & Preparation cluster_qc Quality Control cluster_functional Functional Assays cluster_analysis Data Analysis & Selection Supplier_A Substance P (7-11) from Supplier A Reconstitution Reconstitute Peptides Supplier_A->Reconstitution Supplier_B Substance P (7-11) from Supplier B Supplier_B->Reconstitution Supplier_C Substance P (7-11) from Supplier C Supplier_C->Reconstitution HPLC HPLC Analysis (Purity) Reconstitution->HPLC MS Mass Spectrometry (Identity) Reconstitution->MS Calcium_Assay Calcium Mobilization Assay (EC50) Reconstitution->Calcium_Assay Binding_Assay Receptor Binding Assay (IC50) Reconstitution->Binding_Assay Data_Comparison Compare Purity, EC50, IC50 HPLC->Data_Comparison MS->Data_Comparison Calcium_Assay->Data_Comparison Binding_Assay->Data_Comparison Supplier_Selection Select Optimal Supplier Data_Comparison->Supplier_Selection

Caption: Workflow for comparing Substance P (7-11) suppliers.

By following these protocols and using this framework, researchers can make informed decisions when selecting a supplier for synthetic Substance P (7-11), ensuring the quality and reliability of their research data.

References

A Comparative Guide to the Potency of Substance P (7-11) and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency of Substance P (7-11) and its analogs, focusing on their interaction with the neurokinin-1 (NK1) receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of Substance P (SP), its C-terminal fragment SP (7-11), and various synthetic analogs. The data is presented to facilitate a clear comparison of their binding affinities and functional potencies in different experimental models.

Table 1: Receptor Binding Affinity of Substance P Analogs for the NK1 Receptor

CompoundRadioligandPreparationKi (nM)Reference
Substance P[3H]SPRat brain membranes1.4 ± 0.5[1]
[Sar9,Met(O2)11]-Substance P[3H]SPRat brain membranesPotent competitor[1]
Septide[3H]SPRat recombinant NK1 receptor (COS-1 cells)2900 ± 600[2]
Substance P[3H]RP 67580Rat recombinant NK1 receptor (COS-1 cells)-[2]
Septide[3H]RP 67580Rat recombinant NK1 receptor (COS-1 cells)No effect up to 10 µM[2]

Table 2: Functional Potency of Substance P Analogs in In Vitro Assays

CompoundAssayTissue/Cell LineEC50 (nM)Reference
Substance PInositol Phosphate AccumulationRat recombinant NK1 receptor (COS-1 cells)0.05 ± 0.02
SeptideInositol Phosphate AccumulationRat recombinant NK1 receptor (COS-1 cells)5 ± 2
[Glu(OBzl)11]Substance PContractionGuinea-pig ileum26
GR 73,632ContractionRat isolated urinary bladder17
[Glu(OBzl)11]Substance PContractionRat isolated urinary bladder79
PhysalaeminContractionRat isolated urinary bladder9
4-TOAC SPIntracellular Ca2+ MobilizationCHO cells expressing NK1r0.58
9-TOAC SPIntracellular Ca2+ MobilizationCHO cells expressing NK1r117.61
Substance PIntracellular Ca2+ MobilizationCHO cells expressing NK1r5.80
Substance PcAMP AccumulationU2OS cells with GloSensor2.2 ± 0.5
Neurokinin AcAMP AccumulationU2OS cells with GloSensor483 ± 142

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental conditions under which the presented data were obtained.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of Substance P analogs to the NK1 receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., CHO, HEK293) or tissues (e.g., rat brain) expressing the NK1 receptor.

  • Radioligand: A high-affinity radiolabeled NK1 receptor ligand, such as [3H]Substance P or [125I]BH-[Sar9,Met(O2)11]-SP.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.

  • Test Compounds: Substance P (7-11) and its analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled NK1 receptor ligand (e.g., 1 µM unlabeled Substance P).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for assessing the functional potency of Substance P analogs by measuring their ability to induce intracellular calcium release in cells expressing the NK1 receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably or transiently expressing the NK1 receptor.

  • Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM, Fluo-4 AM, or a commercially available no-wash calcium assay kit.

  • Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with or without probenecid (an inhibitor of organic anion transporters that can extrude the dye).

  • Test Compounds: Substance P (7-11) and its analogs at various concentrations.

  • Fluorescence Plate Reader: A plate reader capable of kinetic fluorescence measurements (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, automatically inject the test compounds at various concentrations.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound to generate a dose-response curve. Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

cAMP Accumulation Assay

This protocol details a method to measure the ability of Substance P analogs to modulate the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) expressing the NK1 receptor.

  • cAMP Assay Kit: A commercially available cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).

  • Stimulation Buffer: A buffered solution, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compounds: Substance P (7-11) and its analogs at various concentrations.

  • Forskolin (for Gi-coupled receptor studies): An adenylate cyclase activator.

  • Lysis Buffer: Provided in the assay kit.

  • Plate Reader: A plate reader compatible with the chosen assay kit's detection method.

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into a multi-well plate and culture to the desired confluency.

  • Compound Stimulation: Replace the culture medium with stimulation buffer containing the test compounds at various concentrations. For studying Gi coupling, cells are often pre-treated with forskolin to elevate basal cAMP levels before adding the inhibitory test compounds.

  • Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release the intracellular cAMP.

  • cAMP Detection: Follow the specific instructions of the cAMP assay kit to measure the amount of cAMP in each well. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental wells. Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of Substance P analogs.

Gq_Signaling_Pathway SP_analog Substance P Analog NK1R NK1 Receptor SP_analog->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway activated by Substance P analogs.

Gs_Signaling_Pathway SP_analog Substance P Analog NK1R NK1 Receptor SP_analog->NK1R Binds Gs Gs Protein NK1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gs-protein coupled signaling pathway leading to cAMP production.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Plate NK1R-expressing cells in microplate dye_loading 2. Load cells with Ca²⁺ indicator dye plate_cells->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline add_compound 4. Add Substance P analog baseline->add_compound measure_response 5. Measure fluorescence change (kinetic read) add_compound->measure_response dose_response 6. Generate dose-response curve measure_response->dose_response calc_ec50 7. Calculate EC₅₀ dose_response->calc_ec50

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes 1. Prepare NK1R-containing membranes setup_assay 2. Set up assay with membranes, radioligand, & test compound prep_membranes->setup_assay incubation 3. Incubate to reach equilibrium setup_assay->incubation filtration 4. Separate bound & free radioligand by filtration incubation->filtration counting 5. Count radioactivity of bound ligand filtration->counting competition_curve 6. Generate competition curve counting->competition_curve calc_ki 7. Calculate IC₅₀ and Kᵢ competition_curve->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

References

Validating Substance P (7-11) Analogs in Neurogenic Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of a Substance P (SP) C-terminal pentapeptide analog, specifically the potent NK1 receptor agonist GR73632 (an analog of Substance P [7-11]), with NK1 receptor antagonists in a well-established animal model of neurogenic inflammation. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to assist researchers in validating the use of SP analogs and antagonists in their own investigations of diseases with a neurogenic inflammatory component.

Comparative Efficacy in a Skin Neurogenic Inflammation Model

The primary endpoint for assessing neurogenic inflammation in the cited studies is edema formation, quantified by measuring plasma extravasation. The following tables summarize the quantitative data on the effects of the NK1 receptor agonist GR73632 and various NK1 receptor antagonists.

Table 1: Edema Formation Induced by the NK1 Receptor Agonist GR73632

CompoundDose (per site)PotentiationResulting Edema (Plasma Extravasation)SpeciesReference
GR7363230 pmolw/ Calcitonin Gene-Related Peptide (CGRP, 10 pmol)Significant local edema formationRat[1]
GR736323-30 pmol-Dose-dependent edema formationMouse[2]

Note: CGRP is a potent vasodilator often co-released with Substance P and is used in experimental models to potentiate the edema response.

Table 2: Inhibition of Edema Formation by NK1 Receptor Antagonists

AntagonistAgonistAntagonist Dose (per site)Inhibition of EdemaSpeciesReference
SR140333GR73632 (30 pmol) + CGRP (10 pmol)0.3 nmolSignificant inhibition (P < 0.05)Rat[1]
SR140333GR73632 (30 pmol) + CGRP (10 pmol)1 nmolSignificant inhibition (P < 0.001)Rat[1]
SR140333Phoneutria nigriventer venom (0.1 µg)1 nmolComplete inhibition (P < 0.001)Rat[1]
CP-96,345Substance P (lower doses)1 mg/kg (i.v.)Significant attenuationGuinea-pig
RP-67,580Substance P (lower doses)10 µg (per site)Significant attenuationGuinea-pig

These data clearly demonstrate that the pro-inflammatory effects of the SP analog GR73632, which acts as an agonist at the NK1 receptor, can be effectively blocked by selective NK1 receptor antagonists. This validates the crucial role of the NK1 receptor in mediating neurogenic edema and provides a basis for using these compounds to probe the involvement of the Substance P pathway in various disease models.

Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_pathway Substance P / NK1R Signaling Pathway SP Substance P (or SP 7-11 analog) NK1R NK1 Receptor (Gq-protein coupled) SP->NK1R PLC Phospholipase C (PLC) NK1R->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Vaso Vasodilation & ↑ Vascular Permeability Ca->Vaso leads to PKC->Vaso contributes to Edema Edema Formation Vaso->Edema

Caption: Substance P signaling pathway leading to neurogenic inflammation.

G cluster_workflow Experimental Workflow: In Vivo Skin Neurogenic Inflammation Model start Animal Preparation (e.g., anesthesia, dorsal skin preparation) antagonist Pre-treatment (optional): Administer NK1R Antagonist (i.v. or co-injected) start->antagonist dye Intravenous Injection: Evans Blue Dye (binds to plasma albumin) antagonist->dye agonist Intradermal Injection: SP Analog (e.g., GR73632) +/- CGRP dye->agonist incubation Incubation Period (e.g., 30 minutes) agonist->incubation euthanasia Euthanasia & Tissue Collection incubation->euthanasia extraction Extraction of Evans Blue Dye from skin samples euthanasia->extraction measurement Quantification: Spectrophotometry (measures dye extravasation) extraction->measurement analysis Data Analysis: Compare edema in different treatment groups measurement->analysis

Caption: Experimental workflow for assessing neurogenic inflammation in vivo.

Detailed Experimental Protocols

The following is a generalized protocol for inducing and quantifying neurogenic inflammation in rodent skin, based on methodologies described in the referenced literature.

Objective: To quantify the effect of a Substance P (7-11) analog and/or an NK1 receptor antagonist on plasma extravasation (edema) in a rodent model of neurogenic inflammation.

Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Substance P analog (e.g., GR73632)

  • NK1 receptor antagonist (e.g., SR140333)

  • Calcitonin Gene-Related Peptide (CGRP, optional for potentiation)

  • Evans Blue dye solution (e.g., 2.5% in saline)

  • Saline solution (vehicle control)

  • Formamide (for dye extraction)

  • Spectrophotometer

  • Standard laboratory equipment (syringes, clippers, etc.)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method.

    • Carefully clip the fur from the dorsal skin to expose the injection sites.

  • Drug Administration:

    • Antagonist Pre-treatment (if applicable): Administer the NK1 receptor antagonist via the desired route (e.g., intravenously or intradermally co-injected with the agonist).

    • Plasma Marker Injection: Administer Evans Blue dye intravenously (e.g., via the tail vein). This dye binds to plasma albumin and serves as a marker for plasma extravasation.

  • Induction of Neurogenic Inflammation:

    • Administer intradermal injections of the Substance P analog (e.g., GR73632) at designated sites on the dorsal skin.

    • For potentiation of the response, CGRP can be co-injected with the SP analog.

    • Inject a vehicle control (saline) at a separate site to serve as a baseline.

  • Incubation and Tissue Collection:

    • Allow a set amount of time (e.g., 30 minutes) for the inflammatory response to develop.

    • Euthanize the animal via an approved method.

    • Excise the skin at the injection sites.

  • Quantification of Plasma Extravasation:

    • Incubate the excised skin samples in formamide to extract the Evans Blue dye.

    • Measure the absorbance of the formamide supernatant using a spectrophotometer at the appropriate wavelength (typically around 620 nm).

    • The amount of dye is proportional to the amount of plasma extravasation and, therefore, the degree of edema.

  • Data Analysis:

    • Compare the absorbance values between the different treatment groups (vehicle, agonist alone, agonist + antagonist).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.

This comprehensive guide, with its comparative data, signaling pathway, and detailed protocols, provides a robust framework for researchers to validate and utilize Substance P (7-11) analogs and NK1 receptor antagonists in their studies of neurogenic inflammation and related pathologies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Substance P (7-11), a C-terminal pentapeptide fragment of the neuropeptide Substance P. The information presented is curated from experimental data to assist researchers in evaluating its potential applications.

Substance P (7-11) has been shown to elicit distinct biological responses, primarily through its interaction with neurokinin receptors. Understanding the differential effects of this fragment in controlled laboratory settings versus complex living organisms is crucial for advancing research and development in areas such as inflammation, pain modulation, and cellular proliferation.

Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Substance P (7-11).

Table 1: Summary of In Vitro Effects of Substance P (7-11)

Biological EffectCell/Tissue TypeConcentration/DoseQuantitative ObservationCitation
Increased Intracellular Calcium ([Ca2+]i)Bovine Articular Chondrocytes10 µMMaximal change of 140 ± 30 nM[1]
Increased Prostaglandin E2 (PGE2) ProductionBovine Articular Chondrocytes> 1 µMConcentration-dependent increase[1]
Increased Collagenase ProductionBovine Articular Chondrocytes> 1 µMConcentration-dependent increase[1]
Cell ProliferationRabbit Intervertebral Disc CellsNot specifiedGreater proliferative effect than full-length Substance P
Second Messenger SignalingNK1R-expressing HEK293 cellsNot specifiedIncreases intracellular calcium but has no effect on cAMP accumulation[2]

Table 2: Summary of In Vivo Effects of Substance P (7-11)

Biological EffectAnimal ModelDoseRoute of AdministrationKey ObservationCitation
Anxiogenic-like BehaviorRats35 and 70 pmolMicroinjection into the dorsal periaqueductal gray (DPAG)Increased risk assessment behaviors (scanning, stretched attend posture)[3]
Pathogenesis of Inflammatory Joint Disease(Hypothesized)N/AN/AImplicated in the pathogenesis based on its in vitro effects on chondrocytes
Pain Transmission(Inferred)N/AN/AThe C-terminus of Substance P is suggested to mediate pain transmission

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Experimental Protocols

1. Measurement of Intracellular Calcium ([Ca2+]i) in Bovine Articular Chondrocytes

  • Cell Culture: Bovine articular chondrocytes are isolated and cultured to confluence.

  • Fluorescent Dye Loading: Cells are loaded with the fluorescent calcium indicator Fura-2.

  • Substance P (7-11) Application: Substance P (7-11) is added to the cell culture at a final concentration of 10 µM.

  • Data Acquisition: Changes in intracellular calcium are measured by monitoring the fluorescence ratio of Fura-2, which corresponds to the concentration of free cytosolic calcium.

2. Measurement of PGE2 and Collagenase Production in Bovine Articular Chondrocytes

  • Cell Culture and Treatment: Confluent chondrocyte cultures are incubated with Substance P (7-11) at concentrations greater than 1 µM for 24 hours.

  • Sample Collection: The culture medium is collected for analysis.

  • PGE2 Measurement: Prostaglandin E2 levels in the medium are quantified using an appropriate immunoassay (e.g., ELISA).

  • Collagenase Activity Assay:

    • Tissue inhibitor of metalloproteinases (TIMP) activity is inactivated by reduction and alkylation.

    • Latent collagenase is activated with 1 mM 4-aminophenylmercuric acetate (APMA).

    • Collagenase activity is then measured using a suitable substrate-based assay.

In Vivo Experimental Protocol

1. Assessment of Anxiogenic-like Behavior in Rats

  • Animal Model: Adult male rats are used.

  • Surgical Procedure: A cannula is stereotaxically implanted, targeting the dorsal periaqueductal gray (DPAG). Animals are allowed to recover for one week.

  • Drug Administration: Substance P (7-11) is dissolved in a suitable vehicle and microinjected into the DPAG at doses of 35 and 70 pmol.

  • Behavioral Testing: Immediately following the microinjection, rats are placed in an elevated plus-maze.

  • Data Analysis: Behavior in the maze is recorded and analyzed for anxiogenic-like responses, including time spent in open vs. closed arms and specific behaviors like scanning, stretched-attend postures, and rearing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways and experimental workflows associated with Substance P (7-11).

SP7_11_In_Vitro_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP(7-11) SP(7-11) NK1R NK1 Receptor SP(7-11)->NK1R Binds to PLC Phospholipase C (PLC) NK1R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Ca_increase Increased [Ca2+]i Ca_release->Ca_increase PGE2 PGE2 Production Ca_increase->PGE2 Collagenase Collagenase Production Ca_increase->Collagenase

Caption: In Vitro Signaling Pathway of Substance P (7-11) in Chondrocytes.

In_Vitro_Experiment_Workflow cluster_workflow In Vitro Experimental Workflow start Isolate and Culture Chondrocytes treatment Incubate with Substance P (7-11) start->treatment ca_measurement Measure [Ca2+]i (Fura-2) treatment->ca_measurement medium_collection Collect Culture Medium treatment->medium_collection end Data Analysis ca_measurement->end pge2_assay PGE2 Immunoassay medium_collection->pge2_assay collagenase_assay Collagenase Activity Assay medium_collection->collagenase_assay pge2_assay->end collagenase_assay->end

Caption: Workflow for In Vitro Analysis of Substance P (7-11) Effects.

In_Vivo_Experiment_Workflow cluster_workflow In Vivo Anxiety Study Workflow start Cannula Implantation in Rat DPAG recovery Post-operative Recovery (1 week) start->recovery treatment Microinjection of Substance P (7-11) recovery->treatment behavior_test Elevated Plus-Maze Test treatment->behavior_test data_analysis Analysis of Anxiety-like Behaviors behavior_test->data_analysis end Conclusion data_analysis->end

Caption: Workflow for In Vivo Study of Substance P (7-11) on Anxiety.

References

Absence of Agonist Activity of Substance P (1-4) at the Neurokinin-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the N-terminal fragment of Substance P, Substance P (1-4) (SP(1-4)), in comparison to the full-length Substance P (SP) peptide. Experimental data robustly demonstrates that SP(1-4) lacks agonist activity at the Neurokinin-1 receptor (NK1R), the primary receptor for Substance P. This lack of activity is attributed to the critical role of the C-terminal region of Substance P in receptor binding and activation.

Data Summary

The following table summarizes the comparative activity of Substance P and its (1-4) fragment in key functional assays that measure NK1 receptor activation.

CompoundAssaySpecies/Cell LineActivityConcentrationReference
Substance P (1-11) Calcium MobilizationHuman Embryonic Kidney (HEK293) cells expressing NK1RAgonistEC₅₀ ≈ 1-10 nM[1][2]
cAMP AccumulationHEK293 cells expressing NK1RAgonistEC₅₀ ≈ 1-10 nM[1]
ChemotaxisHuman FibroblastsChemoattractantEffective at nM concentrations
Substance P (1-4) Calcium MobilizationMouse NK1R-expressing cellsInactive Not specified[1]
ChemotaxisHuman FibroblastsInactive Not specified
Neutrophil Aggregation & ChemiluminescenceHuman NeutrophilsInactive Not specified

Signaling Pathways and Experimental Workflows

To understand the context of Substance P (1-4)'s inactivity, it is essential to visualize the canonical signaling pathway of the NK1 receptor and the experimental workflow used to assess substance activity.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binding Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Culture NK1R-expressing cells Binding Assay Radioligand Binding Assay (Determine Ki) Cell Culture->Binding Assay Functional Assay Calcium Mobilization (FLIPR) or cAMP Accumulation (HTRF) (Determine EC₅₀/IC₅₀) Cell Culture->Functional Assay Compound Prep Prepare Substance P (1-11) and Substance P (1-4) solutions Compound Prep->Binding Assay Compound Prep->Functional Assay Analyze Data Analyze binding and functional data Binding Assay->Analyze Data Functional Assay->Analyze Data Conclusion Confirm absence of SP(1-4) agonist activity Analyze Data->Conclusion

Caption: Experimental Workflow for Activity Confirmation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to determine the activity of Substance P fragments.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., SP(1-4)) to displace a radiolabeled ligand that has a known high affinity for the NK1 receptor.

  • Cell Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor.

  • Reagents:

    • Radioligand: Typically [³H]-Substance P or a high-affinity non-peptide antagonist radiolabel.

    • Test Compounds: Substance P (1-11) (as a positive control) and Substance P (1-4) at various concentrations.

    • Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. A high Ki value for SP(1-4) would indicate low or no affinity for the NK1 receptor.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NK1 receptor.

  • Cell Preparation: NK1R-expressing cells are seeded into 96- or 384-well microplates and grown to confluence.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test Compounds: Substance P (1-11) and Substance P (1-4) at various concentrations.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Add the test compounds to the wells and monitor the change in fluorescence intensity over time.

  • Data Analysis: The concentration-response curve for each compound is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated. For SP(1-4), no significant increase in fluorescence would be expected, indicating a lack of agonist activity.

cAMP Accumulation Assay (HTRF)

This assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of the Gs-coupled NK1 receptor.

  • Cell Preparation: NK1R-expressing cells are cultured and prepared for the assay according to the kit manufacturer's instructions.

  • Reagents:

    • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, which includes a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

    • Test Compounds: Substance P (1-11) and Substance P (1-4) at various concentrations.

  • Procedure:

    • Stimulate the cells with the test compounds.

    • Lyse the cells and add the HTRF reagents.

    • After incubation, measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced. A concentration-response curve is generated to determine the EC₅₀ for agonist activity. SP(1-4) would not be expected to induce a significant change in the fluorescence ratio.

Conclusion

The available experimental evidence consistently demonstrates that the N-terminal fragment Substance P (1-4) is inactive as an agonist at the Neurokinin-1 receptor. This is in stark contrast to the full-length Substance P peptide, which potently activates the receptor and its downstream signaling pathways. The C-terminal portion of Substance P is indispensable for its biological activity, and its absence in the (1-4) fragment renders it incapable of eliciting the classical physiological responses associated with Substance P. While there are some indications that N-terminal fragments may possess antagonist properties, further quantitative studies are required to fully elucidate this role for Substance P (1-4).

References

Substance P (7-11): A Comparative Analysis of Binding Affinity for NK1 vs. NK2/NK3 Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the C-terminal fragment of Substance P, Substance P (7-11), for the neurokinin-1 (NK1) receptor versus the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. This objective analysis is supported by available experimental data and detailed methodologies to aid in research and drug development endeavors targeting the tachykinin system.

Introduction to Substance P and its Receptors

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family. It is a potent modulator of pain, inflammation, and various neurological processes.[1] The biological effects of Substance P are mediated through its interaction with G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors.[2] There are three primary subtypes of neurokinin receptors: NK1, NK2, and NK3.[3] Full-length Substance P exhibits the highest affinity for the NK1 receptor.[4] The C-terminal region of tachykinins, specifically the common sequence Phe-X-Gly-Leu-Met-NH2, is crucial for receptor interaction and activation.[5] The fragment Substance P (7-11) (Phe-Phe-Gly-Leu-Met-NH2) represents this core pharmacophore. Understanding the binding profile of this fragment is essential for the design of selective ligands for the tachykinin receptors.

Quantitative Comparison of Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of Substance P (7-11) and related compounds for the NK1, NK2, and NK3 receptors. It is important to note that while data for the NK1 receptor is more readily available, specific binding affinity values for Substance P (7-11) at the NK2 and NK3 receptors are not extensively reported in the literature, likely reflecting its low affinity for these subtypes.

LigandReceptorBinding Affinity (Ki)Comments
Substance P (7-11) NK1 ~9.4 nM - 16 µMAffinity can vary based on experimental conditions and assay type (e.g., whole cell vs. membrane preparations).
NK2 Not widely reportedGenerally considered to have very low affinity.
NK3 Not widely reportedGenerally considered to have very low affinity.
Full-Length Substance P NK1 High affinity (sub-nanomolar to low nanomolar range)The natural high-affinity ligand for the NK1 receptor.
NK2 Low affinity
NK3 Low affinity
GR73632 (a SP(7-11) analog) NK1 High affinityA selective NK1 receptor agonist.
NK2 Low affinity
NK3 Low affinity

Note: The C-terminal fragments of tachykinins are considered the pharmacophores responsible for interaction with all three NK receptors; however, the N-terminal fragments are crucial for modulating receptor selectivity. The lack of the N-terminal portion in Substance P (7-11) likely contributes to its reduced affinity and selectivity compared to the full-length peptide.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of Substance P (7-11) to neurokinin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled ligand (Substance P (7-11)) to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of Substance P (7-11) for the NK1, NK2, and NK3 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, [3H]-Senktide for NK3).

  • Unlabeled Ligand: Substance P (7-11) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the respective receptor (e.g., unlabeled Substance P for NK1).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of unlabeled Substance P (7-11).

  • Total and Non-specific Binding: For total binding wells, no unlabeled competitor is added. For non-specific binding wells, a saturating concentration of a known unlabeled ligand is added.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Substance P (7-11).

    • Determine the IC50 value (the concentration of Substance P (7-11) that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Functional Activity

Activation of the NK1 receptor by Substance P typically leads to the coupling of Gq/11 and Gs proteins. This initiates downstream signaling cascades resulting in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently causes an increase in intracellular calcium levels. Gs coupling can also lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

Substance P (7-11) has been shown to cause an increase in intracellular calcium concentration, indicating that it is functionally active, likely through the NK1 receptor. However, detailed studies on the specific G-protein coupling and downstream signaling of Substance P (7-11) at NK2 and NK3 receptors are scarce, which is consistent with its presumed low binding affinity for these receptor subtypes.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP(7-11) SP(7-11) NK1R NK1 Receptor SP(7-11)->NK1R Binds Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca2 Increased Intracellular Ca2+ IP3->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response cAMP->Cellular_Response Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with NK Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-SP) Radioligand->Incubation SP711 Substance P (7-11) (Varying Concentrations) SP711->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

Cross-Validation of Substance P (7-11) Effects Utilizing Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the neuropeptide fragment Substance P (7-11) and its analogs, cross-validated with data from genetic knockout mouse models. By examining the response in animals lacking the cognate receptor, Neurokinin-1 (NK1R), or the parent peptide, Substance P, we can definitively attribute the observed effects to the Substance P (7-11)/NK1R signaling axis.

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and anxiety.[1][2] Its biological activity is primarily mediated through the G protein-coupled Neurokinin-1 Receptor (NK1R).[3] The C-terminal fragment, Substance P (7-11), has been shown to retain biological activity, raising questions about its specific role and therapeutic potential. Genetic knockout models, specifically NK1R knockout (NK1R-/-) and Tac1 knockout (Tac1-/-) mice which lack the gene for Substance P, provide powerful tools to dissect the precise mechanisms of action of SP and its fragments.[1][2] This guide synthesizes experimental data to compare the effects of SP (7-11) and its analogs in wild-type versus these knockout models.

Signaling Pathways and Experimental Workflow

The binding of Substance P or its active fragments like SP (7-11) to NK1R initiates a cascade of intracellular events. This signaling is crucial for understanding the peptide's function and for designing targeted therapeutics. The general workflow for cross-validating the effects of SP (7-11) involves comparing the physiological or cellular responses between wild-type animals and genetically modified counterparts that lack key components of this pathway.

cluster_0 Substance P (7-11) Signaling Pathway SP_7_11 Substance P (7-11) NK1R NK1 Receptor SP_7_11->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Inflammation, Pain) Ca_release->Downstream PKC->Downstream

Figure 1: Substance P (7-11) Signaling Cascade.

cluster_1 Experimental Workflow for Cross-Validation start Hypothesis: SP (7-11) effects are mediated by NK1R wild_type Wild-Type Mice start->wild_type nk1r_ko NK1R Knockout Mice start->nk1r_ko tac1_ko Tac1 Knockout Mice (SP Deficient) start->tac1_ko administer Administer Substance P (7-11) analog (e.g., GR-73632) wild_type->administer nk1r_ko->administer tac1_ko->administer measure Measure Physiological Response (e.g., Edema, Pain Behavior) administer->measure compare Compare Responses measure->compare conclusion Conclusion: Effects are NK1R-dependent compare->conclusion

Figure 2: Cross-validation experimental design.

Comparative Efficacy of a Substance P (7-11) Analog in Wild-Type vs. NK1R Knockout Mice

A key method to demonstrate the specific action of Substance P (7-11) is to assess a measurable physiological response in both wild-type and NK1R knockout mice. Neurogenic inflammation, manifesting as plasma extravasation and edema, is a well-characterized effect of Substance P. The following data is from a study investigating edema formation induced by the potent and selective NK1R agonist GR-73632, an analog of Substance P (7-11).

Table 1: Edema Formation Induced by GR-73632 in Wild-Type and NK1R Knockout Mice

Treatment GroupDose (pmol)Plasma Extravasation (µl/site) in Wild-Type Mice (Mean ± SEM)Plasma Extravasation (µl/site) in NK1R Knockout Mice (Mean ± SEM)
Vehicle (Tyrode's Solution)-0.4 ± 0.10.3 ± 0.1
GR-7363232.1 ± 0.3Not significantly different from vehicle
GR-73632104.6 ± 0.5Not significantly different from vehicle
GR-73632306.8 ± 0.7Not significantly different from vehicle

Data adapted from Cao et al., American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 1999.

The results clearly demonstrate a dose-dependent increase in edema formation in wild-type mice upon administration of the Substance P (7-11) analog, GR-73632. In stark contrast, this effect is completely absent in NK1R knockout mice, providing direct genetic evidence that the inflammatory effects of this SP (7-11) analog are mediated exclusively through the NK1R.

Cross-Validation with Tac1 Knockout Mice

Experimental Protocols

Mouse Strain and Husbandry
  • Wild-Type: C57BL/6J or other appropriate background strain.

  • Knockout: NK1R-/- and Tac1-/- mice on a matching genetic background.

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All experiments must be conducted in accordance with approved animal care and use committee protocols.

Edema Formation Assay (Evans Blue Extravasation)

This protocol is adapted from established methods to quantify plasma extravasation.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., urethane or isoflurane).

  • Dye Injection: Inject Evans blue dye (e.g., 50 mg/kg in sterile saline) intravenously, typically via the tail vein. The dye binds to serum albumin.

  • Test Substance Administration: After a short circulation time for the dye (e.g., 5 minutes), intradermally inject Substance P (7-11) analog (e.g., GR-73632) or vehicle at various doses into the dorsal skin or paw.

  • Incubation: Allow a set time for the inflammatory response to develop (e.g., 30 minutes).

  • Tissue Collection: Euthanize the mice and excise the injection sites.

  • Dye Extraction: Incubate the tissue samples in a solvent (e.g., formamide) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours) to extract the Evans blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The amount of dye is proportional to the degree of plasma extravasation and can be quantified against a standard curve.

Formalin Test for Nociception

This is a standard behavioral assay for assessing inflammatory pain.

  • Acclimation: Place mice in individual observation chambers to acclimate for a period before the test.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 20 µl of 5% formalin) subcutaneously into the plantar surface of a hind paw.

  • Behavioral Observation: Observe the mice for a set period (e.g., 60 minutes) and record the amount of time spent licking, biting, or flinching the injected paw. The response is typically biphasic: an acute phase (0-5 minutes) and a tonic/inflammatory phase (15-60 minutes).

  • Data Analysis: Compare the duration of nociceptive behaviors between wild-type and knockout mice.

Conclusion

The comparative data from studies utilizing NK1R and Tac1 knockout mice provide unequivocal evidence that the biological effects of Substance P (7-11) and its analogs, particularly in the context of neurogenic inflammation, are mediated through the NK1R. The complete abrogation of the edema response to a potent SP (7-11) analog in NK1R knockout mice serves as a definitive cross-validation. These findings are crucial for researchers in the fields of neuroscience and pharmacology, as they confirm the specificity of this signaling pathway and provide a solid foundation for the development of targeted therapies aimed at modulating the effects of Substance P. The use of such genetic models is indispensable for validating the mechanism of action of novel compounds targeting the tachykinin system.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of Substance P (7-11), a biologically active neuropeptide fragment. Adherence to these procedures is critical to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle Substance P (7-11) in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant, impervious gloves.
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[2]
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator with a filter for organic vapor is recommended.[2]
Body Protection Long-sleeved laboratory coat.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary methods for the disposal of Substance P (7-11) are through a licensed chemical destruction plant or by controlled incineration. Discharging this substance into sewer systems or contaminating water, foodstuffs, or feed is strictly prohibited.

  • Containment of Spills: In the case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collection of Waste: Collect the spilled material and any contaminated absorbent into a suitable, closed, and properly labeled container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.

  • Packaging of Waste: Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated place, separate from incompatible materials.

  • Disposal of Empty Containers: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.

  • Arranging for Final Disposal: Dispose of the chemical waste and any contaminated packaging through an approved and licensed waste disposal plant. This may involve controlled incineration with flue gas scrubbing. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of Substance P (7-11).

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Contain Spills with Inert Absorbent A->B Proceed to Handling C Collect Waste into Labeled Container B->C D Seal Container Securely C->D E Store in Ventilated Area D->E Store for Pickup F Contact Licensed Waste Disposal Service E->F G Transport to Approved Facility (e.g., Incineration) F->G cluster_pathway Illustrative Neuropeptide Processing Parent Parent Neuropeptide (e.g., Substance P) Enzyme Proteolytic Enzymes Parent->Enzyme Fragment1 Bioactive Fragment 1 (e.g., Substance P (7-11)) Enzyme->Fragment1 Fragment2 Other Fragments Enzyme->Fragment2 Receptor1 Specific Receptors Fragment1->Receptor1 Response Physiological Response Receptor1->Response

References

Personal protective equipment for handling Substance P (7-11)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Substance P (7-11)

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Substance P (7-11). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this biologically active peptide.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for Substance P (7-11) is limited, it should be handled as a potentially hazardous substance due to its biological activity. Inhalation, ingestion, or skin contact may cause irritation or allergic reactions.[1] The following personal protective equipment is mandatory when handling Substance P (7-11).

Equipment Specification Purpose
Eye Protection ANSI Z87.1-compliant safety goggles with side-shields.[1][2]Protects eyes from splashes or dust.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or latex).[3] Gloves must be inspected before use.Prevents skin contact.
Body Protection Laboratory coat. In case of significant exposure risk, fire/flame resistant and impervious clothing may be necessary.Protects skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator or a full-face respirator should be used.Minimizes inhalation exposure.
Operational Plan: Step-by-Step Handling

1. Preparation:

  • Ensure the work area is clean and well-ventilated, preferably within a fume hood, especially when handling the solid form.

  • Assemble all necessary equipment and reagents.

  • Verify the immediate availability of a safety shower and eye wash station.

  • Don the appropriate PPE as outlined in the table above.

2. Reconstitution (if applicable):

  • If the peptide is in solid form, carefully open the vial in a designated containment area or fume hood to prevent dust formation.

  • Slowly add the appropriate solvent to the vial.

  • Gently swirl or vortex to ensure complete dissolution. Avoid vigorous shaking.

3. Experimental Use:

  • Handle all solutions containing Substance P (7-11) with care to prevent spills and the generation of aerosols.

  • Use appropriate containment measures for the specific experimental procedures.

4. Post-Handling:

  • Decontaminate all work surfaces with a suitable cleaning agent.

  • Properly dispose of all contaminated materials according to the disposal plan.

  • Wash hands thoroughly after handling.

Quantitative Data
Property Value Source
CAS Number 51165-05-0
Molecular Formula C31H44N6O5S
Molecular Weight 612.78 g/mol
Solubility Soluble in water
Disposal Plan

All waste materials contaminated with Substance P (7-11) must be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.

  • Waste Segregation : Separate liquid and solid waste into clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Solid Waste : All contaminated consumables (e.g., pipette tips, vials, gloves) should be placed in a designated and labeled "Hazardous Chemical Waste" container.

  • Liquid Waste : Collect all aqueous solutions containing Substance P (7-11) in a labeled, sealed container for hazardous liquid waste. Do not discharge to sewer systems.

  • Decontamination : Non-disposable equipment that has come into contact with the peptide should be thoroughly cleaned and decontaminated.

  • Final Disposal : The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

Emergency Procedures
  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.

  • Eye Contact : Rinse with pure water for at least 15 minutes and seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

  • Spill : Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate PPE. Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of Substance P (7-11).

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean & Ventilated Workspace get_ppe 2. Don Appropriate PPE prep_area->get_ppe reconstitute 3. Reconstitute in Fume Hood (if solid) get_ppe->reconstitute experiment 4. Conduct Experiment with Care reconstitute->experiment decontaminate 5. Decontaminate Work Surfaces experiment->decontaminate wash 6. Wash Hands Thoroughly decontaminate->wash segregate 7. Segregate Waste (Solid & Liquid) decontaminate->segregate dispose 8. Dispose via Licensed Contractor segregate->dispose

Caption: Workflow for the safe handling and disposal of Substance P (7-11).

Note: Detailed experimental protocols for specific applications of Substance P (7-11) and its associated signaling pathways were not available in the initial information search. Researchers should consult relevant scientific literature for specific experimental designs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Substance P (7-11)
Reactant of Route 2
Reactant of Route 2
Substance P (7-11)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.